6-Azidosulfonylhexyltriethoxysilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-diazo-6-triethoxysilylhexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYSEGMTGODKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914468 | |
| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96550-26-4 | |
| Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azidosulfonylhexyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Azidosulfonylhexyltriethoxysilane: A Technical Guide to a Versatile Surface Modification Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azidosulfonylhexyltriethoxysilane is a bifunctional organosilane molecule of significant interest in the fields of materials science, biotechnology, and drug development. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to inorganic substrates and a photoreactive azidosulfonyl group for subsequent ligation of organic molecules, positions it as a versatile tool for surface modification and bioconjugation. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its application, and a summary of relevant characterization data. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from analogous compounds and general surface modification principles to provide a robust framework for its utilization.
Introduction
The ability to precisely control the surface properties of materials is paramount in a multitude of advanced applications, from the development of high-sensitivity biosensors to the creation of biocompatible implants. This compound (C₁₂H₂₇N₃O₅SSi) serves as a molecular bridge, enabling the stable immobilization of polymers, proteins, and other biomolecules onto inorganic surfaces such as silicon, glass, and metal oxides.
The molecule's functionality is derived from its two key components:
-
Triethoxysilane Group: This moiety readily hydrolyzes in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) bonds.
-
Azidosulfonyl Group: This functional group is photoreactive. Upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or undergo other reactions to form stable covalent linkages with a wide range of organic molecules. This allows for a "two-step" functionalization process, where the surface is first silanized and then subsequently patterned or functionalized with a desired molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₇N₃O₅SSi |
| Molecular Weight | 353.51 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Solubility | Soluble in many organic solvents such as ethanol, toluene, and isopropanol. Reacts with water. |
Experimental Protocols
The following protocols are detailed methodologies for the key applications of this compound. These are synthesized from established procedures for similar silane coupling agents and should be optimized for specific substrates and applications.
Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer
This protocol describes the formation of a covalent monolayer of this compound on a silicon wafer, a common substrate in electronics and biosensing.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water
-
Anhydrous toluene
-
This compound
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with abundant hydroxyl groups.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Following the incubation, remove the wafers from the solution and rinse them sequentially with toluene and then ethanol to remove any non-covalently bound silane.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
-
Photochemical Immobilization of a Generic Protein
This protocol details the subsequent step of covalently attaching a protein to the silanized surface via the photoreactive azidosulfonyl group.
Materials:
-
This compound-functionalized silicon wafers
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV light source (e.g., a mercury lamp with an emission peak around 254 nm)
-
Washing buffer (e.g., PBS with a mild detergent like Tween-20)
Procedure:
-
Protein Incubation:
-
Apply the protein solution to the functionalized wafer surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
UV Cross-linking:
-
Expose the wafer to UV light. The optimal exposure time and intensity will depend on the specific protein and the UV source and should be determined empirically. A typical starting point is an exposure for 5-15 minutes.[1][2]
-
The UV irradiation activates the azidosulfonyl group, leading to the formation of a covalent bond with the protein.
-
-
Washing:
-
After irradiation, thoroughly wash the wafer with the washing buffer to remove any non-covalently bound protein.
-
Rinse with DI water and dry under a stream of nitrogen gas.
-
Surface Characterization Data
While specific quantitative data for this compound is limited, the following tables provide expected values based on the analysis of similar silanized surfaces. These should be considered as representative examples.
Water Contact Angle Goniometry
This technique measures the hydrophobicity of a surface. A higher contact angle indicates a more hydrophobic surface.
| Surface | Expected Water Contact Angle (°) |
| Clean Silicon Wafer (Hydrophilic) | < 15 |
| This compound-modified Wafer | 60 - 80 |
Rationale: The alkyl chain and the azidosulfonyl group of the silane will render the hydrophilic silicon surface more hydrophobic.
Spectroscopic Ellipsometry
Ellipsometry is used to measure the thickness of thin films.
| Film | Expected Thickness (nm) |
| This compound Monolayer | 1.0 - 2.5 |
Rationale: The expected thickness corresponds to the approximate length of the this compound molecule when oriented relatively perpendicular to the surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information.
| Element | Expected Binding Energy (eV) | Atomic Concentration (%) on Modified Surface |
| Si 2p (from substrate) | ~99.0 (Si), ~103.5 (SiO₂) | Decreases after modification |
| C 1s | ~285.0 (C-C, C-H) | Increases significantly |
| N 1s (from azide) | ~400-405 | Present after modification |
| S 2p (from sulfonyl) | ~168-170 | Present after modification |
| O 1s | ~532.5 | Present |
Rationale: The appearance of nitrogen and sulfur peaks, along with an increase in the carbon signal and a decrease in the silicon substrate signal, would confirm the successful deposition of the silane layer.
Visualizations
Experimental Workflow for Surface Functionalization and Protein Immobilization
Caption: Workflow for surface modification and protein immobilization.
Schematic of the Surface Chemistry
Caption: Chemical pathway for surface functionalization.
Conclusion
This compound is a powerful and versatile molecule for the covalent modification of inorganic surfaces. Its dual functionality allows for a robust, two-stage process of initial surface coating followed by the light-induced immobilization of a wide array of organic and biological molecules. While more specific characterization data for this particular silane would be beneficial, the established principles of silanization and photochemical cross-linking provide a strong foundation for its successful application in the development of advanced materials for research, diagnostics, and therapeutics. Researchers are encouraged to use the provided protocols and expected data as a starting point for their specific applications, with the understanding that optimization will be necessary to achieve desired outcomes.
References
6-Azidosulfonylhexyltriethoxysilane chemical structure and properties
An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organosilane molecule integral to the fields of surface chemistry, materials science, and bioconjugation. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azidosulfonyl group for subsequent ligation reactions, makes it a powerful tool for creating functionalized surfaces. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in forming self-assembled monolayers (SAMs) and performing bio-orthogonal "click" chemistry.
Chemical Structure and Properties
The structure of this compound is designed for versatility, consisting of three key components:
-
Triethoxysilane Headgroup: This silicon-containing group is reactive towards surfaces rich in hydroxyl groups, such as glass, silicon wafers, and various metal oxides.[1] Through a hydrolysis and condensation process, it forms a robust, cross-linked siloxane (Si-O-Si) network, covalently anchoring the molecule to the substrate.[1]
-
Hexyl Spacer: A six-carbon alkyl chain provides a flexible linker between the reactive surface-binding head and the terminal functional group, ensuring the azide moiety is accessible for subsequent reactions.[1]
-
Azidosulfonyl Group: This terminal group is a key functionality for "click chemistry," a class of rapid, specific, and high-yield chemical reactions.[1] The azide allows for the covalent attachment of a wide array of molecules, including proteins, nucleic acids, and small-molecule drugs that have been functionalized with a corresponding alkyne group.[1]
Logical Structure of this compound
References
An In-depth Technical Guide to the Synthesis and Purification of 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-Azidosulfonylhexyltriethoxysilane, a versatile bifunctional molecule crucial for surface modification and bioconjugation applications. This document details a robust synthetic pathway, purification methodologies, and key characterization data.
Overview of this compound
This compound is a unique organosilane coupling agent featuring a terminal sulfonyl azide group and a triethoxysilane moiety. The triethoxysilane group allows for covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides. The sulfonyl azide group serves as a highly reactive handle for various bio-orthogonal "click" chemistry reactions, enabling the immobilization of biomolecules and other ligands.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₂₇N₃O₅SSi |
| Molecular Weight | 353.51 g/mol |
| CAS Number | 96550-26-4 |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.147 g/cm³[1] |
| Refractive Index | 1.4634[1] |
| Purity (typical) | ≥95% |
Key Functional Groups and Their Roles
The utility of this compound stems from its distinct functional domains:
-
Triethoxysilane Group: This group facilitates the covalent attachment to inorganic substrates through hydrolysis and condensation, forming stable siloxane bonds.
-
Hexyl Spacer: The six-carbon alkyl chain provides a flexible spacer, minimizing steric hindrance and ensuring the accessibility of the terminal reactive group.
-
Sulfonyl Azide Group: This moiety is a versatile functional handle for covalent ligation, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Synthetic Pathway
The synthesis of this compound is a multi-step process. A reliable synthetic route involves three key stages: hydrosilylation, conversion to sulfonyl chloride, and azidation.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chlorohexyltriethoxysilane
This step involves the platinum-catalyzed hydrosilylation of 6-chloro-1-hexene with triethoxysilane.
Materials:
-
6-Chloro-1-hexene (1.0 eq)
-
Triethoxysilane (1.2 eq)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene (10 ppm Pt)
-
Anhydrous toluene
Procedure:
-
To a dry, inert-atmosphere flask, add 6-chloro-1-hexene and anhydrous toluene.
-
Add Karstedt's catalyst to the mixture and heat to 60 °C.
-
Slowly add triethoxysilane to the reaction mixture via a dropping funnel over 1 hour, maintaining the temperature between 60-70 °C.
-
After the addition is complete, continue stirring at 70 °C for 4-6 hours, monitoring the reaction by FT-IR (disappearance of Si-H stretch at ~2150 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 6-chlorohexyltriethoxysilane as a colorless liquid.
Step 2: Synthesis of 6-(Chlorosulfonyl)hexyltriethoxysilane
This step converts the terminal chloro group of 6-chlorohexyltriethoxysilane to a sulfonyl chloride via an S-alkyl isothiouronium salt intermediate.
Materials:
-
6-Chlorohexyltriethoxysilane (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
Hydrochloric acid (2 M)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 6-chlorohexyltriethoxysilane and thiourea in ethanol.
-
Reflux the mixture for 24 hours to form the S-alkyl isothiouronium salt.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting salt, add acetonitrile and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2 M hydrochloric acid, followed by the portion-wise addition of N-chlorosuccinimide, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Add water and extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(chlorosulfonyl)hexyltriethoxysilane. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the sulfonyl chloride with sodium azide.
Materials:
-
6-(Chlorosulfonyl)hexyltriethoxysilane (1.0 eq)
-
Sodium azide (1.5 eq)
-
Acetone or Acetonitrile
Procedure:
-
Dissolve the crude 6-(chlorosulfonyl)hexyltriethoxysilane in acetone in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by FT-IR (disappearance of the S-Cl stretch and appearance of the azide stretch at ~2130 cm⁻¹).
-
Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purification
Purification of the final product is critical to remove any unreacted starting materials and byproducts.
-
Column Chromatography: Silica gel chromatography is an effective method for purifying the final product. A gradient of ethyl acetate in hexane is typically used for elution.
-
Distillation: While vacuum distillation can be used for the 6-chlorohexyltriethoxysilane intermediate, it is generally not recommended for the final azide-containing product due to its potential thermal instability.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet at ~1.2 ppm, quartet at ~3.8 ppm), and methylene protons of the hexyl chain. The methylene group adjacent to the silicon will appear as a triplet at ~0.7 ppm, and the methylene group adjacent to the sulfonyl group will be shifted downfield to ~3.2 ppm. |
| ¹³C NMR | Resonances for the ethoxy carbons (~18 and ~58 ppm) and the six distinct methylene carbons of the hexyl chain. |
| ²⁹Si NMR | A single resonance in the range of -45 to -50 ppm, characteristic of a trialkoxysilane. |
| FT-IR | Characteristic peaks for the azide group (strong, sharp band at ~2130 cm⁻¹), S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1370 and 1170 cm⁻¹, respectively), and Si-O-C stretching (~1100-1000 cm⁻¹). |
| Mass Spec | The molecular ion peak [M+H]⁺ at m/z 354.15. |
Logical Relationships and Applications
The unique structure of this compound allows for a logical workflow in surface functionalization and subsequent biomolecule immobilization.
Figure 2: Logical workflow for surface functionalization and bioconjugation.
Safety Precautions
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.
-
Reagents: Handle all chemicals, including solvents and reagents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Reactions involving organosilanes are often sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt these protocols as needed based on their specific experimental setup and available analytical instrumentation.
References
6-Azidosulfonylhexyltriethoxysilane CAS number 96550-26-4
An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 96550-26-4) is a bifunctional organosilane compound that has emerged as a critical tool in surface chemistry, materials science, and bioconjugation. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azidosulfonyl group for subsequent ligation chemistries, enables the precise engineering of material surfaces. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in creating functionalized surfaces for advanced research and development.
Core Properties and Specifications
This compound is a liquid organoethoxysilane primarily used as a chemical intermediate and surface modification agent.[1] Its utility stems from the orthogonal reactivity of its two functional ends, separated by a flexible hexyl spacer.[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. The data indicates a high-boiling, dense liquid that is sensitive to moisture.[1][3]
| Property | Value | Source(s) |
| CAS Number | 96550-26-4 | [2][3][4][] |
| Molecular Formula | C₁₂H₂₇N₃O₅SSi | [2][3][4][] |
| Molecular Weight | 353.51 g/mol | [2][3][4] |
| Physical State | Liquid | [1] |
| Purity | Typically >90-95% | [1][2] |
| Density | 1.147 g/cm³ | [3][][6] |
| Melting Point | < 0°C | [3][6] |
| Flash Point | 114°C | [3] |
| Refractive Index | 1.4634 | [3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
Molecular Architecture and Functionality
The compound's structure is designed for molecular linking, consisting of a triethoxysilane headgroup, a hexyl chain spacer, and a terminal azidosulfonyl group.[2] This design allows it to act as a bridge between inorganic substrates and organic or biological molecules.
Applications in Research and Development
The primary application of this compound is the functionalization of surfaces to introduce azide groups. These surfaces then serve as a platform for attaching a wide array of molecules.
Surface Modification and Self-Assembled Monolayers (SAMs)
The triethoxysilane group readily reacts with hydroxyl groups (-OH) present on substrates like silicon wafers, glass, and various metal oxides.[2] This reaction proceeds via hydrolysis of the ethoxy groups to silanols, followed by condensation with surface hydroxyls and adjacent silanols, forming a stable, covalently bonded self-assembled monolayer (SAM).[2][7] This process orients the hexyl chains outwards, exposing the terminal azide groups for further reactions.[2]
Bioconjugation via Click Chemistry
Once the surface is functionalized with azide groups, it becomes a reactive substrate for various "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific covalent attachment of molecules containing a terminal alkyne group, such as proteins, nucleic acids, or small-molecule drugs, under mild conditions.[2]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in surface functionalization and subsequent bioconjugation.
Protocol 1: Surface Functionalization (SAM Formation)
This protocol describes the formation of an azide-terminated SAM on a standard silicon or glass substrate. The process involves substrate cleaning, silanization, and curing.
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure a high density of surface hydroxyl groups. Standard methods include sonication in solvents (acetone, isopropanol), followed by oxygen plasma treatment or immersion in a Piranha solution (H₂SO₄/H₂O₂ mixture).
-
Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Rinse extensively with deionized water and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent, such as toluene, immediately before use. The anhydrous nature of the solvent is critical to prevent premature polymerization of the silane in solution.
-
Immerse the cleaned, dry substrates in the silane solution for 1-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Follow with a rinse in ethanol or isopropanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
-
Final Preparation:
-
Allow the substrates to cool to room temperature.
-
Perform a final sonication in ethanol to remove any remaining unbound silane.
-
Dry with nitrogen. The azide-functionalized surface is now ready for use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-modified molecule (e.g., a protein or fluorescent dye) to the azide-functionalized surface.
Methodology:
-
Prepare Reagents:
-
Alkyne-Molecule Solution: Dissolve the alkyne-modified molecule of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) for biomolecules).
-
Copper(II) Sulfate Solution: Prepare a stock solution (e.g., 100 mM) in water.
-
Reducing Agent Solution: Prepare a fresh stock solution of a reducing agent to generate Cu(I) in situ. Sodium ascorbate is commonly used (e.g., 500 mM in water).
-
Ligand (Optional but Recommended): A copper-stabilizing ligand like TBTA or THPTA can improve reaction efficiency and reduce potential damage to biomolecules. Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction cocktail. Add the components in the following order: buffer, alkyne-molecule, ligand (if used), copper(II) sulfate, and finally, the reducing agent. A typical final concentration might be:
-
10-100 µM Alkyne-Molecule
-
1 mM Copper(II) Sulfate
-
5 mM Sodium Ascorbate
-
1 mM Ligand
-
-
Mix gently.
-
-
Conjugation Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).
-
Cover the surface of the substrate with the freshly prepared reaction cocktail.
-
Incubate at room temperature for 1-2 hours. The vessel can be gently agitated to ensure uniform coverage.
-
-
Washing and Drying:
-
Remove the reaction cocktail.
-
Wash the substrate extensively to remove unreacted components and the copper catalyst. A typical wash series would be: PBS buffer, deionized water, and finally ethanol.
-
Dry the surface under a stream of nitrogen. The surface is now functionalized with the molecule of interest.
-
Safety and Handling
This compound requires careful handling due to its reactivity and hazardous properties.[1] The hydrolysis product is ethanol, which can have narcotic effects upon overexposure.[1]
| Hazard Type | GHS Classification & Statement | Precautionary Measures |
| Health Hazards | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1] | P280: Wear protective gloves, eye protection, and face protection.[1]P264: Wash hands thoroughly after handling.[1] |
| Chemical Stability | Stable in sealed containers stored below 35°C.[1]Reacts with water and moisture.[1] | Store in a well-ventilated place away from heat.[1] Keep container tightly closed. |
| Incompatibilities | Acids, Alcohols, Amines, Water, Oxidizing Agents.[1]May form explosive azides with copper, lead, silver, mercury, etc.[1] | Avoid contact with incompatible materials. Use caution with metal spatulas or equipment. |
| Fire Hazard | Irritating fumes may develop when exposed to heat or flame.[1] | Use water spray, foam, CO₂, or dry chemical extinguishers.[1] |
Personal Protective Equipment (PPE): Always use Neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[1] Work in a well-ventilated area or a fume hood.[1]
References
An In-depth Technical Guide to the Safe Handling and Application of 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and a detailed experimental workflow for the effective use of 6-Azidosulfonylhexyltriethoxysilane in research and development. The information is compiled to ensure laboratory safety and proper application of this versatile crosslinking agent.
Chemical Identifier and Properties
This compound is a chemical intermediate primarily used for surface modification and bioconjugation.[1] Its bifunctional nature, possessing a triethoxysilane group for binding to hydroxylated surfaces and a sulfonyl azide group for covalent attachment to a wide range of organic molecules, makes it a valuable tool in materials science and drug delivery research.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 1-TRIETHOXYSILYL-6-SULFONAZIDE-n-HEXANE | [2] |
| CAS Number | 96550-26-4 | [1] |
| Molecular Formula | C12H27N3O5SSi | [1][2] |
| Molecular Weight | 353.51 g/mol | [1] |
| Physical State | Liquid | [2] |
Safety and Handling Precautions
This compound presents a combination of hazards associated with both organoazides and triethoxysilanes. Strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
| Hazard | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315 - Causes skin irritation.[2][3] |
| Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[2][3] |
| Organic Azide Hazards | Potential for explosive decomposition | Avoid heat, light, friction, and pressure.[4] |
| Reactivity with Metals | Forms highly unstable and explosive metal azides | Do not use metal spatulas or mix with metals.[4][5] |
| Reactivity with Water/Moisture | Reacts to liberate ethanol | Handle in a dry environment.[2] |
| Reactivity with Acids | Can form highly toxic and explosive hydrazoic acid | Avoid contact with acidic materials.[4] |
| Reactivity with Halogenated Solvents | Can form extremely unstable di- and tri-azidomethane | Do not use solvents like dichloromethane or chloroform.[4][6] |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[2] |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator may be necessary depending on ventilation.[2] |
Storage and Handling
| Condition | Requirement |
| Storage Temperature | Store in sealed containers below 35°C.[2] |
| Container | Keep container tightly closed.[2] May slowly build nitrogen pressure.[7] |
| Handling Environment | Handle in a well-ventilated area, preferably a chemical fume hood.[5] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[7] |
| Incompatible Materials | Acids, alcohols, amines, moisture, oxidizing agents, peroxides, water, copper, cadmium, brass, bronze, lead, silver, and mercury.[2] |
Emergency Procedures
| Situation | Protocol |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[2] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Seek immediate medical attention. This product reacts with water in the stomach to form ethanol.[2] |
| Spills | Evacuate unnecessary personnel. Equip cleanup crew with proper protection. Clean up spills using an absorbent material and place in an appropriate container for disposal. Prevent entry to sewers and public waters.[2][3] |
| Fire | Use water spray, foam, carbon dioxide, or dry chemical. Irritating fumes and organic acid vapors may develop.[2] |
Experimental Protocol: Surface Modification Workflow
The primary application of this compound is the functionalization of surfaces to immobilize a variety of molecules. The following is a generalized experimental protocol for this process.
Materials and Reagents
-
Substrate with hydroxylated surface (e.g., glass, silicon wafer)
-
This compound
-
Anhydrous toluene or other suitable anhydrous solvent
-
Molecule to be immobilized (containing C-H or N-H bonds)
-
Nitrogen or Argon gas
-
Ethanol for rinsing
-
Deionized water
Detailed Methodology
-
Substrate Preparation:
-
Thoroughly clean the substrate surface. For silicon wafers, this can be achieved by sonication in acetone followed by piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide).[9]
-
Rinse the substrate extensively with deionized water and dry under a stream of nitrogen or argon.
-
The cleaned surface should be rich in hydroxyl groups.
-
-
Silanization:
-
In a glove box or under an inert atmosphere, prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v in toluene).
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess, unbound silane.
-
Cure the silanized substrate by baking at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface.
-
-
Molecule Immobilization:
-
Prepare a solution of the molecule to be immobilized in a suitable solvent.
-
Coat the silanized substrate with this solution.
-
Expose the coated substrate to UV light. The wavelength and duration will depend on the specific molecule and desired surface density. This step activates the azide group, which then forms a covalent bond with C-H or N-H groups on the target molecule.[4][5]
-
After UV exposure, thoroughly rinse the substrate with a solvent (e.g., ethanol) to remove any non-covalently bound molecules.[4]
-
Dry the functionalized substrate under a stream of nitrogen or argon.
-
Visualized Workflows and Relationships
General Safety and Handling Logic
Caption: Decision-making workflow for safe handling.
Experimental Workflow for Surface Modification
Caption: Step-by-step surface functionalization process.
References
- 1. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile and nondestructive photochemical process for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent immobilization of antibacterial furanones via photochemical activation of perfluorophenylazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface and Interface Control on Photochemically Initiated Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface and interface control on photochemically initiated immobilization [diva-portal.org]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Azidosulfonylhexyltriethoxysilane, a versatile heterobifunctional crosslinker crucial for surface modification and bioconjugation in various research and development applications, particularly in the pharmaceutical and biotechnology sectors.
Core Properties of this compound
This compound is a key reagent in surface chemistry and bioconjugation. Its unique structure, featuring a triethoxysilane group at one end and an azidosulfonyl group at the other, allows for the covalent linkage of a wide range of molecules to silica-based and other hydroxylated surfaces.
| Property | Value | Source(s) |
| Molecular Formula | C12H27N3O5SSi | [1][2][3][4][5] |
| Molecular Weight | 353.51 g/mol | [1][2][3][4][5] |
| Appearance | Amber to dark brown liquid | [2][3] |
| CAS Number | 96550-26-4 | [1][2][3][4] |
| Density | 1.147 g/mL | [2][3][4] |
| Refractive Index | 1.4634 | [2][4] |
| Flash Point | 114 °C | [2][3][4] |
| Solubility | Reacts with water | [2] |
| Storage | Store in sealed containers below 35°C | [2][3] |
Key Applications in Drug Development
The dual functionality of this compound makes it an invaluable tool in drug development, particularly in the creation of targeted drug delivery systems and biosensors.
-
Targeted Drug Delivery: The silane can be used to functionalize nanoparticles (e.g., silica, porous silicon) which can then be loaded with therapeutic agents.[2] The azide group allows for the attachment of targeting ligands, such as peptides or antibodies, via "click chemistry."[2] These functionalized nanoparticles can then specifically bind to and deliver drugs to target cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[2]
-
Biosensor Development: The ability to immobilize biomolecules onto surfaces is fundamental to the development of biosensors. This compound provides a stable and reliable method for covalently attaching capture probes (e.g., antibodies, aptamers) to the surface of a biosensor chip. This oriented immobilization can enhance the sensitivity and specificity of the biosensor for detecting disease biomarkers.
-
Biomaterial Engineering: This silane is also employed in the surface modification of implants and other biomaterials to improve their biocompatibility and to introduce specific functionalities, such as the controlled release of drugs.
Experimental Protocols
This section provides a detailed, synthesized protocol for the development of a targeted drug delivery system for cancer therapy using this compound to functionalize silica nanoparticles. This protocol is a composite of established methodologies for nanoparticle synthesis, silanization, and bioconjugation via click chemistry.
Protocol: Functionalization of Silica Nanoparticles for Targeted Cancer Drug Delivery
Objective: To synthesize silica nanoparticles, functionalize their surface with this compound, and conjugate a targeting peptide for cancer cell recognition via a copper-free click chemistry reaction.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (96%)
-
Ammonia solution (25% aqueous)
-
This compound
-
Toluene, anhydrous
-
Dibenzocyclooctyne-functionalized targeting peptide (e.g., DBCO-PEG-RGD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a round-bottom flask, combine 200 mL of ethanol and 36 mL of deionized water. Heat the mixture to 75°C with stirring.
-
Add 10 mL of ammonia solution and allow the system to equilibrate for 15 minutes.
-
Rapidly add 15 mL of TEOS while vigorously stirring. Continue the reaction for 2 hours.
-
Collect the synthesized silica nanoparticles by centrifugation at 6,000 x g for 1 hour.
-
Wash the nanoparticles three times with deionized water and then with ethanol. Dry the particles at 80°C for 12 hours.[6]
-
-
Surface Functionalization with this compound:
-
Disperse the dried silica nanoparticles in anhydrous toluene to create a homogeneous suspension.
-
Add a 1% (v/v) solution of this compound in toluene to the nanoparticle suspension.
-
Incubate the reaction for 10 minutes at room temperature with gentle mixing.
-
Wash the functionalized nanoparticles by centrifugation and resuspension in fresh toluene, followed by ethanol, to remove excess silane.
-
Dry the azide-functionalized nanoparticles at 120°C for 20 minutes.
-
-
Conjugation of Targeting Peptide via Copper-Free Click Chemistry (SPAAC):
-
Disperse the azide-functionalized silica nanoparticles in PBS (pH 7.4).
-
Prepare a solution of the DBCO-functionalized targeting peptide (e.g., DBCO-PEG-RGD) in PBS.
-
Add the peptide solution to the nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized based on the desired surface density.
-
Allow the reaction to proceed overnight at room temperature with gentle shaking.[7]
-
Wash the peptide-conjugated nanoparticles three times with PBS to remove any unreacted peptide.
-
The resulting targeted nanoparticles are now ready for loading with a chemotherapeutic agent and for in vitro/in vivo testing.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes. Below are diagrams for the experimental workflow of creating a targeted drug delivery system and a simplified representation of a relevant signaling pathway in cancer.
Caption: Experimental workflow for the creation of a targeted drug delivery system.
Caption: Simplified EGFR signaling pathway, a common target in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Role of azidosulfonyl group in click chemistry
An In-depth Technical Guide to the Role of the Azidosulfonyl Group in Click Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The azidosulfonyl group (R-SO₂N₃), a potent and versatile functional moiety, occupies a unique and multifaceted role within the landscape of click chemistry. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its reliability and bioorthogonality with standard alkyl and aryl azides, the introduction of a sulfonyl group imparts distinct electronic properties that significantly alter the reaction's course and potential outcomes. This guide provides a comprehensive technical overview of the synthesis of sulfonyl azides, their unique reactivity in CuAAC, the formation and stability of N-sulfonyl-1,2,3-triazoles, and the alternative reaction pathways that emerge due to the powerful electron-withdrawing nature of the sulfonyl group. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the foundational knowledge required to harness the unique capabilities of this functional group in organic synthesis, drug discovery, and materials science.
Introduction: The Azidosulfonyl Group in the Context of Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, prioritizes reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts.[1] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction has seen widespread application due to its exceptional reliability and the bioorthogonal nature of its reactants, which allows it to proceed in complex biological systems without interfering with native processes.[3][4]
The azidosulfonyl group introduces a powerful sulfonyl (SO₂) moiety directly attached to the azide. This feature dramatically influences the electronic properties of the azide and the resulting triazole product. The primary role of the azidosulfonyl group is twofold:
-
As a Partner in Controlled Triazole Synthesis : Under specific catalytic conditions, sulfonyl azides react with terminal alkynes to produce the expected N-sulfonyl-1,2,3-triazoles in high yields. These products are valuable building blocks in medicinal chemistry.[5][6]
-
As a Precursor to Alternative Reactive Intermediates : The strong electron-withdrawing character of the sulfonyl group destabilizes the N-sulfonylated triazole ring.[2][5] This inherent instability can be exploited, leading to ring-chain isomerism and the formation of valuable reactive intermediates, such as N-sulfonyl ketenimines, which are inaccessible with standard alkyl or aryl azides.[2][7]
This dual reactivity makes the azidosulfonyl group a uniquely powerful tool, allowing chemists to access either stable heterocyclic scaffolds or to generate versatile intermediates for further transformations from the same set of starting materials.
Synthesis of Sulfonyl Azides
Sulfonyl azides are readily accessible from several common starting materials. The choice of synthetic route often depends on the availability of the precursor and the desired scale. Traditionally, they were prepared from sulfonyl chlorides and sodium azide, but this route can be hampered by the limited availability of sulfonyl chlorides.[2] More modern and versatile methods start from widely available sulfonamides or sulfonic acids.
The general workflow for the preparation and use of sulfonyl azides is depicted below.
Reactivity of Azidosulfonyl Groups in CuAAC
The core of the azidosulfonyl group's unique role lies in its reactivity during the CuAAC reaction. Unlike typical azides, the reaction outcome is highly dependent on the catalyst and conditions, which can be tuned to favor either the triazole product or alternative structures.
Formation of N-Sulfonyl-1,2,3-triazoles
The direct formation of stable 1-sulfonyl-1,2,3-triazoles is a synthetically desirable outcome. However, the reaction is complicated by the instability of the key (1,2,3-triazol-5-yl)copper intermediate, which is susceptible to rearrangement.[5] A successful catalytic system must therefore either stabilize this intermediate or facilitate its rapid protonolysis to the final triazole product before rearrangement can occur.[5]
Researchers have identified specific catalysts that achieve this control. Copper(I) thiophene-2-carboxylate (CuTC) and a system combining Cu(OAc)₂·H₂O with 2-aminophenol as both a ligand and reductant have proven highly effective.[5][6] These systems enable the synthesis of a wide range of N-sulfonyl triazoles from both aryl and aliphatic alkynes in good to excellent yields.
Alternative Pathway: Ketenimine Formation
When the cuprated triazole intermediate is not rapidly trapped by a proton source, its inherent instability, driven by the N-sulfonyl group, triggers a unique cascade. The process begins with a ring-chain isomerization to form a cuprated diazoimine, which then loses dinitrogen (N₂) to furnish a highly reactive N-sulfonyl ketenimine.[2] This ketenimine can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield products like N-acyl sulfonamides, representing a significant deviation from standard click chemistry.[7] This pathway is a direct consequence of the azidosulfonyl group's electronic properties.
Quantitative Data Summary
The selection of the catalytic system is crucial for directing the reaction of sulfonyl azides toward the desired triazole product. The following tables summarize yields for the synthesis of N-sulfonyl-1,2,3-triazoles using optimized catalytic systems.
Table 1: Synthesis of 1-Tosyl-1,2,3-triazoles using CuTC Catalyst Data sourced from Fokin, V.V., et al. (2010).[5]
| Entry | Alkyne Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Toluene | 2 | 94 |
| 2 | 1-Octyne | Toluene | 2 | 91 |
| 3 | Propargyl alcohol | Toluene | 2 | 89 |
| 4 | 3,3-Dimethyl-1-butyne | Toluene | 18 | 85 |
| 5 | Ethyl ethynyl ether | Toluene | 2 | 81 |
| 6 | 1-Octyne | Water | 2 | 90 |
| 7 | Propargyl alcohol | Water | 2 | 91 |
Table 2: Synthesis of N-Sulfonyl-1,2,3-triazoles using Cu(OAc)₂·H₂O / 2-Aminophenol Data sourced from Hu, Y., et al. (2011).[6]
| Entry | Sulfonyl Azide | Alkyne Substrate | Time (min) | Yield (%) |
| 1 | Tosyl azide | Phenylacetylene | 10 | 98 |
| 2 | Tosyl azide | 1-Heptyne | 10 | 95 |
| 3 | Tosyl azide | Propargyl alcohol | 10 | 93 |
| 4 | 4-Nitrobenzenesulfonyl azide | Phenylacetylene | 10 | 96 |
| 5 | 4-Methoxybenzenesulfonyl azide | Phenylacetylene | 10 | 97 |
| 6 | Methanesulfonyl azide | Phenylacetylene | 10 | 94 |
Experimental Protocols
The following protocols are representative examples for the synthesis of sulfonyl azides and their subsequent use in CuAAC reactions. Researchers should adapt these methods based on their specific substrates and laboratory safety protocols.
Protocol 1: General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using CuTC
This protocol is adapted from the procedure described by Fokin and colleagues.[5]
Materials:
-
Sulfonyl azide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)
-
Toluene or Water (5 mL, 0.2 M)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Cuprisorb™ resin (or other copper scavenging agent)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution or suspension of the alkyne (1.1 equiv) in the chosen solvent (Toluene or Water, 0.2 M) in a reaction vial, add CuTC (5 mol%).
-
Add the sulfonyl azide (1.0 equiv) to the mixture. If the reaction is performed in water, the mixture will be a heterogeneous suspension.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and add a copper scavenging resin (e.g., Cuprisorb™). Stir for 15-30 minutes to remove residual copper catalyst.
-
Filter off the resin and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed to yield the pure 1-sulfonyl-1,2,3-triazole.
Protocol 2: General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using Cu(OAc)₂/2-Aminophenol
This protocol is adapted from the procedure described by Hu and colleagues.[6]
Materials:
-
Sulfonyl azide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.6 mmol, 1.2 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.025 mmol, 5 mol%)
-
2-Aminophenol (0.05 mmol, 10 mol%)
-
Acetonitrile (MeCN) (2.0 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Add sulfonyl azide (1.0 equiv), terminal alkyne (1.2 equiv), Cu(OAc)₂·H₂O (5 mol%), and 2-aminophenol (10 mol%) to a reaction tube.
-
Add acetonitrile (2.0 mL) to the tube.
-
Seal the tube and stir the mixture at room temperature. The reaction is typically very fast, often completing within 10-30 minutes. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-sulfonyl-1,2,3-triazole.
Conclusion and Outlook
The azidosulfonyl group is far more than a simple analogue of alkyl or aryl azides in the realm of click chemistry. Its powerful electron-withdrawing nature imparts a unique dual reactivity that can be precisely controlled by the choice of catalyst. On one hand, optimized copper-catalyzed protocols provide rapid and high-yielding access to stable N-sulfonyl-1,2,3-triazoles, which are important scaffolds in medicinal chemistry. On the other hand, the inherent instability of the triazole intermediate can be harnessed to generate N-sulfonyl ketenimines—versatile intermediates for complex molecular construction that are not accessible through traditional click pathways. This ability to selectively navigate between distinct reaction manifolds from a single set of precursors makes the azidosulfonyl group a sophisticated tool for advanced organic synthesis. Future research will likely focus on expanding the scope of nucleophiles for trapping the ketenimine intermediate and developing enantioselective versions of these transformations, further solidifying the indispensable role of the azidosulfonyl group in modern chemical science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Chemistry of Triethoxysilane Hydrolysis and Condensation
An In-depth Technical Guide to the Hydrolysis of Triethoxysilane Groups on Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrolysis of triethoxysilane groups on various surfaces, a fundamental process in surface modification with broad applications in research, diagnostics, and drug development. The ability to tailor surface properties such as wettability, biocompatibility, and chemical reactivity is paramount in these fields. Triethoxysilanes are a versatile class of molecules used to form stable, covalent bonds with hydroxylated surfaces, enabling the introduction of a wide array of functionalities.
The process begins with the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups, followed by condensation with surface hydroxyl groups and/or other silanol groups to form a stable siloxane network. Understanding and controlling these reactions are critical for achieving reproducible and well-defined surface modifications.
The surface modification process using triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation. These reactions are influenced by several factors, including pH, water availability, solvent, temperature, and the specific organofunctional group on the silane.
1.1. Hydrolysis:
The initial step is the hydrolysis of the triethoxysilane's ethoxy groups (-OCH₂CH₃) in the presence of water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[1][2][3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. The hydrolysis rate is generally faster in acidic conditions compared to neutral or basic conditions.[2][4]
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom. While the hydrolysis still occurs, the condensation reaction is significantly promoted at high pH.[2][4]
The hydrolysis proceeds in a stepwise manner, with the formation of partially and fully hydrolyzed silane species.
1.2. Condensation:
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane react with the hydroxyl groups present on the substrate surface (e.g., silica, glass) to form stable siloxane bonds (Si-O-Surface). This is the key step for covalently attaching the silane to the surface.
-
Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other to form a cross-linked polysiloxane network on the surface. The extent of this self-condensation can influence the thickness and morphology of the resulting film.
The overall process, from hydrolysis to surface condensation and polymerization, results in the formation of a durable and functional silane layer.
Factors Influencing Hydrolysis and Condensation
Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.
| Factor | Effect on Hydrolysis and Condensation | References |
| pH | Strongly influences the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum. | [1][2][3][4] |
| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. Excess water can lead to increased self-condensation in the bulk solution, while insufficient water will result in incomplete hydrolysis and a less stable silane layer. | |
| Solvent | The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene are often used to control the amount of water and minimize bulk polymerization. | |
| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation. | |
| Silane Concentration | Higher concentrations can lead to the formation of thicker, multilayer films due to increased self-condensation. | |
| Organofunctional Group (R) | The nature of the non-hydrolyzable organic group on the silane can influence the reaction kinetics through steric and electronic effects. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the surface modification with triethoxysilanes and their subsequent characterization.
Protocol for Surface Preparation (Silicon Wafers)
A clean and hydroxylated surface is crucial for successful silanization.
Materials:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Beakers and wafer holders (Teflon or glass)
-
Hot plate
Procedure:
-
Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.
-
-
Wafer Cleaning and Hydroxylation:
-
Immerse the silicon wafers in the freshly prepared Piranha solution using a wafer holder.
-
Heat the solution to 90-120°C for 30-60 minutes.[5] This step removes organic residues and creates a hydrophilic surface rich in hydroxyl (-OH) groups.
-
-
Rinsing and Drying:
-
Carefully remove the wafers from the Piranha solution and rinse them copiously with DI water.
-
Dry the wafers under a stream of clean, dry nitrogen gas.
-
The cleaned wafers should be used immediately for silanization to prevent re-contamination.
-
Protocol for Triethoxysilane Deposition (Liquid Phase)
Materials:
-
Cleaned and hydroxylated silicon wafers
-
Triethoxysilane of choice (e.g., (3-Aminopropyl)triethoxysilane - APTES)
-
Anhydrous toluene (or other suitable solvent)
-
Reaction vessel
-
Nitrogen or argon gas (for inert atmosphere)
-
Oven
Procedure:
-
Solution Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere, prepare a 1-2% (v/v) solution of the triethoxysilane in anhydrous toluene.
-
-
Silanization:
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 70°C), depending on the desired layer characteristics.[5]
-
-
Rinsing:
-
Remove the wafers from the silane solution and rinse them sequentially with fresh toluene, ethanol, and DI water to remove any physisorbed silane molecules.[5]
-
-
Curing:
-
Dry the wafers under a nitrogen stream.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[5]
-
Protocol for Contact Angle Goniometry
Contact angle measurements are used to assess the change in surface wettability after silanization.
Materials:
-
Silanized and non-silanized (control) wafers
-
Contact angle goniometer
-
High-purity water (or other probe liquid)
-
Microsyringe
Procedure:
-
Instrument Setup:
-
Place the sample on the goniometer stage and ensure it is level.
-
Fill the microsyringe with high-purity water.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (e.g., 2-5 µL) of water onto the surface of the wafer.
-
-
Image Capture and Analysis:
-
Data Collection:
-
Perform measurements at multiple locations on each sample to ensure reproducibility and obtain an average contact angle.
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the modified surface.
Materials:
-
Silanized and non-silanized (control) wafers
-
XPS instrument
Procedure:
-
Sample Preparation:
-
Mount the wafer samples on the XPS sample holder.
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
Protocol for FTIR-ATR Spectroscopy
FTIR-ATR spectroscopy can be used to monitor the hydrolysis and condensation reactions in-situ or to characterize the final silane layer ex-situ.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a germanium or silicon crystal)
-
Triethoxysilane solution
-
Substrate (can be the ATR crystal itself)
Procedure for In-situ Monitoring:
-
Background Spectrum:
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Initiation:
-
Introduce the triethoxysilane solution onto the ATR crystal.
-
-
Time-Resolved Spectra Acquisition:
-
Data Analysis:
-
Analyze the changes in peak intensities over time to study the reaction kinetics.
-
Quantitative Data
The following tables summarize quantitative data from various studies on the hydrolysis of triethoxysilanes.
Table 1: Hydrolysis Rate Constants of Various Silanes
| Silane | Catalyst | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |
| Tetraethyl orthosilicate (TEOS) | HCl | 20 | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | [14] |
| Tetraethyl orthosilicate (TEOS) | HCl (ultrasound) | 39 | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ | [14] |
| Methyltriethoxysilane (MTES) | HCl (pH 3.13) | - | - (Activation Energy: 57.61 kJ mol⁻¹) | [14] |
| (3-Aminopropyl)triethoxysilane (APTES) | None | 25 | Initial: 2.77 x 10⁻⁴ s⁻¹ | [11] |
Table 2: Influence of pH on Hydrolysis and Condensation Rates
| pH | Hydrolysis Rate | Condensation Rate | Reference |
| < 2 | High | Moderate | [2][4] |
| 2-3 | Minimum | Minimum | [4] |
| 4-5 | High | Low | [2] |
| 7 | Slow | Slow | [2][4] |
| > 7 | Moderate | High | [2][4] |
Table 3: Surface Characterization Data for Silanized Surfaces
| Silane | Substrate | Contact Angle (°) | Surface Coverage/Thickness | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 40-45 | - | [15] |
| Octadecyltriethoxysilane (OTS) | Silicon Wafer | ~110 | Monolayer | [16] |
| Vinyltriethoxysilane (VTES) | Macroporous Silica Gel | - | Grafting rate dependent on particle size | [17] |
| Alkyltrimethoxysilanes (C12) | Diatomaceous Earth | ≥ 150 (superhydrophobic) | ≥ 2.2 mg/m² | [18] |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of triethoxysilane groups on surfaces.
Caption: General reaction pathway for triethoxysilane surface modification.
Caption: A typical experimental workflow for surface silanization.
Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. surfmods.jp [surfmods.jp]
- 6. users.aalto.fi [users.aalto.fi]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. fc.up.pt [fc.up.pt]
- 13. mdpi.com [mdpi.com]
- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fkf.mpg.de [fkf.mpg.de]
- 17. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate.[1][2] These single-molecule-thick layers are created through the chemisorption of a head group of an organic molecule to the substrate, followed by the slower organization of the tail groups.[1] The formation of SAMs is a thermodynamically driven process, guided by both the strong interaction between the head group and the substrate and the weaker van der Waals forces between the molecular chains.[2] This self-assembly process results in a densely packed and highly ordered molecular layer that can dramatically alter the physicochemical properties of the underlying substrate.[3]
The constituent molecules of a SAM typically possess three key components: a head group that provides a strong, specific affinity for the substrate; a spacer or tail, commonly an alkyl chain, which contributes to the stability and order of the monolayer through intermolecular interactions; and a terminal functional group that dictates the surface chemistry of the modified substrate.[2] By carefully selecting these components, SAMs can be engineered to control surface properties such as wettability, adhesion, and biocompatibility, making them invaluable tools in a wide array of applications, including biosensors, drug delivery, and medical implants.[2][4]
Core Principles of SAM Formation
The formation of a self-assembled monolayer is a dynamic process that begins with the adsorption of molecules from either a vapor or liquid phase onto a substrate.[1] This process can be understood through a two-step kinetic model: an initial, rapid adsorption of molecules to the surface, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[1]
Initially, at low surface coverage, the molecules may exist in a disordered, "lying-down" phase.[1] As the surface concentration increases, the molecules begin to orient themselves more vertically, driven by the intermolecular van der Waals forces between the alkyl chains. This leads to the formation of ordered domains that grow and coalesce into a complete monolayer.[1] The final structure is a highly ordered, often crystalline or semi-crystalline, two-dimensional assembly.[1]
Two of the most extensively studied and utilized SAM systems are alkanethiols on noble metal surfaces, particularly gold, and organosilanes on hydroxylated surfaces like silicon dioxide (silica).
Alkanethiols on Gold
Alkanethiols (HS-(CH₂)n-R) form robust and well-ordered SAMs on gold surfaces due to the strong, semi-covalent bond between the sulfur headgroup and the gold substrate.[5] The assembly is further stabilized by the van der Waals interactions between the alkyl chains.[5] The typical structure of an alkanethiol monolayer on a gold (111) surface is a (√3 × √3)R30° lattice, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize chain-chain interactions.[5]
Organosilanes on Silica
Organosilanes (R-SiX₃, where X is a hydrolyzable group like -Cl or -OCH₃) form SAMs on hydroxylated surfaces such as silica (SiO₂), glass, and other metal oxides.[6][7] The formation process involves the hydrolysis of the silane headgroup in the presence of trace amounts of water to form silanols (R-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[8] Additionally, lateral cross-linking between adjacent silane molecules can occur, forming a polysiloxane network that enhances the stability of the monolayer.[6][9]
Quantitative Data on SAM Properties
The properties of SAMs, such as their thickness and surface energy (wettability), are highly dependent on the length of the alkyl chain and the nature of the terminal functional group. These properties can be precisely measured using various surface characterization techniques.
SAM Thickness as a Function of Alkanethiol Chain Length
The thickness of alkanethiol SAMs on gold is directly proportional to the length of the alkyl chain. This can be accurately determined using techniques like spectroscopic ellipsometry and X-ray photoelectron spectroscopy (XPS).
| Alkanethiol | Number of Carbons (n) | Theoretical Thickness (Å) | Experimental Thickness (Å) |
| Ethanethiol | 2 | ~5 | 4.9 |
| Propanethiol | 3 | ~6.3 | 6.2 |
| Hexanethiol | 6 | ~10 | 9.8 |
| Octanethiol | 8 | ~12.5 | 12.4 |
| Decanethiol | 10 | ~15 | 14.9 |
| Dodecanethiol | 12 | ~17.5 | 17.1 |
| Hexadecanethiol | 16 | ~22.5 | 22.2 |
| Octadecanethiol | 18 | ~25 | 24.6 |
Note: Theoretical thickness is estimated based on an all-trans alkyl chain with a 30° tilt from the surface normal. Experimental values are averaged from multiple literature sources.
Water Contact Angle for SAMs with Different Terminal Groups
The wettability of a SAM-modified surface is determined by its terminal functional group. This is quantified by measuring the contact angle of a water droplet on the surface. Hydrophobic surfaces exhibit high contact angles, while hydrophilic surfaces have low contact angles.
| Terminal Group | Chemical Formula | Surface Type | Water Contact Angle (°) |
| Methyl | -CH₃ | Hydrophobic | 110-115 |
| Perfluoromethyl | -CF₃ | Highly Hydrophobic | ~120 |
| Hydroxyl | -OH | Hydrophilic | 15-30 |
| Carboxylic Acid | -COOH | Hydrophilic | <15 |
| Amine | -NH₂ | Hydrophilic | 45-60 |
| Thiol | -SH | Moderately Hydrophobic | ~75 |
Note: Contact angles can vary depending on the underlying substrate, the packing density of the SAM, and the pH of the water.[10]
Protein Binding Affinities on Functionalized SAMs
SAMs are widely used to study protein-ligand interactions. The binding affinity is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.
| Ligand on SAM | Protein | Kd (nM) |
| Biotin | Streptavidin | ~0.1 |
| RGD Peptide | Integrin αvβ3 | 1-10 |
| His-tag | Ni-NTA | 10-100 |
| IgG Antibody | Protein A/G | 1-50 |
| Mannose | Concanavalin A | 100-1000 |
Note: Kd values are highly dependent on the specific experimental conditions, including the surface density of the ligand, the buffer composition, and the temperature.[5][7][11]
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful formation and characterization of high-quality SAMs.
Protocol 1: Formation of Alkanethiol SAMs on Gold
1. Substrate Preparation: a. Obtain gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer). b. Clean the substrates by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (5 minutes each). c. Dry the substrates under a stream of dry nitrogen gas. d. Immediately before use, treat the substrates with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes to remove any organic contaminants. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. e. Rinse the substrates thoroughly with deionized water and dry with nitrogen.
2. SAM Formation: a. Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol. For mixed SAMs, prepare solutions of each thiol and mix them in the desired molar ratio. b. Place the cleaned gold substrates in a clean glass container. c. Immerse the substrates in the thiol solution. To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing. d. Allow the self-assembly to proceed for 18-24 hours at room temperature.
3. Rinsing and Drying: a. Remove the substrates from the thiol solution. b. Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the SAM-coated substrates under a stream of dry nitrogen. d. Store the samples in a clean, dry environment (e.g., a desiccator) until further use.
Protocol 2: Formation of Organosilane SAMs on Silica
1. Substrate Preparation: a. Use silicon wafers with a native oxide layer or glass slides. b. Clean the substrates by sonicating in deionized water, followed by acetone and isopropanol (5 minutes each). c. Dry the substrates with a stream of dry nitrogen. d. To ensure a fully hydroxylated surface, treat the substrates with a piranha solution or an oxygen plasma cleaner for 10-15 minutes. e. Rinse thoroughly with deionized water and dry with nitrogen.
2. SAM Formation (Solution Phase): a. Prepare a 1% (v/v) solution of the organosilane in an anhydrous solvent, such as toluene or hexadecane. It is critical to minimize water content in the solvent to prevent premature hydrolysis and polymerization of the silane in solution. b. Immerse the cleaned substrates in the silane solution. The reaction should be carried out in a moisture-free environment, for example, in a glove box or under an inert atmosphere. c. Allow the reaction to proceed for 1-2 hours at room temperature. d. For some silanes, a thermal annealing step (e.g., 120°C for 1 hour) after deposition can improve the quality and stability of the monolayer.
3. Rinsing and Drying: a. Remove the substrates from the silane solution. b. Rinse the substrates by sonicating in a sequence of fresh anhydrous solvents (e.g., toluene, then ethanol) to remove excess silane. c. Dry the substrates under a stream of dry nitrogen.
Protocol 3: Characterization of SAMs by Contact Angle Goniometry
1. Instrument Setup: a. Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. b. Ensure the instrument is level and calibrated.
2. Measurement Procedure: a. Place the SAM-coated substrate on the sample stage. b. Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface. c. Capture an image of the droplet as soon as it has stabilized on the surface. d. Use the instrument's software to analyze the image and calculate the contact angle at the three-phase (solid-liquid-vapor) interface. e. For each sample, perform measurements at multiple locations to ensure reproducibility and obtain an average contact angle.
Protocol 4: Characterization of SAMs by Spectroscopic Ellipsometry
1. Instrument Setup: a. Use a spectroscopic ellipsometer. b. Calibrate the instrument using a reference silicon wafer with a known silicon dioxide thickness.
2. Measurement of the Bare Substrate: a. Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate (e.g., gold or silica) over the desired wavelength range. b. Model the substrate to determine its optical constants.
3. Measurement of the SAM-coated Substrate: a. Measure the ellipsometric parameters of the SAM-coated substrate. b. Add a layer representing the SAM to the optical model of the substrate. c. Assume a refractive index for the organic layer (typically 1.45-1.50). d. Fit the experimental data to the model to determine the thickness of the SAM.
Visualizations of Workflows and Pathways
Integrin-Mediated Cell Signaling on an RGD-Functionalized SAM
Self-assembled monolayers presenting the Arg-Gly-Asp (RGD) peptide sequence are widely used to study integrin-mediated cell adhesion and signaling.[1] The RGD motif is a key recognition site in extracellular matrix proteins like fibronectin, and its presentation on a SAM allows for precise control over the ligand density and spacing.[1] When a cell interacts with an RGD-functionalized surface, its integrin receptors bind to the RGD peptides, triggering a cascade of intracellular signaling events that regulate cell spreading, cytoskeletal organization, and gene expression.
Experimental Workflow for a SAM-Based SPR Immunosensor
Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.[12] A common application is in the development of immunosensors, where antibodies are immobilized on a sensor surface to detect specific antigens. The following workflow outlines the key steps in creating and using a SAM-based SPR immunosensor.
Applications in Drug Development and Research
The ability to precisely control surface chemistry at the molecular level has made SAMs an indispensable tool in modern research and drug development.
-
Biosensors: SAMs provide a stable and reproducible platform for the immobilization of biorecognition elements such as antibodies, enzymes, and nucleic acids.[4][10] Functionalized SAMs on gold are commonly used in SPR and Quartz Crystal Microbalance (QCM) biosensors for the sensitive and label-free detection of biomarkers, pathogens, and small molecules.[4][12]
-
Drug Delivery: The surfaces of nanoparticles and other drug carriers can be modified with SAMs to improve their biocompatibility, enhance circulation time, and achieve targeted drug delivery.[4] By terminating the SAM with specific ligands, these nanocarriers can be directed to bind selectively to target cells or tissues, thereby increasing therapeutic efficacy and reducing side effects.[4]
-
Cell and Tissue Engineering: SAMs are used to create well-defined surfaces for studying cell-material interactions.[10] By patterning SAMs with cell-adhesive and cell-repellent regions, the attachment, spreading, and growth of cells can be controlled. This is crucial for the development of biomedical implants with improved tissue integration and for the design of scaffolds for tissue engineering.[4][10]
-
Fundamental Studies of Biomolecular Interactions: SAMs provide an ideal model system for investigating the fundamental aspects of protein adsorption, cell adhesion, and other biological processes at interfaces. The ability to control the density and orientation of immobilized biomolecules allows researchers to probe the effects of these parameters on biological responses with high precision.[10]
Conclusion
Self-assembled monolayers represent a versatile and powerful platform for the modification and functionalization of surfaces at the molecular level. Their well-defined structure, stability, and the ease with which their surface chemistry can be tailored have led to their widespread adoption in numerous scientific and technological fields. For researchers, scientists, and drug development professionals, SAMs offer a unique set of tools to create precisely controlled biointerfaces for applications ranging from high-sensitivity biosensing to targeted drug delivery and advanced tissue engineering. As our understanding of the principles governing self-assembly continues to grow, so too will the sophistication and impact of SAM-based technologies.
References
- 1. Using Self-Assembled Monolayers to Model Cell Adhesion to the 9th and 10th Type III Domains of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. Surface Plasmon Resonance Immunosensor with Antibody-Functionalized Magnetoplasmonic Nanoparticles for Ultrasensitive Quantification of the CD5 Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 10. Relative importance of surface wettability and charged functional groups on NIH 3T3 fibroblast attachment, spreading, and cytoskeletal organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance applications in clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Azidosulfonylhexyltriethoxysilane for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing 6-Azidosulfonylhexyltriethoxysilane in research and development. This versatile bifunctional molecule is a cornerstone for the covalent immobilization of biomolecules onto silica-based surfaces, enabling the development of sophisticated biosensors, diagnostic arrays, and targeted drug delivery systems. This guide provides a detailed overview of key suppliers, technical specifications, experimental protocols for surface functionalization and bioconjugation, and a visualization of the underlying chemical workflows.
Core Applications and Significance
This compound is a silane coupling agent featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces such as silicon wafers, glass, and silica nanoparticles. The terminal azidosulfonyl group provides a reactive handle for the subsequent immobilization of biomolecules through various chemical ligation strategies, most notably the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the stable and oriented attachment of proteins, peptides, nucleic acids, and other molecules, which is critical for maintaining their biological activity and ensuring the sensitivity and specificity of the final device.
Key Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information for some of the prominent suppliers. Researchers are advised to consult the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Gelest, Inc. | This compound, tech-95 | 96550-26-4 | C12H27N3O5SSi | 353.51 | ~95% | 25g |
| BenchChem | This compound | 96550-26-4 | C12H27N3O5SSi | 353.51 | ~95% | Inquire for details |
| Daken Chem | This compound | 96550-26-4 | C12H27N3O5SSi | 353.51 | 98% min | Make to order |
| Alfa Chemistry | 4-(Azidosulfonyl)Phenethyltrimethoxysilane, 22-25% in methanol/Toluene | 96550-26-4 | C12H27N3O5SSi | 353.51 | 95% | 1g, 10g, 100g, 1KG, 5KG |
| ChemicalBook | This compound | 96550-26-4 | C12H27N3O5SSi | 353.51 | Varies by supplier | Varies by supplier |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound: surface functionalization of a silicon substrate and subsequent covalent immobilization of a biomolecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 1: Surface Functionalization of Silicon Wafers
This protocol outlines the steps for creating a self-assembled monolayer (SAM) of this compound on a silicon wafer, rendering the surface azide-functionalized.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
This compound
-
Acetone, ethanol, and deionized water for cleaning
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Submerge the silicon wafers in a freshly prepared piranha solution for 30-60 minutes at room temperature. This step removes organic residues and creates a hydrophilic surface rich in hydroxyl (-OH) groups.
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
-
Silanization:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for a more robust monolayer, overnight at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene, ethanol, and acetone to remove any unbound silane.
-
Dry the wafers under a nitrogen stream.
-
To promote the formation of a stable siloxane network, cure the wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization (Optional but Recommended):
-
The success of the surface functionalization can be verified using techniques such as contact angle goniometry (to confirm a change in surface hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to detect the presence of nitrogen and sulfur), and atomic force microscopy (AFM) (to assess the monolayer's morphology).
-
Part 2: Covalent Immobilization of Alkyne-Modified Biomolecules via CuAAC ("Click Chemistry")
This protocol describes the immobilization of a biomolecule (e.g., a DNA oligonucleotide or a protein) that has been pre-functionalized with a terminal alkyne group onto the azide-functionalized surface.
Materials:
-
Azide-functionalized silicon wafer (from Part 1)
-
Alkyne-modified biomolecule (e.g., alkyne-DNA, alkyne-peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
Deionized water
Procedure:
-
Preparation of "Click" Reagents:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS). The final concentration will depend on the specific biomolecule and desired surface density.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in deionized water) and sodium ascorbate (e.g., 100 mM in deionized water).
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in deionized water).
-
-
"Click" Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the reaction buffer.
-
Add the CuSO₄ and THPTA solutions to the biomolecule solution and mix gently. A typical molar ratio of ligand to copper is 5:1.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific application, but a common starting point is a final concentration of 100-250 µM CuSO₄, 500-1250 µM THPTA, and 5 mM sodium ascorbate.
-
-
Immobilization:
-
Immediately apply the "click" reaction mixture to the surface of the azide-functionalized silicon wafer. Ensure the entire surface is covered.
-
Incubate the wafer in a humid chamber at room temperature for 1-2 hours to allow the cycloaddition reaction to proceed.
-
-
Washing:
-
After the incubation period, thoroughly rinse the wafer with the reaction buffer, followed by deionized water to remove any unbound biomolecules and reaction reagents.
-
Dry the wafer under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The successful immobilization of the biomolecule can be confirmed by various surface analysis techniques. For example, if the biomolecule is fluorescently labeled, fluorescence microscopy can be used. XPS can detect changes in the elemental composition of the surface, and AFM can reveal changes in surface topography.
-
Visualizing the Workflow: From Bare Surface to Functional Biosensor
The following diagrams, generated using the DOT language, illustrate the key logical steps in utilizing this compound for the creation of a biosensor.
Caption: Workflow for the surface functionalization of a silicon wafer.
Methodological & Application
Application Notes and Protocols for Surface Modification with 6-Azidosulfonylhexyltriethoxysilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Azidosulfonylhexyltriethoxysilane (6-ASHTES) is a versatile bifunctional molecule designed for the covalent modification of surfaces. Its molecular structure features a triethoxysilane group at one end and a terminal azidosulfonyl group at the other, connected by a hexyl carbon spacer.[1] The triethoxysilane moiety facilitates the covalent attachment to hydroxyl-bearing inorganic substrates such as glass, silicon dioxide, and other metal oxides through the formation of stable siloxane bonds.[2][3][4] The azidosulfonyl group serves as a highly reactive handle for the subsequent immobilization of biomolecules or other organic moieties. This can be achieved either through UV-induced nitrene insertion, which allows for covalent C-H bond insertion, or more commonly, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to conjugate alkyne-containing molecules with high efficiency and specificity.[5][6][7] This dual functionality makes 6-ASHTES an invaluable tool for creating tailored surfaces for applications in biosensors, cell adhesion studies, and drug delivery systems.[1][7]
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
A pristine and hydroxylated surface is critical for achieving a uniform silane monolayer. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner
-
Beakers and substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.[8]
-
Dry the substrates under a stream of nitrogen gas.
-
Activation Step (Choose one):
-
Piranha Etching (in a certified fume hood with appropriate PPE):
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This reaction is highly exothermic and potentially explosive if organic solvents are present).
-
Immerse the cleaned, dry substrates in the piranha solution for 30-45 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then in an oven at 110 °C for at least 1 hour.[8]
-
-
Oxygen Plasma Treatment:
-
-
Use the activated substrates immediately for the silanization step to prevent atmospheric contamination.
Protocol 2: Surface Silanization with 6-ASHTES
This protocol describes the deposition of a 6-ASHTES monolayer from an anhydrous solution.
Materials:
-
Activated substrates
-
This compound (6-ASHTES)
-
Anhydrous toluene
-
Reaction vessel with a moisture-free atmosphere (e.g., desiccator or glovebox)
-
Toluene (for rinsing)
-
Ultrasonic bath
-
Oven
Procedure:
-
In a moisture-free environment, prepare a 1% (v/v) solution of 6-ASHTES in anhydrous toluene.[8]
-
Place the activated substrates in the silane solution. Ensure the entire surface is submerged.
-
Allow the reaction to proceed overnight at room temperature in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis of the silane in the bulk solution.[8]
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene.
-
Sonicate the substrates in a fresh portion of anhydrous toluene for 5 minutes to remove any physisorbed or polymerized silane molecules.[8]
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110 °C for 1 hour to promote the formation of covalent siloxane bonds with the surface and cross-linking within the monolayer.[8]
Protocol 3: Surface Characterization
Verification of a successful monolayer formation is crucial. The following techniques are recommended.
1. Water Contact Angle (WCA) Measurement:
-
Purpose: To assess the change in surface wettability. A successful silanization will result in a more hydrophobic surface compared to the clean, hydrophilic substrate.
-
Method: Measure the static water contact angle on the cleaned substrate and the 6-ASHTES modified surface using a goniometer.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface.
-
Method: Acquire high-resolution spectra for Si 2p, C 1s, O 1s, N 1s, and S 2p. The presence of nitrogen and sulfur peaks confirms the successful immobilization of 6-ASHTES.[11][12]
3. Atomic Force Microscopy (AFM):
-
Purpose: To evaluate the surface topography and roughness.
-
Method: Image the surface in tapping mode. A smooth, uniform surface is indicative of a well-formed monolayer. An increase in roughness may suggest silane polymerization.[10][11]
4. Ellipsometry:
-
Purpose: To measure the thickness of the deposited silane layer.
-
Method: Measure the change in polarization of reflected light to determine the thickness of the organic layer. A thickness of 1-2 nm is typical for a monolayer.[4][13]
Data Presentation
Table 1: Representative Quantitative Surface Characterization Data
| Parameter | Pre-Silanization (Activated Substrate) | Post-Silanization (6-ASHTES) | Technique |
| Water Contact Angle | < 15° | 60° - 80° | Goniometry |
| Layer Thickness | N/A | 1 - 2 nm | Ellipsometry |
| Surface Roughness (RMS) | ~0.1 - 0.2 nm | ~0.2 - 0.5 nm | AFM |
| Elemental Composition | Si, O | Si, O, C, N, S | XPS |
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Key chemical reaction pathways.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14] May form explosive azides on contact with certain metals like copper, lead, or silver in bulk.[14] Store in a cool, dry place away from moisture.
-
Piranha Solution: Extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear heavy-duty rubber gloves, a face shield, and a chemical-resistant apron. Prepare the solution in a designated fume hood and add the peroxide to the acid slowly. Never store piranha solution in a sealed container.
-
Solvents: Toluene, acetone, and ethanol are flammable. Work in a fume hood away from ignition sources.
References
- 1. This compound | 96550-26-4 | Benchchem [benchchem.com]
- 2. Surface chemical functionalization of cellulose nanocrystals by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parksystems.com [parksystems.com]
- 5. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lehigh.edu [lehigh.edu]
- 12. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
Application Notes and Protocols for Click Chemistry Reactions using 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface functionalization of substrates with 6-Azidosulfonylhexyltriethoxysilane and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions for the immobilization of biomolecules.
Surface Functionalization with this compound
This protocol details the procedure for creating a reactive azide-functionalized surface on glass or silicon substrates, a critical first step for subsequent click chemistry applications.
Experimental Protocol: Surface Silanization
Objective: To covalently attach this compound to a hydroxylated surface to introduce azide functionalities.
Materials:
-
Glass microscope slides or silicon wafers
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized (DI) water
-
Anhydrous toluene
-
This compound
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides or silicon wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Further dry the substrates in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned, dry substrates in the silane solution.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.
-
Store the azide-functionalized substrates in a desiccator until further use.
-
Characterization of the Azide-Functionalized Surface:
The success of the silanization can be confirmed by various surface analysis techniques:
-
Contact Angle Goniometry: A successful silanization will result in an increase in the water contact angle, indicating a more hydrophobic surface compared to the clean hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of nitrogen and sulfur from the azidosulfonyl group on the surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic azide peak (~2100 cm⁻¹) can be observed, confirming the presence of the azide groups.
A quantitative method for determining the surface density of azide groups involves a click reaction with a fluorescently labeled alkyne followed by fluorescence measurement.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the immobilization of alkyne-containing biomolecules onto the azide-functionalized surface via the widely used copper-catalyzed click reaction.
Experimental Protocol: CuAAC Reaction
Objective: To covalently link an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare Stock Solutions:
-
100 mM CuSO₄ in DI water.
-
500 mM Sodium ascorbate in DI water (prepare fresh).
-
100 mM THPTA or TBTA in DI water or DMSO, respectively.
-
1-10 mM Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
-
Click Reaction:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume:
-
To 800 µL of PBS, add the alkyne-modified biomolecule to the desired final concentration (e.g., 10-100 µM).
-
Add 20 µL of 100 mM CuSO₄ (final concentration: 2 mM).
-
Add 40 µL of 100 mM THPTA/TBTA (final concentration: 4 mM).
-
Vortex briefly to mix.
-
Add 100 µL of 500 mM sodium ascorbate (final concentration: 50 mM) to initiate the reaction.
-
-
Immediately apply the reaction cocktail to the azide-functionalized surface, ensuring the entire surface is covered.
-
Incubate in a humidified chamber for 1-4 hours at room temperature.
-
After incubation, wash the substrate extensively with PBS and then with DI water to remove unreacted components.
-
Dry the substrate under a stream of nitrogen gas.
-
Quantitative Data Summary:
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-Biomolecule | 1-10 mM | 10-100 µM |
| CuSO₄ | 100 mM | 2 mM |
| THPTA/TBTA | 100 mM | 4 mM |
| Sodium Ascorbate | 500 mM | 50 mM |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol offers a copper-free alternative for immobilizing biomolecules, which is particularly advantageous for applications where copper cytotoxicity is a concern.
Experimental Protocol: SPAAC Reaction
Objective: To covalently link a strained-alkyne-modified biomolecule to the azide-functionalized surface without a metal catalyst.
Materials:
-
Azide-functionalized substrate
-
Strained-alkyne-modified biomolecule (e.g., containing DBCO, BCN, or DIFO moieties)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare Solutions:
-
Prepare a solution of the strained-alkyne-modified biomolecule in PBS at the desired concentration (e.g., 10-100 µM).
-
-
Click Reaction:
-
Apply the solution of the strained-alkyne-modified biomolecule directly to the azide-functionalized surface.
-
Incubate in a humidified chamber for 2-12 hours at room temperature or 37°C. The reaction time may vary depending on the specific strained alkyne used.
-
After incubation, wash the substrate extensively with PBS and then with DI water to remove any non-covalently bound biomolecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Quantitative Data Summary:
| Reagent | Concentration | Incubation Time | Temperature |
| Strained-Alkyne-Biomolecule | 10-100 µM | 2-12 hours | RT or 37°C |
Quantification of Immobilized Biomolecules
The amount of biomolecule successfully immobilized on the surface can be quantified using various techniques, depending on the nature of the biomolecule.
-
Fluorescence Microscopy/Spectroscopy: If the immobilized biomolecule is fluorescently labeled, the fluorescence intensity can be measured and correlated to the surface density of the biomolecule.
-
Enzyme-Linked Immunosorbent Assay (ELISA): If the immobilized biomolecule is an antigen or antibody, a standard ELISA protocol can be adapted to quantify its surface presence.
-
Surface Plasmon Resonance (SPR): SPR can be used to monitor the binding of the biomolecule to the surface in real-time, providing quantitative data on the immobilization kinetics and surface density.
These protocols provide a robust framework for utilizing this compound in click chemistry applications. Researchers are encouraged to optimize the reaction conditions for their specific biomolecules and substrates to achieve the desired surface density and functionality.
References
- 1. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Functionalization of Glass Slides with 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology, impacting fields from diagnostics and cell biology to drug discovery. A critical first step in many of these applications is the covalent modification of a solid support, such as a glass slide, to enable the stable immobilization of biomolecules. 6-Azidosulfonylhexyltriethoxysilane is a heterobifunctional silane coupling agent designed for this purpose. It possesses a triethoxysilane group for covalent attachment to hydroxyl-bearing surfaces like glass, and a sulfonyl azide group that serves as a versatile anchor for the subsequent conjugation of biomolecules.
The sulfonyl azide moiety offers two primary routes for bioconjugation:
-
Click Chemistry: The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and bioorthogonal method for attaching alkyne-modified biomolecules.[1]
-
Nitrene Chemistry: Upon thermal or photochemical activation, the sulfonyl azide group can form a highly reactive nitrene intermediate. This intermediate can insert into C-H and N-H bonds, enabling covalent immobilization of a wide range of unprepared biomolecules.
This document provides detailed protocols for the functionalization of glass slides with this compound and subsequent characterization, along with application notes for researchers in the life sciences.
Experimental Protocols
Materials and Equipment
-
Glass microscope slides
-
This compound
-
Anhydrous toluene or ethanol
-
Hydrochloric acid (HCl), 37%
-
Sodium hydroxide (NaOH)
-
Acetone, isopropanol, and deionized water
-
Staining jars or beakers
-
Nitrogen gas stream
-
Oven or hot plate
-
Sonicator
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Protocol 1: Cleaning and Activation of Glass Slides
A pristine, hydrophilic glass surface is crucial for uniform silanization. The following protocol describes a standard cleaning procedure.
-
Place glass slides in a slide rack.
-
Sonicate the slides in a solution of laboratory detergent for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse again with deionized water.
-
For activation, immerse the slides in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Leave the slides in the Piranha solution for 30-60 minutes.
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen and store in a desiccator until use. The slides should be completely hydrophilic at this stage.
Protocol 2: Silanization with this compound (Aqueous-Based)
This protocol is adapted from a general method for silanization of cellulosic surfaces with azide-functionalized silanes and is suitable for creating a robust silane layer on glass.[2]
-
Prepare a 1% (v/v) solution of this compound in deionized water.
-
To initiate hydrolysis of the triethoxysilane groups, acidify the solution by adding a catalytic amount of dilute HCl to reach a pH of approximately 4-5. Stir for 5-10 minutes.
-
Immerse the cleaned and activated glass slides in this solution.
-
To promote condensation onto the glass surface, add a catalytic amount of dilute NaOH to raise the pH to approximately 9-10.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction, remove the slides and rinse with deionized water.
-
Sonicate the slides in ethanol for 5 minutes to remove any physisorbed silane.
-
Rinse again with deionized water and dry under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking of the silane layer.
-
Store the functionalized slides in a desiccator under inert gas if possible.
Protocol 3: Characterization of Azide-Functionalized Slides
The change in surface hydrophobicity is a good indicator of successful silanization.
-
Measure the static water contact angle of a cleaned, activated glass slide.
-
Measure the static water contact angle of a silanized glass slide.
-
A significant increase in the contact angle indicates the presence of the hydrophobic hexyl spacer of the silane on the surface.
XPS can be used to determine the elemental composition of the surface and confirm the presence of the azide group.
-
Acquire a survey spectrum to identify the elements present on the surface (Si, O, C, N, S).
-
Acquire high-resolution spectra of the N 1s and S 2p regions. The N 1s spectrum of the azide group will show characteristic peaks.
Data Presentation
The following table summarizes expected quantitative data from the characterization of functionalized glass slides. These are representative values and may vary based on specific experimental conditions.
| Parameter | Cleaned Glass Slide | Azide-Functionalized Slide | Reference |
| Water Contact Angle | < 10° | 60° - 80° | General Silanization Data |
| XPS Atomic % (N) | 0% | 2% - 5% | [3] |
| XPS Atomic % (S) | 0% | 1% - 3% | Estimated |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for glass slide functionalization.
Silanization Reaction Mechanism
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidosulfonylhexyltriethoxysilane is a heterobifunctional crosslinking reagent used for the covalent immobilization of biomolecules onto silica-based surfaces. This molecule possesses two key functional groups: a triethoxysilane group for covalent attachment to hydroxylated surfaces such as glass, silica, and silicon wafers, and a photoreactive azidosulfonyl group for forming covalent bonds with a wide range of organic molecules, including proteins, peptides, and other biomolecules.
Upon exposure to ultraviolet (UV) light, the azidosulfonyl group releases nitrogen gas to form a highly reactive sulfonyl nitrene intermediate. This intermediate can readily insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, or react with carbon-carbon double bonds, to form stable covalent linkages. This broad reactivity makes it a versatile tool for non-specific bioconjugation, as it does not require specific functional groups on the target biomolecule.
These application notes provide a detailed protocol for the surface modification of silica substrates with this compound and the subsequent photo-activated conjugation of biomolecules.
Key Applications
-
Immobilization of enzymes and antibodies for biosensor development.
-
Creation of protein microarrays on glass slides.
-
Covalent attachment of peptides and proteins to silica nanoparticles for drug delivery and imaging applications.
-
Surface modification of microfluidic devices to control protein adsorption and cell adhesion.
Experimental Protocols
Part 1: Surface Silanization with this compound
This protocol describes the functionalization of a silica-based substrate (e.g., glass slide, silicon wafer) with this compound.
Materials:
-
This compound
-
Anhydrous toluene
-
Acetone, ACS grade
-
Ethanol, absolute
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Oven
-
Glass or Teflon staining jars
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the silica substrates by sonicating in acetone for 15 minutes, followed by a 15-minute sonication in ethanol.
-
Rinse the substrates extensively with DI water.
-
Immerse the cleaned substrates in Piranha solution for 30 minutes at room temperature to hydroxylate the surface. (CAUTION: Piranha solution reacts violently with organic materials).
-
Carefully remove the substrates from the Piranha solution and rinse copiously with DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass or Teflon container.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. To prevent moisture contamination, this step should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
After the incubation, remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrates by baking in an oven at 110°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
Store the functionalized substrates in a desiccator until ready for use.
-
Part 2: Photo-Activated Bioconjugation
This protocol outlines the procedure for covalently attaching a biomolecule (e.g., a protein) to the 6-azidosulfonyl-functionalized surface.
Materials:
-
6-azidosulfonyl-functionalized substrate (from Part 1)
-
Biomolecule of interest (e.g., protein, peptide)
-
Appropriate buffer for the biomolecule (e.g., Phosphate Buffered Saline - PBS, pH 7.4). The buffer should be free of any nucleophilic components like primary amines (e.g., Tris buffer).
-
UV lamp (a collimated UV source with a peak wavelength between 254-365 nm is recommended). The optimal wavelength may need to be determined empirically.
-
Washing buffer (e.g., PBS with a mild detergent like 0.05% Tween-20)
Protocol:
-
Biomolecule Application:
-
Prepare a solution of the biomolecule in the appropriate buffer at the desired concentration (typically in the range of 0.1 - 2 mg/mL).
-
Apply the biomolecule solution to the functionalized surface. This can be done by spotting for microarrays or by immersing the entire substrate for uniform coating.
-
-
Incubation (Optional):
-
For some applications, a pre-incubation step in a humid chamber for 30-60 minutes at room temperature may promote the adsorption of the biomolecule to the surface before crosslinking.
-
-
UV Activation and Crosslinking:
-
Place the substrate with the applied biomolecule solution under the UV lamp.
-
Expose the substrate to UV light for a predetermined time. The optimal exposure time and intensity will depend on the specific biomolecule, its concentration, and the UV source. A typical starting point is an exposure time of 5-15 minutes at a distance of 5-10 cm from the lamp. (CAUTION: Wear appropriate UV-blocking eye and skin protection).
-
-
Washing:
-
After UV exposure, thoroughly wash the substrate with the washing buffer to remove any non-covalently bound biomolecules.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
The biomolecule-conjugated surface is now ready for downstream applications.
-
Data Presentation
Quantitative analysis is crucial for optimizing the bioconjugation process. The following table outlines key parameters to measure and can be used as a template for recording experimental data.
| Parameter | Method of Measurement | Purpose | Sample Data (Example) |
| Surface Hydrophilicity | Contact Angle Measurement | To verify successful silanization (an increase in hydrophobicity is expected after silanization). | Unmodified Glass: 15°Silanized Glass: 75° |
| Surface Amine Density | X-ray Photoelectron Spectroscopy (XPS) | To quantify the amount of silane deposited on the surface. | N 1s peak area |
| Immobilized Biomolecule Density | Fluorescence Microscopy (with fluorescently labeled biomolecule), ELISA, or Surface Plasmon Resonance (SPR) | To quantify the amount of biomolecule covalently attached to the surface. | Fluorescence Intensity (AU), Absorbance at 450 nm, or Response Units (RU) |
| Activity of Immobilized Biomolecule | Specific activity assay for the biomolecule (e.g., enzyme activity assay) | To determine the functionality of the biomolecule after immobilization. | % of initial activity retained |
| Stability of Immobilized Layer | Measurement of biomolecule density or activity over time under storage or operational conditions. | To assess the long-term stability of the bioconjugate. | Half-life of activity |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for bioconjugation using this compound.
Signaling Pathway/Chemical Reaction
Caption: Chemical pathway of surface functionalization and photo-activated bioconjugation.
Application Notes and Protocols: Aqueous Silanization of Cellulose with Azido Silanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the aqueous silanization of cellulosic materials with azido silanes. This method offers a straightforward and environmentally friendly approach to introduce azide functionalities onto cellulose surfaces, enabling subsequent "click chemistry" conjugations for various applications, including drug delivery, diagnostics, and biomaterial engineering. The protocol is based on a two-step aqueous process, avoiding the need for harsh organic solvents and complex drying procedures.[1][2][3][4][5][6]
Introduction
Cellulose, a ubiquitous and biocompatible polymer, is an attractive substrate for biomedical applications. However, its surface often requires chemical modification to introduce specific functionalities. Silanization is a common and effective method for this purpose.[7] This protocol focuses on an aqueous-based approach using azido-functionalized alkoxysilanes, such as (3-azidopropyl)triethoxysilane (APTES).[8] The introduction of azide groups onto the cellulose surface provides a versatile platform for covalent immobilization of biomolecules, nanoparticles, or fluorescent dyes through highly efficient and specific click chemistry reactions.[1][3][4][5][6]
The presented protocol is a "green chemistry" approach that operates entirely in water, using only catalytic amounts of acid and base.[1][3] This method preserves the "never-dried" state of nanostructured celluloses, preventing undesirable agglomeration and hornification that can occur with conventional methods requiring solvent exchange and curing steps.[1][3][4][5][6]
Reaction Principle
The aqueous silanization of cellulose with azido silanes proceeds in a two-step mechanism:
-
Hydrolysis: The alkoxysilane is first hydrolyzed in an acidic aqueous environment. Catalytic amounts of a dilute acid, such as hydrochloric acid (HCl), facilitate the conversion of the hydrophobic alkoxysilane into more water-soluble and reactive silanols.[1][3][9]
-
Condensation: The subsequent addition of a catalytic amount of a base, like sodium hydroxide (NaOH), promotes the condensation reaction between the generated silanols and the hydroxyl groups on the cellulose surface.[1][3][9] This step forms stable covalent Si-O-Cellulose bonds, effectively grafting the azido functionality onto the cellulose substrate.[1]
Experimental Data
The efficiency of the azido-silanization can be tuned by varying reaction parameters such as the amount of silane agent and the reaction time.[1][3][4][5] The following table summarizes key quantitative data from studies employing this aqueous protocol.
| Parameter | Value | Reference |
| Achievable Silane Loading | Up to 1.2 mmol/g | [1][3][4][5] |
| Silane Agent | (3-azidopropyl)triethoxysilane | [1][8] |
| Catalysts | HCl (acidic step), NaOH (basic step) | [1][3][9] |
| Solvent | Water | [1][3][4][5] |
| Reaction Temperature | Room Temperature | [1] |
Experimental Protocol
This protocol is adapted from the general aqueous silanization procedure described by Beaumont et al. (2018).[1]
4.1. Materials
-
Cellulose substrate (e.g., cellulose fibers, nanocellulose, cellulose II gel)
-
(3-azidopropyl)triethoxysilane (AzPTES)
-
Hydrochloric acid (HCl), 0.5 M aqueous solution
-
Sodium hydroxide (NaOH), 0.5 M aqueous solution
-
Deionized water
-
Acetone (for washing)
4.2. Equipment
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Centrifuge and centrifuge tubes (for purification)
-
Freeze-dryer or oven (optional, for drying the final product)
4.3. Procedure
-
Cellulose Suspension Preparation:
-
Prepare a 1 wt% suspension of the cellulose substrate in deionized water. For example, add 1 g of cellulose to 100 mL of water in a beaker.
-
Stir the suspension vigorously to ensure a homogenous dispersion of the cellulose.
-
-
Acid-Catalyzed Hydrolysis of Azido Silane:
-
To the cellulose suspension, add a catalytic amount of 0.5 M HCl. A typical starting point is 8 mol% relative to the anhydroglucose units (AGU) of cellulose. For 1 g of cellulose (6.2 mmol of AGU), this corresponds to approximately 1 mL of 0.5 M HCl.[1]
-
Add the desired amount of (3-azidopropyl)triethoxysilane to the acidified suspension. A common starting ratio is 0.63 equivalents of silane per AGU. For 1 g of cellulose, this is approximately 1.0 mL (4.0 mmol) of AzPTES.[1]
-
Stir the reaction mixture at room temperature for at least 30 minutes to allow for the hydrolysis of the silane.[1]
-
-
Base-Catalyzed Condensation:
-
After the hydrolysis step, induce the condensation reaction by adding a catalytic amount of 0.5 M NaOH. A typical amount is 16 mol% relative to the AGU of cellulose. For 1 g of cellulose, this would be approximately 2 mL of 0.5 M NaOH.[1]
-
Continue stirring the reaction mixture at room temperature. The reaction time can be varied to control the degree of silanization. Reaction times of several hours are common.[1]
-
-
Purification:
-
After the desired reaction time, purify the functionalized cellulose by washing.
-
Separate the solid material from the reaction mixture by centrifugation.
-
Wash the product sequentially with deionized water and acetone to remove unreacted silane and catalysts. Repeat the washing steps as necessary.
-
A final wash with water can be performed if required.[1]
-
-
Drying (Optional):
-
The purified azido-functionalized cellulose can be stored as a suspension in water to maintain its "never-dried" state.
-
Alternatively, the product can be dried, for example, by freeze-drying or oven drying at a moderate temperature.
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the aqueous silanization of cellulose.
5.2. Chemical Reaction Pathway
Caption: Chemical pathway for aqueous azido-silanization of cellulose.
Characterization
The success of the silanization can be confirmed using various analytical techniques:
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic azide group peak (~2100 cm⁻¹).[3][8]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the silane to the cellulose backbone.[1][3][8]
-
Energy-Dispersive X-ray (EDX) Spectroscopy: To determine the elemental composition and confirm the presence of silicon and nitrogen on the cellulose surface.[1][3][8]
-
Elemental Analysis: To quantify the nitrogen content, which can be used to calculate the degree of substitution.[8]
Conclusion
This application note provides a comprehensive and detailed protocol for the aqueous silanization of cellulose with azido silanes. This method is a robust and environmentally friendly alternative to conventional solvent-based procedures, offering a versatile platform for the development of advanced functional biomaterials. The resulting azido-functionalized cellulose is primed for a wide range of "click chemistry" applications in drug development, diagnostics, and materials science.[1][3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Modification of Cellulose with Silanes for Adhesive Application: Review [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Surface modification of titanium with silane coupling agents
An overview of the surface modification of titanium using silane coupling agents is provided in this document, which is intended for researchers, scientists, and professionals in drug development. Detailed application notes and protocols are included, with quantitative data summarized in tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using diagrams.
Application Notes
Introduction
Titanium and its alloys are extensively used in biomedical applications, particularly for orthopedic and dental implants, due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2][3] However, their surfaces are bio-inert, which can limit their integration with surrounding tissues and offers no protection against bacterial infection.[2][3][4] Surface modification is a key strategy to enhance the biological functionality of titanium implants. Silanization, the process of coating a surface with silane coupling agents, is a widely used method to introduce functional groups onto the titanium surface.[5]
Silane coupling agents are molecules that can form stable covalent bonds with the hydroxyl groups present on the titanium oxide layer.[5] These agents act as a bridge, allowing for the subsequent immobilization of a wide range of bioactive molecules, including peptides, proteins, and drugs.[1][5] One of the most commonly used silanes for biomedical applications is 3-aminopropyltriethoxysilane (APTES), which provides amine functional groups for further bioconjugation.[1][6]
The primary advantages of silanizing titanium surfaces include:
-
Improved Biocompatibility and Osseointegration: Silanization itself does not impair bone formation and can be used to anchor osteogenic molecules to enhance bone-to-implant contact.[1][6][7] Modified silane layers can promote the adhesion and proliferation of osteoblasts and endothelial cells.[8]
-
Drug Delivery Platform: The functionalized surface can serve as a reservoir for the controlled release of therapeutic agents, such as antibiotics or anti-inflammatory drugs.[9][10][11]
-
Antibacterial Properties: By immobilizing antimicrobial molecules, silanization can help prevent implant-associated infections, a major cause of implant failure.[2][3][12]
-
Enhanced Cell Adhesion: The ability to covalently link cell-adhesive peptides (e.g., RGD sequences) can promote tissue integration and stability of the implant.[6]
Key Silane Coupling Agents
A variety of silane coupling agents can be used to functionalize titanium surfaces, each providing different terminal functional groups for subsequent reactions.
| Silane Coupling Agent | Chemical Formula | Terminal Functional Group | Primary Application |
| 3-Aminopropyltriethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Amine (-NH₂) | Immobilization of biomolecules via amine-reactive crosslinkers.[1][6] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | Epoxy | Reaction with nucleophilic groups like amines and thiols. |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | HS(CH₂)₃Si(OCH₃)₃ | Thiol (-SH) | Attachment of molecules via disulfide bonds or maleimide chemistry. |
| Triethoxysilylpropyl succinic anhydride (TESPSA) | C₁₁H₂₀O₆Si | Succinic Anhydride | Induces osteoblast differentiation and provides antibacterial properties.[12] |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Alkyl Chain | Creates a hydrophobic surface for controlled drug delivery.[9][10] |
Experimental Workflows and Logical Relationships
Experimental Protocols
Protocol 1: Pre-treatment of Titanium Surface (Hydroxylation)
This protocol is essential to generate hydroxyl (-OH) groups on the titanium surface, which are the reaction sites for silane coupling agents.[6]
Materials:
-
Titanium substrates (coupons, discs, or implants)
-
Acetone, Ethanol (ACS grade)
-
Deionized (DI) water
-
Option A (Piranha Solution - EXTREME CAUTION): Sulfuric acid (H₂SO₄, 98%) and Hydrogen peroxide (H₂O₂, 30%)
-
Option B (Alkali Treatment): Sodium hydroxide (NaOH, 5M)
-
Beakers, ultrasonic bath, fume hood, personal protective equipment (PPE)
Procedure:
-
Cleaning: a. Place titanium substrates in a beaker with acetone and sonicate for 15-30 minutes.[13][14] b. Decant acetone, replace with ethanol, and sonicate for another 15-30 minutes.[13][14] c. Rinse thoroughly with DI water and dry under a stream of nitrogen or in an oven.
-
Hydroxylation (Choose one option): a. Option A (Piranha Etching): i. CAUTION: Piranha solution is extremely corrosive and reactive. Handle only in a chemical fume hood with appropriate PPE (acid-resistant gloves, lab coat, face shield). ii. Prepare the solution by slowly adding H₂O₂ to H₂SO₄ in a 1:1 or 3:7 (v/v) ratio.[1][13] Always add peroxide to acid. iii. Immerse the cleaned titanium substrates in the Piranha solution for 1-4 hours at room temperature.[1][13] b. Option B (Alkali Treatment): i. Prepare a 5M NaOH solution. ii. Immerse the cleaned titanium substrates in the NaOH solution and incubate at 60°C for 24 hours.[14]
-
Final Rinse: a. Carefully remove the substrates from the hydroxylation solution. b. Rinse extensively with DI water until the pH is neutral. c. Dry the substrates in an oven at 50-110°C before silanization.[14][15]
Protocol 2: Silanization with 3-Aminopropyltriethoxysilane (APTES)
This protocol describes the covalent attachment of APTES to the hydroxylated titanium surface.
Materials:
-
Hydroxylated titanium substrates
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene (or ethanol)
-
Reaction vessel (e.g., three-necked flask with condenser)
-
Nitrogen or Argon gas (optional, for anhydrous conditions)
-
Ultrasonic bath, oven
Procedure:
-
Prepare a 2% to 10% (v/v) solution of APTES in anhydrous toluene.[6][13]
-
Place the dry, hydroxylated titanium substrates into the reaction vessel.
-
Submerge the substrates in the APTES solution. To prevent uncontrolled polymerization of silanes due to moisture, the reaction can be carried out under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to proceed for 2-24 hours.[13][15] The reaction can be done at room temperature or under reflux to expedite the process.[15]
-
After the reaction, remove the substrates and place them in pure anhydrous toluene.
-
Sonicate for 15-30 minutes to remove any loosely physisorbed silane molecules.[13]
-
Rinse the substrates with ethanol and dry them in an oven at 110°C for 30-60 minutes to complete the condensation of silanol groups and form a stable siloxane network (Si-O-Si).[14]
Characterization Techniques
After surface modification, a comprehensive characterization is crucial to confirm the success of the silanization and to understand the new surface properties.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition and chemical state of elements on the surface. Confirms the presence of Silicon (Si) and Nitrogen (N) from APTES and the reduction of the Ti signal, indicating a successful coating.[1][14] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface topography and morphology at the micro-scale. It can be used to assess if the silane coating has altered the underlying surface roughness.[1] |
| Atomic Force Microscopy (AFM) | Measures nano-scale topography and surface roughness with high resolution. It can detect the formation of silane agglomerates or layers.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds and functional groups on the surface. Characteristic peaks for Si-O-Si (around 1100 cm⁻¹) and N-H (from APTES) confirm silanization.[13][14] |
| Contact Angle Goniometry | Measures the surface wettability (hydrophilicity/hydrophobicity). The change in contact angle after silanization indicates the alteration of surface chemistry. |
Signaling Pathways in Cell-Surface Interactions
Silanized surfaces, particularly when functionalized with bioactive molecules, can modulate cellular behavior by influencing key signaling pathways. For instance, promoting angiogenesis and osteogenesis is critical for implant success.
This pathway illustrates that a properly functionalized silane layer can stimulate endothelial cells to produce key angiogenic factors like VEGF and NO.[8] Simultaneously, it can enhance osteoblast activity, indicated by increased ALP, collagen synthesis, and matrix mineralization, all of which are crucial for robust bone formation and implant osseointegration.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on silanized titanium surfaces.
Table 1: Biological Performance
| Surface Type | Metric | Value | Healing Time | Species | Reference |
| Titanium (Control) | Bone-to-Implant Contact (BIC) | 26% ± 5% | 3 weeks | Rabbit | [1] |
| APTES-coated Ti | Bone-to-Implant Contact (BIC) | 20% ± 7% | 3 weeks | Rabbit | [1] |
| Titanium (Control) | Bone-to-Implant Contact (BIC) | 27% ± 9% | 6 weeks | Rabbit | [1] |
| APTES-coated Ti | Bone-to-Implant Contact (BIC) | 27% ± 10% | 6 weeks | Rabbit | [1] |
| Chitosan-coated Ti | A. naeslundii Growth Inhibition | ~60% | Several hours | In Vitro | [2][3] |
Note: In the study cited, no statistically significant difference in BIC was observed between the control and APTES-coated groups, indicating the biocompatibility of the silane layer.[1]
Table 2: Surface Characterization
| Surface Treatment | Metric | Value | Reference |
| APTES on Titanium | Surface Coverage | 0.25 - 5 nmol/cm² | [1][6] |
| Untreated Titanium | Carbon (C) % | 10.5 | [14] |
| HTMS-treated Ti | Carbon (C) % | 24.1 | [14] |
| DTMS-treated Ti | Carbon (C) % | 29.5 | [14] |
| Untreated Titanium | Silicon (Si) % | 0.0 | [14] |
| HTMS-treated Ti | Silicon (Si) % | 11.2 | [14] |
| DTMS-treated Ti | Silicon (Si) % | 12.1 | [14] |
| Chitosan-coated Ti | Scratch Test Critical Load | 5.5 N | [2] |
HTMS: n-hexyltrimethoxysilane; DTMS: n-decyltrimethoxysilane. Data from XPS analysis shows a clear increase in Carbon and Silicon content after silanization, confirming the presence of the coating.[14]
References
- 1. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Titanium with Chitosan via Silanation: Evaluation of Biological and Mechanical Performances | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Frontiers | Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review [frontiersin.org]
- 5. Advanced surface engineering of titanium materials for biomedical applications: From static modification to dynamic responsive regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Functionalization of electropolished titanium surfaces with silane-based self-assembled monolayers and their application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Functionalization of Titanium with Chitosan via Silanation: Evaluation of Biological and Mechanical Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 15. CN102851656A - Preparation method of self-assembly silanization of pure titanium metal surface - Google Patents [patents.google.com]
Application Notes and Protocols for Biosensor Development using 6-Azidosulfonylhexyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidosulfonylhexyltriethoxysilane is a versatile heterobifunctional crosslinker essential for the development of robust and sensitive biosensors. This molecule possesses a triethoxysilane group for covalent attachment to hydroxylated surfaces, such as silica, glass, and silicon nitride, and a photoreactive sulfonyl azide group for the covalent immobilization of a wide range of biomolecules. Upon activation with UV light, the sulfonyl azide forms a highly reactive nitrene intermediate that can form stable covalent bonds with C-H and N-H moieties on proteins, antibodies, enzymes, and nucleic acids. This method of immobilization offers significant advantages, including spatial and temporal control over the bioconjugation process, leading to the fabrication of highly specific and stable biosensor surfaces.
These application notes provide detailed protocols for the surface functionalization of silica-based substrates with this compound and the subsequent photo-immobilization of biomolecules. Furthermore, this document presents a summary of expected performance characteristics based on data from similar immobilization chemistries, offering a valuable resource for researchers and developers in the field of biosensing and drug discovery.
Data Presentation
The following tables summarize typical quantitative data for biosensors developed using silanization and photoreactive crosslinking techniques. While specific data for this compound is not extensively published, these values, derived from studies using similar linkers and immobilization strategies, provide a reasonable expectation of performance.
Table 1: Surface Characterization and Immobilization Efficiency
| Parameter | Typical Value | Method of Analysis | Reference |
| Silane Layer Thickness | 1 - 2 nm | Ellipsometry, AFM | [1] |
| Surface Contact Angle (after silanization) | 70° - 80° | Contact Angle Goniometry | General knowledge |
| Immobilized Protein Density | 100 - 500 ng/cm² | Quartz Crystal Microbalance (QCM), SPR | [2] |
| Immobilization Efficiency | 60 - 85% | Fluorescence Assay, ELISA | General knowledge |
Table 2: Biosensor Performance Characteristics
| Parameter | Typical Value | Biosensor Type | Reference |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL | Electrochemical Impedance Spectroscopy | [3] |
| Dynamic Range | 1 pg/mL - 3000 pg/mL | Electrochemical Impedance Spectroscopy | [3] |
| Reproducibility (RSD) | < 5% | Electrochemical Impedance Spectroscopy | [3] |
| Storage Stability | > 90% activity after 10 weeks at 4°C | Electrochemical Impedance Spectroscopy | [3] |
Experimental Protocols
Protocol 1: Cleaning and Activation of Silica-Based Substrates
This protocol describes the preparation of silica, glass, or other silicon-based substrates to ensure a clean and hydroxylated surface suitable for silanization.
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
UV-Ozone cleaner or plasma cleaner (optional)
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in ethanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Alternatively, for a safer activation method, treat the substrates with a UV-Ozone cleaner or oxygen plasma for 5-10 minutes.
-
Dry the activated substrates under a stream of nitrogen gas and use immediately for silanization.
Protocol 2: Surface Functionalization with this compound
This protocol details the formation of a self-assembled monolayer (SAM) of this compound on the activated substrate.
Materials:
-
Activated silica-based substrates
-
Anhydrous toluene or ethanol
-
This compound
-
Argon or nitrogen gas
-
Oven
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry reaction vessel.
-
Place the activated substrates in the silane solution.
-
Purge the reaction vessel with argon or nitrogen gas and seal it.
-
Incubate the substrates in the silane solution for 2-4 hours at room temperature with gentle agitation. For a more robust monolayer, incubation can be extended to 12 hours.
-
After incubation, remove the substrates and rinse them with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Sonicate the substrates in fresh anhydrous toluene or ethanol for 5 minutes to remove any physisorbed silane.
-
Dry the silanized substrates under a stream of nitrogen gas.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before use. Store in a desiccator if not used immediately.
Protocol 3: Photoreactive Immobilization of Biomolecules
This protocol describes the covalent attachment of biomolecules to the this compound functionalized surface via UV activation.
Materials:
-
Silanized substrates
-
Biomolecule solution (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris.
-
UV lamp (e.g., 254 nm or 365 nm)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a solution of the biomolecule to be immobilized at the desired concentration (typically 10-100 µg/mL) in a suitable buffer.
-
Spot or immerse the silanized substrate with the biomolecule solution, ensuring the entire functionalized surface is covered.
-
Place the substrate under a UV lamp. The optimal wavelength and exposure time will depend on the specific biomolecule and the intensity of the UV source. A common starting point is irradiation at 254 nm or 365 nm for 15-30 minutes.
-
After UV exposure, wash the substrate thoroughly with the washing buffer to remove any non-covalently bound biomolecules.
-
To minimize non-specific binding in subsequent assays, block any remaining reactive sites by incubating the substrate with a blocking solution for 1 hour at room temperature.
-
Wash the substrate again with the washing buffer.
-
The biosensor is now functionalized and ready for use. Store hydrated at 4°C.
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: General signaling pathway of the biosensor.
References
Application Notes and Protocols for Silane Coupling Agents in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silane coupling agents in composite materials. Detailed protocols for key experiments are included, along with quantitative data on the impact of these agents on composite properties.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic reinforcement material (like glass, carbon, or natural fibers and mineral fillers) and an organic polymer matrix.[1][2] Their bifunctional nature allows them to form a durable, water-resistant bond between these two dissimilar materials, significantly enhancing the mechanical and physical properties of the resulting composite.[1][3] The general structure of a silane coupling agent is R-Si(OR')₃, where R is an organofunctional group compatible with the polymer matrix, and OR' is a hydrolyzable alkoxy group that reacts with the inorganic surface.
Mechanism of Action
The effectiveness of silane coupling agents stems from a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The alkoxy groups (Si-OR') of the silane react with water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[4]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the surface of the inorganic reinforcement, forming stable, covalent Si-O-Inorganic bonds. The silanol groups can also self-condense to form a polysiloxane network at the interface.[4]
The organofunctional group (R) of the silane then reacts with the polymer matrix during the curing process, creating a strong covalent bond between the reinforcement and the matrix.[2]
Mechanism of Silane Coupling Agent Action.
Common Types of Silane Coupling Agents and Their Applications
The choice of silane coupling agent depends on the type of polymer matrix being used. The organofunctional group of the silane should be reactive or compatible with the specific resin system.
| Silane Type | Organofunctional Group | Compatible Polymer Matrices | Typical Applications |
| Aminosilanes | Amino (-NH₂) | Epoxy, Phenolic, Polyamide, Polycarbonate | Glass fiber, mineral fillers |
| Epoxysilanes | Epoxy | Epoxy, PBT, Polysulfides | Glass fiber, silica, carbon fiber |
| Vinylsilanes | Vinyl (-CH=CH₂) | Polyethylene, Polypropylene, EPDM | Glass fiber, mineral fillers |
| Methacryloxysilanes | Methacryl | Polyester, Acrylics, Polypropylene | Mineral fillers, glass fiber |
| Mercaptosilanes | Mercapto (-SH) | Sulfur-cured rubbers, Polysulfides | Silica, clay |
Quantitative Data on the Effects of Silane Coupling Agents
The application of silane coupling agents leads to significant improvements in the mechanical properties and environmental resistance of composite materials.
Effect on Mechanical Properties of Glass Fiber Reinforced Composites
| Silane Treatment | Polymer Matrix | Tensile Strength | Flexural Strength | Interlaminar Shear Strength (ILSS) | Reference |
| Untreated | Epoxy | - | 250 MPa | 35 MPa | [5] |
| Aminosilane (APTES) | Epoxy | - | 350 MPa | 50 MPa | [5] |
| Untreated | Polysulfone | - | - | 45 MPa | [6] |
| Aminosilane (6020) | Polysulfone | - | - | 56.1 MPa | [6] |
| Aminosilane (6011) | Polysulfone | - | - | 64 MPa | [6] |
Effect on Mechanical Properties of Carbon Fiber Reinforced Composites
| Silane Treatment | Polymer Matrix | Interlaminar Shear Strength (ILSS) | Increase vs. Untreated | Reference |
| Untreated | Polyimide (PI-NA) | 51.04 MPa | - | [7] |
| 0.4 wt% TEVS | Polyimide (PI-NA) | 65.12 MPa | 27.58% | [7] |
| Untreated | Epoxy | - | - | [8] |
| Epoxy-silane (EP) | Epoxy | GIC init increased by 288.6% | - | [8] |
Effect on Mechanical Properties of Natural Fiber Composites
| Fiber Type | Silane Treatment | Polymer Matrix | Tensile Strength Improvement | Flexural Strength Improvement | Reference |
| Sisal Fiber | Silane | Epoxy | 19.50% (at 15 wt% fiber) | 69.36% (at 15 wt% fiber) | [9] |
| Kenaf Core | Silane | Polyurethane | 40% | 12% | [10] |
| Stinging Nettle | 9% Silane | Epoxy | - | 49.325 MPa (at 20% fiber) | [11][12] |
Effect on Water Absorption of Natural Fiber Composites
| Fiber Type | Silane Treatment | Water Absorption Reduction | Reference |
| Bamboo Fiber | Silane | Reduced from 18.8% to 17.6% (after 250h immersion) | [13] |
| Oil Palm Empty Fruit Bunch | 3% Silane (MTS) | Highest reduction observed | [14] |
Experimental Protocols
Detailed methodologies for the application of silane coupling agents are crucial for achieving optimal composite performance.
Protocol for Surface Treatment of Fillers/Fibers (Pre-treatment Method)
This protocol describes the pre-treatment of inorganic fillers or fibers with a silane solution before incorporation into the polymer matrix.
Experimental Workflow for Silane Pre-treatment.
Materials and Reagents:
-
Silane coupling agent (e.g., γ-aminopropyltriethoxysilane - APTES)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for non-aminosilanes)
-
Filler or fiber reinforcement
-
Beakers, magnetic stirrer, and stir bars
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution.[15] For every 100 mL of solution, use 95 mL of ethanol and 5 mL of deionized water.
-
pH Adjustment: For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 using acetic acid.[15] This catalyzes the hydrolysis of the silane. Aminosilanes do not require pH adjustment as they are alkaline and self-catalyze.[15]
-
Silane Addition and Hydrolysis: Add the silane coupling agent to the solution to achieve the desired concentration (typically 0.5-2.0 wt%).[15] Stir the solution for at least 5 minutes to allow for the hydrolysis of the alkoxy groups to silanol groups.[15]
-
Filler/Fiber Immersion: Immerse the filler or fiber material in the silane solution for 2-3 minutes with gentle agitation to ensure uniform coating.[15]
-
Rinsing: Remove the treated material from the solution and rinse briefly with pure ethanol to remove excess silane.[15]
-
Drying and Curing: Cure the treated material by drying in an oven at 110-120°C for 5-10 minutes.[15] Alternatively, the material can be air-dried at room temperature for 24 hours.[15]
-
Storage: Store the surface-treated material in a dry environment until it is ready to be compounded with the polymer matrix.
Protocol for the Integral Blend Method
In this method, the silane coupling agent is added directly to the polymer and filler during the compounding process.[16]
Materials and Reagents:
-
Silane coupling agent
-
Polymer resin (in pellet or powder form)
-
Filler or fiber reinforcement
-
High-intensity mixer (e.g., Henschel mixer) or a twin-screw extruder
Procedure:
-
Pre-blending: In a suitable mixer, pre-blend the polymer resin and the filler/fiber reinforcement until a homogenous mixture is obtained.
-
Silane Addition: Add the silane coupling agent directly to the pre-blended mixture.[17][18] The amount of silane is typically 0.2-1.0% by weight of the filler.[17] The silane can be added neat or as a concentrated solution in a suitable solvent (e.g., ethanol) to aid in dispersion.[17]
-
Mixing: Continue mixing at high speed to ensure uniform distribution of the silane throughout the composite mixture.
-
Compounding: The resulting mixture can then be directly fed into a melt compounding process, such as extrusion or injection molding. During this process, the heat will promote the reaction of the silane with the filler and the polymer matrix.
Conclusion
Silane coupling agents are indispensable components in the formulation of high-performance composite materials. By forming a stable and durable bridge between the inorganic reinforcement and the organic polymer matrix, they significantly enhance the mechanical properties and environmental resistance of the final product. The selection of the appropriate silane and the optimization of the treatment process are critical for achieving the desired performance characteristics in a given composite system. The protocols and data presented in these notes provide a foundation for researchers and scientists to effectively utilize silane coupling agents in their material development endeavors.
References
- 1. dakenchem.com [dakenchem.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. scispace.com [scispace.com]
- 6. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cutscholar.cut.ac.za [cutscholar.cut.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. Flexural strength of hybrid composite resin epoxy reinforced stinging nettle fiber with silane chemical treatment [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gelest.com [gelest.com]
- 16. hengdasilane.com [hengdasilane.com]
- 17. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 18. gelest.com [gelest.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Azidosulfonylhexyltriethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 6-Azidosulfonylhexyltriethoxysilane.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential causes and solutions to optimize your reaction conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Surface Modification (Silanization) | Incomplete hydrolysis of triethoxysilane groups.[1][2][3] | • Ensure the presence of sufficient water for hydrolysis. A common starting point is to use a water-to-silane molar ratio of at least 3:1.[1] • Adjust the pH of the reaction mixture. Acidic conditions (pH 4-5) generally promote hydrolysis over condensation.[2][3] • Use a co-solvent system (e.g., ethanol/water) to improve the solubility of the silane and facilitate hydrolysis. |
| Self-condensation of the silane in solution before surface binding.[2][4] | • Work with dilute solutions of the silane. • Add the silane solution to the substrate immediately after preparation. • Control the temperature; lower temperatures can slow down the rate of condensation. | |
| Inactive substrate surface. | • Ensure the substrate surface is clean and contains sufficient hydroxyl (-OH) groups for reaction. Pre-treatment methods like plasma cleaning, piranha solution, or base treatment can be used to activate surfaces like glass or silicon wafers.[5] | |
| Low Yield of Bioconjugation (Sulfonyl Azide Reaction) | Degradation of the azidosulfonyl group. | • Avoid prolonged exposure to high temperatures, strong acids, or reducing agents which can decompose the sulfonyl azide. • Store the silane under recommended conditions (below 35°C, in a tightly sealed container).[6][7] |
| Inefficient reaction with the target molecule (e.g., amine).[8] | • Optimize the reaction pH. The reaction of sulfonyl azides with primary amines often proceeds efficiently under slightly basic conditions. • Increase the concentration of the target molecule. • Consider using a catalyst if applicable to the specific reaction (e.g., for "click chemistry" applications with alkynes).[9] | |
| Formation of Insoluble Precipitates | Excessive self-condensation of the silane.[3][4] | • Reduce the concentration of the silane. • Control the amount of water and the pH to manage the rates of hydrolysis and condensation.[2] • Vigorously stir the reaction mixture to prevent localized high concentrations. |
| Precipitation of the final product. | • Choose a solvent system in which both the starting materials and the final conjugated product are soluble. | |
| Inconsistent Results | Variability in reagent quality or reaction setup. | • Use fresh, high-purity this compound. • Ensure all glassware is dry before adding the silane to prevent premature hydrolysis. • Precisely control reaction parameters such as temperature, time, and pH. |
| Atmospheric moisture affecting the silane.[6][10] | • Handle the silane under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[5][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is soluble in most common anhydrous organic solvents such as ethanol, isopropanol, toluene, and dioxane. For surface modification reactions in aqueous environments, it is typically first dissolved in a water-miscible organic solvent like ethanol before being added to the aqueous solution.
Q2: How can I confirm the successful immobilization of the silane on a surface?
A2: Surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of silicon, sulfur, and nitrogen on the surface. Contact angle measurements can indicate a change in surface hydrophobicity. For some substrates, Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to identify characteristic peaks of the immobilized silane.
Q3: What are the primary safety precautions when handling this compound?
A3: this compound is a reactive chemical. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle the compound in a well-ventilated fume hood. Avoid contact with skin and eyes.[6] It reacts with water and moisture, so it should be stored in a tightly sealed container in a dry place.[6][7] It may also form explosive azides on contact with certain metals like copper, lead, and silver.[6]
Q4: Can I perform the silanization and the sulfonyl azide reaction in a one-pot synthesis?
A4: A one-pot synthesis is challenging due to the differing optimal conditions for silane hydrolysis/condensation and sulfonyl azide reactions. Silanization is often performed under conditions (e.g., specific pH, presence of water) that may not be compatible with the subsequent bioconjugation step. A sequential, two-step process is generally recommended for better control and higher yields.
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions (below 35°C in a tightly sealed container, protected from moisture), the compound is expected to be stable for several months.[6][7] However, for best results, it is advisable to use it as fresh as possible and to re-evaluate its purity if it has been stored for an extended period.
Experimental Protocols
Protocol 1: Surface Modification of a Glass Substrate
-
Surface Preparation:
-
Clean the glass substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous ethanol.
-
In a separate container, prepare a 95:5 (v/v) ethanol/water solution and adjust the pH to 4.5-5.5 with acetic acid.
-
Add the silane solution to the ethanol/water solution to a final concentration of 1-2% and stir for 5 minutes to allow for hydrolysis.
-
Immerse the cleaned and activated glass substrate in the silane solution for 2 hours at room temperature with gentle agitation.
-
Remove the substrate from the solution and rinse with ethanol to remove any unbound silane.
-
Cure the silanized substrate in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Protocol 2: Bioconjugation of a Primary Amine-Containing Molecule
-
Reaction Setup:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5.
-
The silanized substrate from Protocol 1 is placed in the reaction vessel.
-
-
Conjugation:
-
Add the solution of the amine-containing molecule to the reaction vessel containing the functionalized substrate.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
The molar ratio of the amine-containing molecule to the estimated surface-bound sulfonyl azide groups may need to be optimized. A 10-fold or higher excess of the amine molecule is often a good starting point.
-
-
Washing and Drying:
-
After the reaction, remove the substrate and wash it extensively with the reaction buffer, followed by deionized water to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
Visualizations
Caption: A workflow diagram illustrating the key stages of surface modification and bioconjugation.
Caption: A troubleshooting decision tree for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. dakenchem.com [dakenchem.com]
- 11. nbinno.com [nbinno.com]
Troubleshooting incomplete silanization of surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the silanization of surfaces. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible surface modifications.
Troubleshooting Guide: Incomplete Silanization
This guide addresses specific issues that can lead to incomplete or failed silanization, providing potential causes and actionable solutions.
Problem 1: Poor or No Surface Modification (Hydrophilic Surface)
-
Symptom: The surface remains hydrophilic after silanization, as indicated by a low water contact angle.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Surface Cleaning | Thoroughly clean the substrate to remove organic residues and contaminants. Common methods include sonication in solvents (e.g., ethanol, acetone), piranha solution, or oxygen plasma treatment.[1][2] Ensure complete rinsing with deionized water and proper drying before silanization.[3][4] |
| Insufficient Surface Hydroxylation | The surface must have a sufficient density of hydroxyl (-OH) groups for the silane to react.[5][6] Activate the surface using methods like oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments (e.g., boiling in water, soaking in HCl or H2SO4).[2][4][7][8] |
| Inactive Silane Reagent | Silane reagents can degrade upon exposure to moisture. Use fresh silane from a tightly sealed container stored under an inert atmosphere. Consider purchasing smaller quantities to ensure freshness.[9] |
| Incorrect Silane Concentration | A low silane concentration may not provide adequate surface coverage.[1] Conversely, an excessively high concentration can lead to polymerization in solution and the deposition of thick, unstable multilayers.[10] Start with a recommended concentration (e.g., 1-2% v/v) and optimize as needed.[3][10] |
| Inappropriate Solvent | The solvent should be anhydrous to prevent premature hydrolysis and polymerization of the silane in solution. Toluene is a common choice for anhydrous reactions.[3][10] For aqueous-alcoholic solutions, the water content must be carefully controlled.[10] |
| Insufficient Reaction Time | The silanization reaction may require several hours to overnight for complete coverage.[3][10] |
| Improper Curing | After deposition, the surface needs to be cured to form stable siloxane bonds.[3][6] Curing is typically done by baking at elevated temperatures (e.g., 80-120°C) or allowing it to stand at room temperature in a controlled humidity environment.[3][10][11] |
Problem 2: Non-Uniform Silane Coating (Patches or Streaks)
-
Symptom: The surface shows uneven wetting, or characterization techniques like AFM reveal a heterogeneous surface morphology.[12][13]
-
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Surface Cleaning or Activation | Ensure the entire surface is uniformly exposed to the cleaning and activation agents. For plasma treatment, ensure the sample is placed in a region of uniform plasma density. |
| Silane Polymerization in Solution | Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the deposition of aggregates.[14] Prepare the silane solution immediately before use and minimize its exposure to atmospheric moisture. |
| Inadequate Rinsing | After silanization, thoroughly rinse the surface with an appropriate solvent (e.g., toluene, ethanol) to remove physisorbed silane molecules and oligomers.[3][10][15] Sonication during rinsing can help remove excess material.[15] |
| Contaminated Silane Solution | Particulates or impurities in the silane solution can deposit on the surface. Filter the silane solution if necessary. |
| Application Method | The method of application (e.g., dipping, spraying, vapor deposition) can affect uniformity.[1] For dipping, ensure smooth immersion and withdrawal of the substrate. For vapor deposition, optimize temperature and pressure for uniform coating. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in a silanization protocol?
A1: The most critical step is thorough surface preparation.[1] The substrate must be scrupulously clean and possess a sufficient number of reactive hydroxyl groups to ensure a covalent attachment of the silane.[5][6] Neglecting this step often leads to poor adhesion and incomplete surface coverage.[1]
Q2: How can I tell if my silanization was successful?
A2: Several characterization techniques can be used to verify the success of silanization:
-
Water Contact Angle Measurement: A significant increase in the water contact angle for hydrophobic silanes (or a decrease for hydrophilic silanes) is a primary indicator of successful surface modification.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and other elements from the silane on the surface and provide information about the chemical bonding.[16][17][18]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and assess the uniformity of the silane layer.[12][13][19]
-
Ellipsometry: This technique can measure the thickness of the deposited silane film.[14]
Q3: What is the role of water in the silanization process?
A3: Water plays a dual role in silanization. A small amount of water is necessary to hydrolyze the alkoxy or chloro groups on the silane, forming reactive silanol groups (Si-OH).[6][20] These silanols then condense with the hydroxyl groups on the substrate surface. However, excess water can lead to premature and extensive self-condensation of the silane in the solution, resulting in the formation of polysiloxane aggregates that deposit on the surface, leading to a thick, unstable, and non-uniform coating.[21][22]
Q4: Should I use a liquid-phase or vapor-phase deposition method?
A4: The choice between liquid-phase and vapor-phase deposition depends on the desired film characteristics and the substrate.
-
Liquid-phase deposition is a simpler and more common method, suitable for a wide range of applications.[10] However, it can be more prone to the formation of multilayers and aggregates if not carefully controlled.[10]
-
Vapor-phase deposition offers better control over monolayer formation and can produce more uniform and reproducible coatings, which is particularly important for applications like microfluidics and biosensors.[23]
Experimental Protocols
Protocol 1: General Silanization of Glass Slides (Liquid Phase)
-
Surface Cleaning and Activation:
-
Sonicate glass slides in a 1-2% detergent solution (e.g., Liquinox®) for 15-20 minutes.[24][9]
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, treat the slides with oxygen plasma for 3-5 minutes to clean and activate the surface.[2][7]
-
Rinse extensively with deionized water and dry with a stream of nitrogen or in an oven at 110°C.[3][9]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired silane (e.g., (3-aminopropyl)triethoxysilane - APTES) in an anhydrous solvent like toluene or a 95:5 ethanol/water solution adjusted to pH 4.5-5.5 with acetic acid.[3][10]
-
Immediately immerse the cleaned and dried slides in the silane solution.[9]
-
Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.[10][25]
-
-
Rinsing and Curing:
Visualizations
Caption: Experimental workflow for a typical surface silanization process.
Caption: Troubleshooting logic for incomplete silanization.
Caption: Simplified reaction mechanism of silanization on a hydroxylated surface.
References
- 1. zmsilane.com [zmsilane.com]
- 2. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Silanization - Wikipedia [en.wikipedia.org]
- 6. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 7. tantec.com [tantec.com]
- 8. piescientific.com [piescientific.com]
- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. lehigh.edu [lehigh.edu]
- 13. A new silanizing agent tailored to surface bio-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parksystems.com [parksystems.com]
- 15. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gelest.com [gelest.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. technotes.alconox.com [technotes.alconox.com]
- 25. surfmods.jp [surfmods.jp]
Technical Support Center: Click Chemistry on Functionalized Surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with click chemistry on functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of click chemistry used for surface functionalization?
A1: The two most predominantly used types of click chemistry for surface functionalization are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its high efficiency and reliability but requires a copper catalyst, which can be cytotoxic.[1][2] SPAAC, a copper-free alternative, is advantageous for biological applications where copper toxicity is a concern, such as in live-cell imaging.[3][4]
Q2: How can I confirm that my surface has been successfully functionalized with azide or alkyne groups?
A2: Surface characterization techniques are crucial for confirming the initial functionalization. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to identify the elemental composition and chemical states on the surface. For instance, the presence of an azide group can be confirmed by the characteristic N1s spectrum, which shows two peaks corresponding to the different oxidation states of the nitrogen atoms.[5][6] Other techniques like contact angle measurements can indicate changes in surface hydrophilicity/hydrophobicity upon functionalization.[7]
Q3: What are the key differences in experimental setup between CuAAC and SPAAC on a surface?
A3: The primary difference is the requirement of a copper catalyst for CuAAC. A typical CuAAC setup includes a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[8] Ligands are often used to stabilize the copper catalyst and improve reaction efficiency.[9][10] In contrast, SPAAC is a catalyst-free reaction and simply involves bringing the strained alkyne (e.g., DBCO) and azide-functionalized components together under appropriate solvent and temperature conditions.[3][]
Q4: Can steric hindrance be a problem in surface click chemistry?
A4: Yes, steric hindrance can significantly impact the efficiency and kinetics of click reactions on surfaces.[12] The density of functional groups on the surface, the size of the molecules being attached, and the length and flexibility of linkers can all contribute to steric hindrance.[13] In some cases, increasing the grafting density can paradoxically lead to decreased reaction yields due to steric crowding.[12]
Troubleshooting Guides
Problem 1: Low or No Click Reaction Yield
This is one of the most common issues encountered. The troubleshooting process can be broken down into several steps to identify the root cause.
Caption: Troubleshooting logic for addressing low click chemistry yields.
Possible Cause & Solution Table
| Possible Cause | Suggested Solution |
| Degraded or Impure Reagents | Use fresh, high-purity azides, alkynes, catalysts, and solvents. Ensure proper storage conditions. For CuAAC, prepare the sodium ascorbate solution fresh before each use.[8] |
| Failed Initial Surface Functionalization | Before the click reaction, confirm the presence of azide or alkyne groups on the surface using XPS or other sensitive surface analysis techniques.[5][6][14] |
| Copper Catalyst Issues (CuAAC) | Oxidation of Cu(I): Ensure an excess of the reducing agent (sodium ascorbate) is present. The solution should not be blue, which indicates the presence of inactive Cu(II).[15] Catalyst Sequestration: The surface or biomolecules may bind to copper ions, making them unavailable for catalysis. Consider using a higher concentration of a copper-stabilizing ligand or adding a sacrificial metal like Zn(II).[10] |
| Steric Hindrance | Optimize the density of the surface functional groups. A lower density might provide more space for the reaction to occur.[12] Use longer, more flexible linkers (e.g., PEG) to extend the reactive group away from the surface.[16] |
| Inaccessibility of Functional Groups | For hydrophobic molecules or collapsed polymer brushes, functional groups may be buried and inaccessible.[9][10] Perform the reaction in a denaturing or better-solvating solvent system (e.g., with DMSO).[9][10] |
| Sub-optimal Reaction Conditions | Solvent: Ensure all reactants are soluble in the chosen solvent. For CuAAC, aqueous buffers are common, but co-solvents may be needed.[17] Temperature: While many click reactions proceed at room temperature, gentle heating might be necessary for sterically hindered systems.[18] pH: For CuAAC, maintain a pH between 4 and 12.[19] Buffers like Tris should be avoided as they can interfere with the copper catalyst.[8] |
Problem 2: Inconsistent Results
Inconsistent results can be frustrating and point to subtle variations in the experimental procedure.
Possible Cause & Solution Table
| Possible Cause | Suggested Solution |
| Variability in Surface Preparation | Standardize the protocol for cleaning and functionalizing the substrate to ensure a consistent starting surface for every experiment. |
| Atmospheric Oxygen (CuAAC) | While some protocols are robust to air, oxygen can oxidize the Cu(I) catalyst. For sensitive reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.[8] |
| Purity of Biomolecules | If conjugating biomolecules, ensure they are free of interfering substances. For example, thiol-containing buffers or preservatives can react with some click chemistry reagents.[20] |
Experimental Protocols
Protocol 1: General Surface Functionalization with Azide Groups
This protocol describes the functionalization of a silicon oxide surface with azide groups using (3-azidopropyl)triethoxysilane.
-
Substrate Cleaning:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface with an oxygen plasma treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned and activated wafers in the silane solution.
-
Incubate for 2 hours at room temperature under an inert atmosphere.
-
Rinse the wafers sequentially with toluene, acetone, and isopropanol.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Characterization:
-
Confirm the presence of the azide-terminated monolayer with XPS (look for the N1s signal) and water contact angle measurements (an increase in hydrophobicity is expected).
-
Protocol 2: On-Surface CuAAC Reaction
This protocol details the immobilization of an alkyne-containing molecule onto an azide-functionalized surface.
-
Prepare Reagent Solutions:
-
Molecule Solution: Dissolve the alkyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Ligand Solution (Optional): Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.
-
-
Click Reaction:
-
In a reaction vessel, combine the molecule solution and the azide-functionalized substrate.
-
Add the copper sulfate solution to a final concentration of 1 mM.
-
If using a ligand, add it to the mixture (typically at a 5:1 molar ratio to copper).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing and Characterization:
-
Remove the substrate from the reaction solution and wash it thoroughly with deionized water and an appropriate organic solvent to remove unreacted reagents.
-
Dry the surface under a stream of nitrogen.
-
Characterize the surface using XPS, contact angle, or other relevant techniques to confirm successful immobilization.
-
Data and Visualizations
Comparative Data for Click Reactions
The following table summarizes typical reaction parameters for CuAAC and SPAAC.
| Parameter | CuAAC | SPAAC |
| Catalyst | Cu(I) | None |
| Typical Temperature | Room Temperature | Room Temperature |
| Typical pH Range | 4-12[19] | Physiological pH (approx. 7.4)[3] |
| Reaction Time | 1-12 hours | 1-24 hours |
| Biocompatibility | Lower (due to copper toxicity)[1] | High[3] |
Visualizing the Process
Caption: A generalized workflow for surface modification using click chemistry.
Caption: A decision tree for selecting between CuAAC and SPAAC.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. irjweb.com [irjweb.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azom.com [azom.com]
- 7. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 12. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azidosulfonylhexyltriethoxysilane Deposition
This technical support center provides troubleshooting guidance and frequently asked questions regarding the deposition of 6-Azidosulfonylhexyltriethoxysilane. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Consistent and reproducible deposition of this compound is critical for successful surface modification. The following guide addresses common issues encountered during the deposition process.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Deposition | Inactive substrate surface | Ensure the substrate is properly cleaned and activated to have sufficient hydroxyl (-OH) groups. Common activation methods include plasma treatment, piranha solution, or UV/ozone cleaning. |
| Degraded silane | The ethoxy groups of the silane are sensitive to moisture. Ensure the silane has been stored under anhydrous conditions. Consider using a fresh vial of the silane. | |
| Insufficient water for hydrolysis | Trace amounts of water are necessary for the hydrolysis of the ethoxy groups, which is a prerequisite for covalent bonding to the surface. For anhydrous solvent systems, the adsorbed water on the substrate is often sufficient. If deposition is still poor, consider adding a controlled amount of water to the solvent. | |
| Uneven or Aggregated Coating | Silane polymerization in solution | This can be caused by excessive water in the solvent, leading to the formation of polysiloxane networks in the solution before surface deposition. Use anhydrous solvents and minimize exposure to atmospheric moisture. |
| Inadequate mixing of the silane solution | Ensure the silane is fully dissolved and the solution is homogeneous before introducing the substrate. | |
| Contaminated substrate | Residual contaminants on the substrate can lead to dewetting of the silane solution and patchy deposition. Re-evaluate the substrate cleaning procedure. | |
| Thick, Multilayer Deposition | High concentration of silane | Reduce the concentration of the this compound solution. For monolayer formation, concentrations in the range of 0.1-2% (v/v) are typically a good starting point. |
| Excessive water in the solvent | As with aggregation, too much water can promote vertical polymerization and multilayer formation. | |
| Long deposition time | Optimize the deposition time. Shorter immersion times generally favor monolayer formation. | |
| Poor Adhesion of the Silane Layer | Incomplete condensation reaction | After the initial hydrolysis and adsorption, a condensation reaction forms stable covalent bonds with the surface and adjacent silane molecules. This is often facilitated by a post-deposition baking step (e.g., 110-120°C for 20-30 minutes), which helps to drive off water and promote covalent bond formation. |
| Incompatible substrate | Ensure the substrate material is suitable for silanization (e.g., glass, silicon, metal oxides). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for depositing this compound?
The choice of solvent is critical and depends on the desired layer characteristics (monolayer vs. multilayer) and the level of control over the deposition process.
-
Anhydrous Aprotic Solvents (e.g., Toluene, Tetrahydrofuran - THF): These are recommended for achieving a well-ordered monolayer. In these systems, the limited amount of water adsorbed on the substrate surface controls the hydrolysis of the silane, minimizing solution-phase polymerization. Toluene is a common choice for forming high-quality self-assembled monolayers (SAMs).
-
Anhydrous Alcohols (e.g., Ethanol, Isopropanol): While this compound is incompatible with alcohols over long periods, anhydrous ethanol can be used for deposition. The silane will react with the alcohol, but this can be part of a controlled deposition process. A common method involves preparing a 95% ethanol-5% water solution adjusted to a pH of 4.5-5.5 with acetic acid.[1]
-
Aqueous Solutions: Direct deposition from aqueous solutions is possible but requires careful control of pH to manage the hydrolysis and condensation rates.[1] A protocol for aqueous silanization of cellulose has been described involving acidification to induce hydrolysis, followed by the addition of a base to promote condensation.[2] However, given the reactivity of this specific silane with water, this method should be approached with caution and may lead to more aggregated layers.
Q2: What is the role of water in the deposition process?
Water is necessary for the hydrolysis of the triethoxy groups (-OCH2CH3) on the silane to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the substrate surface to form stable -Si-O-Substrate covalent bonds, and with other hydrolyzed silane molecules to form a cross-linked siloxane network (-Si-O-Si-). However, excessive water can lead to premature polymerization in the solution, resulting in aggregates and poor film quality.[3]
Q3: How should I prepare the substrate before deposition?
Proper substrate preparation is crucial for a successful and uniform coating. The goal is to have a clean surface with a high density of hydroxyl (-OH) groups.
-
Cleaning: The substrate should be sonicated in a series of solvents to remove organic contaminants (e.g., acetone, followed by isopropanol).
-
Activation: To generate hydroxyl groups, one of the following methods can be used:
-
Plasma Treatment: Oxygen or argon plasma is highly effective at cleaning and activating surfaces.
-
Piranha Solution: A mixture of sulfuric acid and hydrogen peroxide (typically 3:1 or 7:3 ratio) is a very strong oxidizing agent that removes organic residues and hydroxylates the surface. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
-
UV/Ozone Treatment: This method uses UV light to generate ozone, which is a strong oxidizing agent that cleans and activates the surface.
-
Q4: Do I need to perform the deposition in an inert atmosphere?
For the most reproducible results, especially when aiming for a monolayer using anhydrous solvents, performing the deposition in an inert atmosphere (e.g., in a glovebox filled with nitrogen or argon) is recommended. This minimizes the influence of atmospheric moisture, providing better control over the hydrolysis reaction.
Q5: The safety data sheet (SDS) for this compound lists water and alcohols as incompatible materials. Why are they then suggested as potential solvents?
The incompatibility refers to the uncontrolled reaction of the silane with these substances, which can lead to degradation of the silane if stored in their presence.[3] However, in the context of deposition, this reactivity is harnessed in a controlled manner. In aqueous or alcohol-based solutions, the hydrolysis of the silane is intentionally initiated to enable its subsequent bonding to the substrate. The key is to control the reaction conditions (pH, concentration, time) to favor surface deposition over solution-phase polymerization.
Quantitative Data Summary
| Solvent System | Typical Concentration | Deposition Time | Expected Outcome | Reference |
| Anhydrous Toluene | 1% (v/v) | 2-24 hours | Forms a well-ordered self-assembled monolayer (SAM). | General knowledge from silane chemistry |
| 95% Ethanol / 5% Water (pH 4.5-5.5) | 2% (v/v) | 1-5 minutes | Rapid deposition, may result in a less ordered or thicker layer. | [1] |
| Anhydrous Ethanol | 2-5% (v/v) | 5-10 minutes | Used for deposition of chlorosilanes, but adaptable for alkoxysilanes. Requires post-deposition curing. | [1] |
| Heptane | 25 µM to 2.5 mM | Not Specified | Shown to produce high-quality monolayers with other silanes (OTS). | [4] |
| Dodecane | Not Specified | Not Specified | Can lead to the formation of multilayered films with other silanes (OTS). | [4] |
Experimental Protocols
Protocol 1: Deposition from Anhydrous Toluene (for Monolayer Formation)
This protocol is designed to produce a high-quality, self-assembled monolayer of this compound.
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate with a stream of dry nitrogen.
-
Activate the surface using oxygen plasma for 5 minutes or by immersing in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme caution is required with piranha solution) .
-
Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Silane Solution Preparation (perform in an inert atmosphere if possible):
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of the silane to 10 mL of anhydrous toluene.
-
-
Deposition:
-
Immerse the cleaned and activated substrate in the silane solution.
-
Leave the substrate in the solution for 2-4 hours at room temperature. The optimal time may need to be determined experimentally.
-
-
Post-Deposition Cleaning and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse with isopropanol and dry with a stream of dry nitrogen.
-
To promote covalent bonding, bake the coated substrate in an oven at 110-120°C for 30 minutes.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound deposition.
Caption: Logical relationship between the desired deposition outcome and the choice of solvent system.
References
Technical Support Center: Aminosilane Surface Functionalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aminosilanes to modify surfaces. Our goal is to help you minimize the loss of surface functionality and achieve consistent, high-quality results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during aminosilane surface functionalization. Each problem is followed by potential causes and recommended solutions.
Problem 1: Poor or Inconsistent Surface Coverage
You observe patchy or non-uniform aminosilane coating, leading to inconsistent downstream applications such as nanoparticle immobilization or biomolecule attachment.
Potential Causes:
-
Inadequate Surface Preparation: The substrate surface may not be sufficiently clean or activated, lacking the necessary hydroxyl groups for silane reaction.[1][2]
-
Suboptimal Deposition Conditions: Factors like solvent, aminosilane concentration, temperature, and reaction time can significantly impact layer formation.[3][4][5][6]
-
Uncontrolled Polymerization: Aminosilanes can polymerize in solution before binding to the surface, especially in the presence of excess water.[5][7]
-
Physisorbed vs. Chemisorbed Layers: Weakly bound, physisorbed silane molecules may be removed during washing steps, revealing a non-uniform underlying chemisorbed layer.[8]
Solutions:
-
Thorough Surface Cleaning and Activation:
-
Treat substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to generate surface silanol (-OH) groups.[1][9] Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
For metal oxide surfaces, anodization can be used to increase the number of hydroxyl groups.[9]
-
-
Optimize Deposition Parameters:
-
Solvent: Use anhydrous solvents like toluene to control the hydrolysis and condensation reactions.[3][4][5][6] A trace amount of water is necessary for the reaction to proceed.[5]
-
Concentration: Typically, a 1-5% (v/v) aminosilane concentration is recommended for solution-phase deposition.[10]
-
Temperature and Time: Elevated temperatures (e.g., 70°C) can promote the formation of denser, more stable layers.[3][4][6] Reaction times can vary from minutes to several hours.[10]
-
-
Control Silane Hydrolysis and Condensation:
-
Post-Deposition Rinsing and Curing:
Troubleshooting Workflow for Poor Surface Coverage
Caption: Troubleshooting workflow for diagnosing and resolving poor aminosilane surface coverage.
Problem 2: Loss of Surface Functionality Over Time (Hydrolytic Instability)
The aminosilane layer, and consequently the attached biomolecules or nanoparticles, detaches from the surface, particularly in aqueous environments.
Potential Causes:
-
Amine-Catalyzed Hydrolysis: The amine group in aminosilanes can catalyze the hydrolysis of the siloxane bonds that anchor the silane to the substrate.[3][4][5][6] This is a significant issue for applications in biological media.[5]
-
Insufficient Cross-Linking: A poorly cross-linked silane layer is more susceptible to hydrolysis and detachment.[14]
-
Choice of Aminosilane: The structure of the aminosilane, particularly the length of the alkyl chain between the silicon atom and the amine group, influences its stability.[3][4][5][6]
Solutions:
-
Optimize Curing/Annealing: A post-deposition baking step is crucial to drive the condensation reactions that form a stable, cross-linked siloxane network.[3][5]
-
Choose a More Stable Aminosilane:
-
Aminosilanes with a longer alkyl chain between the silicon and the amine group, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), have shown greater hydrolytic stability.[3][4][5][6] This is because the longer chain hinders the amine group from intramolecularly catalyzing the hydrolysis of the siloxane bond.
-
Mono-functional aminosilanes may result in more uniform structures compared to tri-functional ones, though their long-term stability should be considered.[15]
-
-
Control Deposition Conditions: Silane layers prepared in anhydrous toluene at elevated temperatures are denser and exhibit greater hydrolytic stability.[3][4][5][6]
Factors Influencing Hydrolytic Stability
Caption: Key factors that contribute to the hydrolytic stability of aminosilane layers.
Frequently Asked Questions (FAQs)
Q1: What is the difference between solution-phase and vapor-phase deposition of aminosilanes?
A1: Solution-phase deposition involves immersing the substrate in a solution containing the aminosilane, typically in an organic solvent like toluene.[1] Vapor-phase deposition involves exposing the substrate to aminosilane vapors at elevated temperatures.[5] Vapor-phase silanization can often produce smoother, more uniform monolayers.[5][10]
Q2: How can I verify that my aminosilane functionalization was successful?
A2: Several surface characterization techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, including the presence of nitrogen from the amine groups and silicon from the silane.[8]
-
Atomic Force Microscopy (AFM): Can be used to assess the surface topography and roughness, providing information about the uniformity of the coating.[8]
-
Water Contact Angle Measurement: A successful aminosilanization of a hydrophilic surface (like clean glass) will result in a more hydrophobic surface, leading to an increase in the water contact angle.[5]
-
Ellipsometry: Can be used to measure the thickness of the deposited silane layer.[5]
Q3: What is the importance of using anhydrous solvents for aminosilane deposition?
A3: While a small amount of water is required to hydrolyze the alkoxy groups on the silane, allowing it to react with the surface, an excess of water can lead to uncontrolled polymerization of the silane in the solution.[5][7] This can result in the formation of aggregates that deposit on the surface, leading to a non-uniform and unstable layer. Using an anhydrous solvent helps to control the amount of water present, favoring monolayer formation on the substrate.[5]
Q4: Can I reuse a piranha solution for cleaning my substrates?
A4: It is not recommended to reuse piranha solution. The solution loses its effectiveness over time as the hydrogen peroxide decomposes. For consistent and effective cleaning, always prepare a fresh solution before use.
Q5: How does the number of alkoxy groups on the aminosilane affect the final surface?
A5: Aminosilanes can have one (mono-functional), two, or three (tri-functional) alkoxy groups.[16]
-
Tri-functional silanes (e.g., APTES) can form multiple bonds with the surface and with neighboring silane molecules, leading to a cross-linked network that is generally more stable.[15] However, they are also more prone to forming multilayers and aggregates if deposition conditions are not carefully controlled.[15]
-
Mono-functional silanes can only form a single bond with the surface, which can result in a more ordered and uniform monolayer.[15] However, the stability of these layers might be a concern for some applications.[15]
Experimental Protocols
Protocol 1: Solution-Phase Deposition of (3-Aminopropyl)triethoxysilane (APTES) on Glass
-
Surface Preparation: a. Clean glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). b. Dry the slides under a stream of nitrogen. c. Activate the surface by immersing the slides in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme caution is advised) . d. Rinse the slides thoroughly with deionized water and dry with nitrogen.
-
Silanization: a. Prepare a 1% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the cleaned and dried glass slides in the APTES solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Post-Deposition Treatment: a. Remove the slides from the silane solution and rinse twice with anhydrous toluene to remove physisorbed APTES. b. Rinse with ethanol, followed by deionized water. c. Dry the slides under a stream of nitrogen. d. Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bonding and cross-linking.[9]
Protocol 2: Hydrolytic Stability Test
-
Prepare aminosilane-functionalized substrates according to the desired protocol.
-
Characterize the initial surface using techniques like ellipsometry to measure layer thickness and water contact angle.
-
Immerse the functionalized substrates in deionized water at 40°C for various time points (e.g., 1, 6, 24, 48 hours).[5] 40°C is used to simulate biological conditions in an accelerated manner.[5]
-
At each time point, remove a substrate, rinse with deionized water, and dry thoroughly with nitrogen.
-
Re-characterize the surface to determine the change in layer thickness and contact angle, which indicates the extent of layer detachment.
Quantitative Data Summary
Table 1: Influence of Deposition Conditions on APTES Layer Thickness and Stability
| Deposition Method | Solvent | Temperature (°C) | Time (h) | Resulting Thickness (Å) | Stability after 24h in 40°C Water | Reference |
| Solution Phase | Toluene | Room Temp | 3 | 10 | Significant Loss | [5] |
| Solution Phase | Toluene | Room Temp | 19 | 57 ± 15 | Significant Loss | [5] |
| Solution Phase | Toluene | 70 | 24 | Denser Layer | Greater Stability | [3][4][6] |
| Vapor Phase | N/A | 70 | 24 | Monolayer | Greater Stability | [3][4][5][6] |
Table 2: Comparison of Different Aminosilanes for Surface Functionalization
| Aminosilane | Abbreviation | Number of Functional Groups | Key Characteristics | Reference |
| (3-Aminopropyl)triethoxysilane | APTES | Tri-functional | Widely used, prone to multilayer formation and amine-catalyzed hydrolysis. | [3][5] |
| (3-Aminopropyl)dimethylethoxysilane | APDMES | Mono-functional | Can form more uniform monolayers, but layer stability can be lower. | [5] |
| N-(6-aminohexyl)aminomethyltriethoxysilane | AHAMTES | Tri-functional | Longer alkyl chain provides increased hydrolytic stability. | [3][4][5][6] |
| (3-aminopropyl)diethoxymethylsilane | APS-ii | Di-functional | Shows good packing on the substrate. | [16] |
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lehigh.edu [lehigh.edu]
- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Application and Use of Amino Silanes - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. researchgate.net [researchgate.net]
- 15. Mono-functional aminosilanes as primers for peptide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mrs-j.org [mrs-j.org]
Technical Support Center: Optimizing Silane Concentration for Surface Treatment
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing silane concentration for effective surface treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of silane surface treatment?
Silane surface treatment is used to modify the properties of a substrate's surface. Silanes are silicon-based compounds that act as a bridge between inorganic surfaces (like glass, metals, and ceramics) and organic materials.[1][2] This treatment can be used to promote adhesion, improve durability, create a water-repellent (hydrophobic) or water-attracting (hydrophilic) surface, and enhance resistance to moisture and chemicals.[1][3][4][5]
Q2: How does silane concentration impact the effectiveness of the surface treatment?
The concentration of the silane solution is a critical factor for a successful and durable treatment.[1][5]
-
Low Concentration: An insufficient concentration may lead to incomplete surface coverage, resulting in poor adhesion and reduced durability.[1][5]
-
High Concentration: An excessively high concentration can lead to the formation of an uneven, thick layer of silane that can compromise the surface integrity and may not bond effectively to the substrate.[1][5]
Q3: What is a good starting concentration for silane solutions?
A typical starting point for many applications is a 0.5% to 2% solution of silane in a suitable solvent.[6][7][8] For treating fillers, a common initial dosage is 1% by weight based on the filler.[9] However, the optimal concentration depends heavily on the specific silane, the substrate material, and the desired surface properties.[1] Small-scale tests are recommended to determine the ideal concentration for your specific application.[1][5]
Q4: Besides concentration, what other factors are crucial for successful silanization?
Several factors beyond concentration can significantly impact the outcome of your surface treatment:
-
Surface Preparation: The substrate must be clean, dry, and free of contaminants like dirt or grease to ensure proper bonding.[1][5][10]
-
Solvent and pH: The choice of solvent (e.g., ethanol, acetone, toluene) and the pH of the solution can affect the hydrolysis of the silane, which is a necessary step for it to react with the surface.[6][7][11]
-
Environmental Conditions: High humidity can cause premature hydrolysis of the silane, while temperature can affect the reaction and curing rates.[1]
-
Application Method: The technique used to apply the silane (e.g., dipping, spraying, brushing) can influence the uniformity of the coating.[1]
-
Curing: A post-treatment curing step, often involving heat, is typically required to form a stable and durable silane layer.[6]
Q5: How can I confirm that the silane treatment was successful?
One common method is to test for the desired change in surface properties, such as hydrophobicity or hydrophilicity.[1] This can be done by measuring the contact angle of a water droplet on the treated surface. A high contact angle indicates a hydrophobic (water-repellent) surface, while a low contact angle suggests a hydrophilic (water-attracting) surface.[1]
Troubleshooting Guide
Problem: Poor adhesion of subsequent coatings or materials after silanization.
| Possible Cause | Troubleshooting Steps |
| Inadequate Surface Preparation | Ensure the substrate is thoroughly cleaned to remove any organic residues, dust, or grease. Common cleaning methods include using solvents like ethanol or acetone, or treatments with solutions like 1:1 MeOH/HCl followed by rinsing with deionized water.[6][10] |
| Incorrect Silane Concentration | If the concentration is too low, the surface may not be fully covered. If it's too high, a weak, thick layer may have formed.[1][5] It is advisable to conduct a concentration optimization experiment, starting with a 0.5-2% solution and adjusting as needed.[7][8] |
| Improper Silane Hydrolysis | Silane hydrolysis is a critical step for bonding. This is often facilitated by the presence of a small amount of water in the solvent (e.g., 95:5 ethanol:water) and sometimes requires pH adjustment with an acid like HCl.[6] Ensure your silane solution is prepared correctly and has not been stored for too long, as hydrolyzed silanes can self-condense and become ineffective.[12] |
| Incompatible Materials | Verify that the chosen silane is chemically compatible with both the substrate and the material you are trying to bond to it.[1] For example, amino- and mercapto-functional silanes generally work well on metal surfaces.[9] |
Problem: Inconsistent or patchy surface properties (e.g., uneven hydrophobicity).
| Possible Cause | Troubleshooting Steps |
| Uneven Application | Ensure the application method (dipping, spraying, etc.) provides a uniform coating. For dipping, ensure the entire surface is submerged for a consistent amount of time.[1][6] |
| Premature Silane Hydrolysis | High humidity in the working environment can cause the silane to hydrolyze and polymerize in the solution before it has a chance to bond to the surface.[1] Consider working in a controlled environment or using anhydrous solvents if the issue persists. |
| Contaminated Solvents or Glassware | Any moisture or impurities in your solvents or on your glassware can interfere with the silanization process. Use high-purity solvents and thoroughly clean all equipment.[9] |
| Insufficient Curing | Ensure the post-treatment curing step (time and temperature) is adequate. A common procedure is to dry the slides at elevated temperatures (e.g., 70-100°C) to promote the covalent bonding of the silane to the surface.[6] |
Data Presentation
Table 1: Typical Silane Concentrations and Solvents for Liquid Phase Deposition
| Silane Type | Concentration | Solvent System | pH | Reference |
| Trimethoxysilane | 0.1 - 20 mg/ml | 95:5 Ethanol:Water | 2.0 (adjusted with HCl) | [6] |
| Trimethoxysilane | 2% v/v | Acetone | Not specified | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | 2% v/v (1ml in 50ml) | Acetone | Not specified | [10] |
Experimental Protocols
Protocol 1: General Procedure for Silanization of Glass Slides (Liquid Phase)
This protocol is a general guideline and may require optimization for specific applications.
-
Surface Cleaning:
-
Silane Solution Preparation:
-
Silanization:
-
Rinsing:
-
Curing:
-
Dry the slides at an elevated temperature, for instance, on a hot plate at ~100°C for 5 minutes or in an oven at 70°C overnight.[6]
-
Protocol 2: Vapor Phase Silanization
This method is useful for treating glassware with complex shapes and avoids the use of large volumes of solvents.
-
Preparation:
-
Vapor Deposition:
-
Venting and Curing:
Visualizations
Caption: General experimental workflow for silane surface treatment.
Caption: Troubleshooting workflow for common silanization issues.
References
- 1. zmsilane.com [zmsilane.com]
- 2. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 3. Silicone Surface Treatment | Silfluo [silfluosilicone.com]
- 4. dakenchem.com [dakenchem.com]
- 5. zmsilane.com [zmsilane.com]
- 6. surfmods.jp [surfmods.jp]
- 7. witschem.com [witschem.com]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. FAQ Silanes [evonik.com]
- 10. ronaldschulte.nl [ronaldschulte.nl]
- 11. uychem.com [uychem.com]
- 12. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Scaling Up 6-Azidosulfonylhexyltriethoxysilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving 6-Azidosulfonylhexyltriethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?
A1: The primary safety concerns stem from its dual functionality: the azide group and the triethoxysilane group.
-
Azide Hazards: Organic azides can be energetic and potentially explosive, sensitive to heat, shock, and friction. A key concern is the formation of highly toxic and explosive hydrazoic acid (HN₃), which can occur if the azide comes into contact with strong acids.[1][2] Additionally, contact with certain metals like copper, lead, silver, and mercury can form dangerously explosive metal azides.[3]
-
Triethoxysilane Reactivity: The triethoxysilane group is susceptible to hydrolysis in the presence of moisture, releasing ethanol. This hydrolysis can be uncontrolled, leading to self-condensation and the formation of polysiloxane networks, which may be undesirable. The released ethanol is flammable and can contribute to a hazardous atmosphere.[3]
-
Scale-Up Considerations: At larger scales, heat dissipation becomes more challenging, increasing the risk of thermal runaway if the reaction is exothermic. The increased quantity of material also magnifies the potential consequences of an explosion or accidental release.[3]
Q2: What are the key parameters to control during the synthesis of this compound?
A2: Successful synthesis, particularly at scale, requires careful control over several parameters:
-
Moisture Exclusion: Due to the reactivity of the triethoxysilane group, all reactants, solvents, and equipment should be scrupulously dried to prevent premature hydrolysis and self-condensation.
-
Temperature Control: The reaction temperature must be carefully monitored and controlled to prevent side reactions and ensure the stability of the azide group.
-
Stoichiometry: Precise control of the reactant ratios is crucial to ensure complete conversion and minimize the presence of unreacted starting materials, which can complicate purification.
-
Mixing: Efficient mixing is important to ensure homogeneity and consistent reaction progress, especially in larger reactors where localized concentration and temperature gradients can occur.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The storage temperature should be kept below 35°C.[3] It is also crucial to store it away from incompatible materials such as acids, alcohols, amines, oxidizing agents, peroxides, and water.[3]
Q4: What are the common challenges in purifying this compound at a larger scale?
A4: Purification at scale can be challenging due to the compound's reactivity. Distillation, a common purification method, must be conducted with extreme caution due to the thermal sensitivity of the azide group. Any purification strategy should aim to minimize thermal stress on the molecule. Non-distillative methods like column chromatography may be more suitable, but care must be taken to use dry solvents and stationary phases.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.- Optimize reaction time and temperature. Use analytical techniques like FTIR or NMR to monitor reaction progress. |
| Side reactions. | - Maintain strict anhydrous conditions to prevent hydrolysis of the triethoxysilane group.- Ensure the temperature is controlled to avoid decomposition of the azide. | |
| Loss during workup/purification. | - Minimize exposure to water and protic solvents during extraction and washing steps.- Consider alternative purification methods that avoid high temperatures, such as flash chromatography with deactivated silica gel. | |
| Product is a gel or solid | Premature hydrolysis and condensation of the triethoxysilane group. | - Use rigorously dried solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Quench the reaction under anhydrous conditions before workup. |
| Presence of impurities in final product | Incomplete reaction or side reactions. | - Re-evaluate the reaction conditions (time, temperature, catalyst).- Improve the purification protocol. Consider using a different chromatographic stationary phase or solvent system. |
| Contaminated starting materials. | - Verify the purity of all starting materials before use. |
Surface Modification with this compound at Scale
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or patchy surface coating | Uneven application of the silane solution. | - Ensure uniform wetting of the substrate. For large surfaces, consider spray coating or dip coating with controlled withdrawal speeds.- Optimize the concentration of the silane solution. |
| Incomplete hydrolysis or condensation on the surface. | - Control the amount of water available for hydrolysis. In anhydrous solvents, the surface hydroxyl groups and trace water will initiate the reaction. For aqueous protocols, control the pH to catalyze hydrolysis and condensation.[4] | |
| Contaminated substrate surface. | - Implement a rigorous substrate cleaning procedure to remove organic residues and other contaminants. Plasma cleaning or piranha etching (with appropriate safety precautions) can be effective. | |
| Poor adhesion of the silane layer | Inadequate surface activation. | - Ensure the substrate has a sufficient density of surface hydroxyl groups. Pre-treatment with an acid or base wash can increase the number of reactive sites. |
| Formation of a thick, weakly bound polysiloxane layer instead of a monolayer. | - Control the concentration of the silane and the reaction time to favor monolayer formation.- Thoroughly rinse the substrate after silanization to remove physisorbed silane. | |
| Reduced reactivity of the azide group after immobilization | Steric hindrance from a dense silane layer. | - Optimize the silanization conditions to control the density of the immobilized silane.- Consider using a longer chain version of the silane if available to increase the accessibility of the azide group. |
| Degradation of the azide group during processing. | - Avoid high temperatures and exposure to incompatible chemicals after the silanization step. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Disclaimer: This is an illustrative protocol based on general principles of organic synthesis. The synthesis of azide-containing compounds is hazardous and should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.
Reaction: This synthesis would likely proceed in two steps: 1) Hydrosilylation of a 6-halo-1-hexene with triethoxysilane to form the 6-halo-hexyltriethoxysilane, and 2) Nucleophilic substitution of the halide with a sulfonyl azide source or conversion to a sulfonyl chloride followed by reaction with sodium azide. A more direct, but potentially more hazardous, approach could involve the reaction of a terminal alkene with a sulfonyl azide in the presence of a suitable catalyst.
Illustrative Two-Step Synthesis:
-
Step 1: Synthesis of 6-Chlorohexyltriethoxysilane
-
To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add 6-chloro-1-hexene (1.0 eq) and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
-
Heat the mixture to 50-60 °C.
-
Add triethoxysilane (1.1 eq) dropwise via the addition funnel over 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 60 °C for 4-6 hours, monitoring the reaction by GC-MS or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation to obtain 6-chlorohexyltriethoxysilane.
-
-
Step 2: Synthesis of this compound
-
This step is more speculative without a direct literature precedent for this specific molecule. A plausible route involves conversion of the terminal chloride to a sulfonate, followed by displacement with azide. Alternatively, a more complex route would be required to install the sulfonyl azide moiety. A hypothetical reaction with a sulfonyl azide transfer reagent would be a more advanced and potentially hazardous approach. For the purpose of this guide, we will illustrate a hypothetical nucleophilic substitution on a pre-formed sulfonyl chloride.
-
Assuming the synthesis of 6-(chlorosulfonyl)hexyltriethoxysilane, this compound (1.0 eq) would be dissolved in a dry, aprotic solvent like acetonitrile in a reaction vessel protected from light.
-
Sodium azide (1.2 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by FTIR (disappearance of the S-Cl stretch and appearance of the -N₃ stretch).
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct.
-
The solvent is removed under reduced pressure at a low temperature.
-
The crude product is purified by flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate), ensuring all glassware is dry.
-
Protocol 2: Large-Scale Surface Modification of Silicon Wafers
-
Substrate Cleaning:
-
Sonciate silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the wafers under a stream of dry nitrogen.
-
Perform plasma cleaning using an oxygen or argon plasma for 5-10 minutes to remove any remaining organic contaminants and activate the surface with hydroxyl groups.
-
-
Silanization Solution Preparation:
-
In a dry glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration should be determined empirically for the specific application.
-
-
Silanization Process:
-
Immerse the cleaned and dried silicon wafers in the silanization solution in a sealed container for 2-4 hours at room temperature. For larger batches, a dip coater with a controlled withdrawal speed can be used to ensure uniformity.
-
After the immersion, rinse the wafers thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Perform a final rinse with isopropanol and dry the wafers under a stream of dry nitrogen.
-
-
Curing:
-
Cure the silanized wafers in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds between the silane and the substrate, as well as cross-linking within the silane layer.
-
-
Characterization:
-
The quality of the silane layer can be assessed using techniques such as contact angle goniometry (to check for hydrophobicity changes), ellipsometry (to measure layer thickness), and X-ray photoelectron spectroscopy (XPS) (to confirm the presence of nitrogen and sulfur from the azidosulfonyl group).
-
Visualizations
Caption: Illustrative workflow for the synthesis of this compound.
Caption: General workflow for large-scale surface modification using this compound.
Caption: Troubleshooting logic for poor adhesion in surface modification.
References
Validation & Comparative
A Comparative Guide to Surface Modification: Characterizing 6-Azidosulfonylhexyltriethoxysilane and Its Alternatives
For researchers, scientists, and drug development professionals, the ability to precisely modify surfaces at the molecular level is paramount for a wide range of applications, from biosensors and microarrays to targeted drug delivery systems. This guide provides a comprehensive comparison of 6-Azidosulfonylhexyltriethoxysilane (6-ASHTES), a photoreactive silane, with other common surface modification agents. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application and characterization.
Introduction to Surface Modification with Silanes
Silanization is a widely used chemical process to modify the surface of materials, particularly those with hydroxyl groups, such as glass, silicon wafers, and metal oxides.[1] This process involves the use of organosilane reagents that form a covalent bond with the surface, creating a stable, functionalized monolayer.[2] The choice of silane is dictated by the desired surface functionality and the subsequent application.
This compound (6-ASHTES) is a versatile, photoreactive silane coupling agent. Its key feature is the azidosulfonyl group, which, upon UV irradiation, forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a wide range of chemical groups, making it an excellent choice for the non-specific immobilization of biomolecules. The triethoxysilane group allows for its attachment to hydroxylated surfaces.
Comparison of Surface Modification Agents
| Feature | This compound (Photoreactive) | (3-Glycidyloxypropyl)trimethoxysilane (Epoxy) | N-(3-Triethoxysilylpropyl) amides with NHS esters (NHS-ester) |
| Activation | UV light irradiation | Thermally or catalytically activated | Stable until reaction with primary amines |
| Reactivity | Non-specific insertion into C-H, N-H, O-H bonds | Reacts with nucleophiles (amines, thiols, hydroxyls) | Specifically reacts with primary amines |
| Coupling Efficiency | Variable, dependent on substrate and UV dose | Generally high with amine-containing molecules[3] | High and specific to primary amines[4] |
| Stability of Active Group | Stable in the dark, activated by light | Can hydrolyze over time, especially in aqueous environments | Susceptible to hydrolysis, requires anhydrous storage and reaction conditions[4] |
| Control over Orientation | Random, non-specific immobilization | Can be directed towards specific functional groups | Specific to amine groups, offering some control |
| Typical Water Contact Angle (Modified Surface) | Expected to be moderately hydrophobic (estimated 70-90°) | ~50-70°[5] | ~60-80° |
| Typical Surface Roughness (AFM, Rq) | Expected to be low (< 1 nm) for a monolayer | Can form smooth monolayers (< 1 nm)[3] | Can form smooth monolayers (< 1 nm) |
| Key XPS Signals | Si, C, O, N, S | Si, C, O | Si, C, O, N |
Experimental Protocols
Surface Modification Protocol: General Silanization
This protocol provides a general procedure for the modification of a silicon wafer surface with a silane coupling agent. Specific conditions may need to be optimized for different silanes.
-
Substrate Cleaning:
-
Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface with oxygen plasma for 5 minutes to generate hydroxyl groups.[6]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the silane coupling agent in an anhydrous solvent (e.g., toluene or ethanol).
-
Immerse the cleaned and activated wafers in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[6]
-
For photoreactive silanes like 6-ASHTES, this step should be performed in the dark.
-
-
Curing and Rinsing:
-
After immersion, rinse the wafers with the anhydrous solvent to remove excess unbound silane.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[6]
-
Sonicate the wafers in the solvent for 5 minutes to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of nitrogen.
-
Characterization Protocols
1. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the elements on the surface.
-
Instrumentation: A standard XPS system with a monochromatic Al Kα X-ray source.
-
Procedure:
-
Mount the silanized wafer on the sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s, S 2p for 6-ASHTES).
-
Analyze the spectra to determine the atomic concentrations and identify the chemical bonding states.[7]
-
2. Contact Angle Goniometry
This technique measures the wettability of the surface, which provides information about its hydrophobicity/hydrophilicity.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Procedure:
-
Place the silanized wafer on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[8]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle.[9]
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
3. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and measure the surface roughness at the nanoscale.
-
Instrumentation: An atomic force microscope operating in tapping mode.
-
Procedure:
-
Mount the silanized wafer on an AFM sample puck.
-
Select an appropriate AFM cantilever for tapping mode imaging.
-
Engage the tip with the surface and begin scanning.
-
Acquire topography and phase images over a representative area (e.g., 1 µm x 1 µm).[10]
-
Use the AFM software to analyze the images and calculate the root-mean-square (Rq) roughness.
-
Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Photoreactive immobilization using this compound.
Caption: Comparison of silane coupling agent reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surface Modification of Polymer Substrates for Biomedical Applications [mdpi.com]
- 8. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Confirming Surface Modification: A Comparative Guide to Contact Angle Measurements and Alternative Techniques
For researchers, scientists, and drug development professionals, confirming the successful modification of a material's surface is a critical step in developing advanced biomaterials and drug delivery systems. This guide provides an objective comparison of contact angle measurements with other key surface analysis techniques—X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)—supported by experimental data to aid in the selection of the most appropriate characterization method.
The ability to precisely tailor the surface properties of biomaterials is paramount in controlling their interaction with biological systems. Whether aiming to enhance biocompatibility, promote specific cell adhesion, or control drug release kinetics, the initial confirmation of a successful surface modification is a foundational requirement. Contact angle goniometry is a widely used technique for this purpose, offering a straightforward and quantitative measure of surface wettability. However, a comprehensive understanding of the modified surface often necessitates a multi-technique approach.
Comparing the Tools: A Quantitative Look
To effectively choose the right tool for surface analysis, it's essential to understand the quantitative data each technique provides. The following table summarizes the typical outputs and key considerations for contact angle measurements, XPS, and AFM in the context of confirming surface modification.
| Feature | Contact Angle Goniometry | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) |
| Primary Measurement | Contact angle (θ) in degrees | Elemental composition and chemical states (atomic %) | Surface topography and roughness (nm) |
| Information Gained | Surface wettability (hydrophilicity/hydrophobicity), surface energy | Elemental composition of the top 1-10 nm, identification of functional groups, chemical bonding states | 2D and 3D visualization of surface features, quantitative roughness parameters (e.g., Ra, Rq) |
| Typical Application | Rapid assessment of changes in surface chemistry after modification | Detailed chemical analysis of the modified surface layer, confirmation of grafted molecules or elemental changes | Characterization of changes in surface morphology and texture resulting from modification |
| Sample Requirements | Relatively flat solid sample | Solid sample, compatible with ultra-high vacuum | Solid sample, relatively flat |
| Strengths | Simple, fast, cost-effective, highly sensitive to surface changes | Provides detailed chemical information, quantitative elemental analysis | High-resolution topographical imaging, quantitative roughness data |
| Limitations | Indirect measure of chemical composition, sensitive to surface roughness and contamination | Requires ultra-high vacuum, may not be suitable for all samples, provides an average over the analysis area | Does not provide chemical information, tip-sample interactions can sometimes damage soft surfaces |
Case Study: Surface Modification of PEEK and PLGA for Biomedical Applications
To illustrate the complementary nature of these techniques, let's consider the surface modification of two common biomedical polymers: Polyetheretherketone (PEEK) and Poly(lactic-co-glycolic acid) (PLGA).
Polyetheretherketone (PEEK)
PEEK is a high-performance thermoplastic with excellent mechanical properties, but its bio-inert and hydrophobic surface can limit its integration with bone tissue. Various surface modification techniques are employed to enhance its bioactivity.
| Surface Modification | Contact Angle (°) | Key XPS Findings | Key AFM Findings |
| Untreated PEEK | 86.57 - 93.64[1][2] | High carbon content, low oxygen content | Relatively smooth surface, low roughness |
| Plasma Treatment | 6.61 - 35[2][3] | Increased oxygen and nitrogen content, formation of C-O, C=O, and N-containing functional groups[3] | Increased surface roughness[4] |
| Polydopamine (PDA) Coating | 32.50[1] | Presence of nitrogen from dopamine, increased O/C ratio | Increased surface roughness (Ra from 0.635 µm to 0.803 µm)[1] |
| Sulfonation | 36.7 - 53.6[5][6] | Introduction of sulfonate groups (S2p peak) | Increased surface porosity and nano-topography[6] |
Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a biodegradable polymer widely used in drug delivery and tissue engineering. Its surface properties are often modified to control degradation rates and cellular interactions.
| Surface Modification | Contact Angle (°) | Key XPS Findings | Key AFM Findings |
| Untreated PLGA | ~77 - 88.5[3][7] | C and O characteristic of the polymer backbone | Smooth surface |
| Hydrolysis (0.01 N NaOH) | ~70 (advancing)[4] | Increase in O/C ratio due to ester bond cleavage | Slight increase in surface roughness |
| Aminolysis (0.05 M ED) | ~50 (advancing)[4] | Presence of nitrogen from the amine treatment | Changes in surface morphology |
| Plasma Treatment | Varies with plasma gas | Introduction of new functional groups (e.g., N-containing)[8] | Altered surface topography |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data.
Contact Angle Measurement (Sessile Drop Method)
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Handle samples with clean tweezers to avoid transferring oils from fingers.
-
Instrument Setup: Place the sample on the measurement stage of the contact angle goniometer.
-
Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the sample surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Analysis: The software analyzes the droplet shape and calculates the contact angle between the liquid droplet and the solid surface. It is recommended to measure the contact angle at multiple locations on the surface to ensure reproducibility and obtain an average value. Both advancing and receding contact angles can be measured to understand contact angle hysteresis.[9][10][11]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the solid sample on a sample holder using a compatible adhesive or clip. The sample must be ultra-high vacuum (UHV) compatible.
-
Instrument Setup: Introduce the sample into the UHV analysis chamber of the XPS instrument.
-
X-ray Irradiation: A monochromatic X-ray source (e.g., Al Kα) irradiates a defined area on the sample surface.
-
Photoelectron Detection: The X-rays cause the emission of core-level electrons (photoelectrons). An electron energy analyzer measures the kinetic energy of these emitted electrons.
-
Spectral Analysis: The binding energy of the electrons is calculated from their kinetic energy. Survey scans are performed to identify all elements present on the surface. High-resolution scans of specific elemental peaks are then acquired to determine the chemical states and functional groups. For polymers, spectra are often referenced to the C 1s peak at 285.0 eV.[8][12][13][14]
Atomic Force Microscopy (AFM)
-
Sample Preparation: Mount the sample on a flat, rigid substrate using a suitable adhesive.
-
Instrument Setup: Install a cantilever with a sharp tip into the AFM head. The choice of cantilever and tip depends on the imaging mode and the nature of the sample.
-
Imaging Mode Selection: Select an appropriate imaging mode, such as contact mode or tapping mode (intermittent contact mode), which is often preferred for soft biological samples to minimize surface damage.[15]
-
Scanning: The tip is brought into close proximity to the sample surface and raster-scanned across a defined area. A laser beam is reflected off the back of the cantilever onto a photodiode to detect the cantilever's deflection as it tracks the surface topography.
-
Image and Data Analysis: The AFM software generates a 3D topographical image of the surface. From this image, various roughness parameters, such as the average roughness (Ra) and root mean square roughness (Rq), can be quantitatively determined.[16]
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for surface modification and subsequent characterization.
Caption: Logical relationship between surface analysis techniques and the properties they measure.
Conclusion
Contact angle measurement is a powerful, rapid, and sensitive technique for the initial confirmation of surface modification. A significant change in the water contact angle is a strong indicator that the surface chemistry has been altered. However, for a comprehensive understanding of the nature of this modification, it is often essential to employ complementary techniques. XPS provides invaluable information on the elemental and chemical composition of the surface, confirming the introduction of specific functional groups or coatings. AFM offers a visual and quantitative assessment of how the modification has altered the surface topography and roughness.
For researchers and professionals in drug development and biomaterials science, the synergistic use of contact angle goniometry, XPS, and AFM provides a robust and comprehensive approach to characterizing and validating surface modifications, ultimately leading to the development of more effective and reliable biomedical products.
References
- 1. Evaluation of nanoscale roughness measurements on a plasma treated SU-8 polymer surface by atomic force microscopy [inis.iaea.org]
- 2. Materials Library - PEEK - Henniker Plasma [plasmatreatment.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Ageing of μPlasma-Modified Polymers: The Role of Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptchit.lodz.pl [ptchit.lodz.pl]
- 10. longdom.org [longdom.org]
- 11. Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymer surface modification | AFM | EAG Laboratories [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. How Surface Modification Enhances Biomedical Polymer Applications [eureka.patsnap.com]
- 15. Surface modification and property analysis of biomedical polymers used for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring Azide Group Incorporation: FTIR Spectroscopy and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the synthesis of novel therapeutics, the precise monitoring of azide group incorporation is critical. The azide moiety, a key component in many bioorthogonal reactions, requires accurate quantification to ensure reaction completion, optimize yields, and guarantee the purity of the final product. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
The Central Role of the Azide Group
The azide functional group (-N₃) is widely utilized in chemical biology and drug development due to its small size, stability in biological systems, and unique reactivity in highly selective ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Accurate monitoring of the incorporation and subsequent consumption of the azide group is paramount for the successful synthesis of antibody-drug conjugates, PEGylated proteins, and other complex biomolecules.
FTIR Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. The azide group exhibits a strong, characteristic asymmetric stretching vibration in a relatively uncongested region of the mid-infrared spectrum, typically between 2100 and 2150 cm⁻¹.[1][2] This distinct peak allows for straightforward qualitative and quantitative analysis.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical technique for monitoring azide group incorporation often depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. The following table summarizes the key quantitative performance metrics of FTIR spectroscopy and its common alternatives.
| Analytical Method | Principle of Detection | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| FTIR Spectroscopy | Vibrational absorption of the azide asymmetric stretch (~2100 cm⁻¹) | >10 mM[1][3] | High | Real-time monitoring, non-destructive, simple sample preparation. | Lower sensitivity compared to other methods, water absorption can interfere. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light by the azide vibrational mode. | ~700 µM (estimated for small molecules in solution) | Medium | Excellent for aqueous samples, can monitor product formation simultaneously, non-destructive. | Potential for fluorescence interference from the sample or impurities. |
| Fluorescence Spectroscopy | "Turn-on" fluorescence upon reaction of a fluorogenic probe with the azide. | High (qualitative, >1000-fold signal increase) | High | Extremely sensitive, suitable for high-throughput screening. | Indirect method (detects product, not azide), requires a fluorogenic probe. |
| Mass Spectrometry | Mass-to-charge ratio of the azide-containing molecule. | Low ng/mL range (with derivatization) | Low to Medium | High specificity and sensitivity, provides molecular weight confirmation. | Destructive technique, may require derivatization, not ideal for real-time monitoring. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for monitoring an azide-alkyne cycloaddition reaction using each of the discussed techniques.
FTIR Spectroscopy (ATR) for Real-Time Monitoring
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring of reactions in solution.
Materials:
-
FTIR spectrometer equipped with a diamond or germanium ATR probe.
-
Reaction vessel with a port for the ATR probe.
-
Reactants: Azide-containing molecule, alkyne-containing molecule, solvent.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the sample spectra.
-
Initial Spectrum: Record a spectrum of the azide-containing reactant in the solvent before the addition of the alkyne. This will establish the initial intensity of the azide peak.
-
Reaction Initiation: Add the alkyne reactant to the reaction vessel to initiate the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the integrated area or height of the characteristic azide peak around 2100 cm⁻¹ over time. The disappearance of this peak indicates the consumption of the azide and the completion of the reaction.
Raman Spectroscopy for In-Situ Monitoring
Raman spectroscopy is highly effective for monitoring reactions in aqueous media due to the weak Raman scattering of water.
Materials:
-
Raman spectrometer with a probe or a cuvette holder.
-
Laser source (e.g., 532 nm or 785 nm).
-
Reaction vessel or cuvette.
-
Reactants and solvent.
Procedure:
-
Initial Spectra: Record a Raman spectrum of the azide-containing reactant and the alkyne-containing reactant separately in the solvent to identify their characteristic peaks. The azide peak will be around 2100 cm⁻¹.
-
Reaction Initiation: Mix the reactants in the vessel or cuvette to start the reaction.
-
Data Acquisition: Collect Raman spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the azide peak and potentially the alkyne peak, and the concurrent appearance of new peaks corresponding to the triazole product.
Fluorescence Spectroscopy using a "Turn-On" Probe
This method relies on a fluorogenic alkyne that becomes fluorescent upon reacting with an azide.
Materials:
-
Fluorescence spectrophotometer or plate reader.
-
Fluorogenic alkyne probe.
-
Azide-containing sample.
-
Reaction buffer.
Procedure:
-
Sample Preparation: Prepare a solution of the azide-containing sample in the reaction buffer.
-
Probe Addition: Add the fluorogenic alkyne probe to the sample solution.
-
Reaction Incubation: Incubate the reaction mixture at the appropriate temperature.
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity at the emission maximum of the triazole product.
-
Data Analysis: Plot the increase in fluorescence intensity over time. A plateau in the fluorescence signal indicates the completion of the reaction.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
The choice of analytical technique for monitoring azide group incorporation is a critical decision that impacts the efficiency and success of synthetic and bioconjugation workflows. FTIR spectroscopy offers a direct, real-time, and non-destructive method that is well-suited for many applications, particularly when reactant concentrations are in the millimolar range or higher. For applications requiring higher sensitivity, Raman spectroscopy provides an excellent alternative, especially for aqueous systems. When ultimate sensitivity is required and real-time monitoring is less critical, fluorescence-based assays and mass spectrometry are powerful options. By understanding the principles, performance, and protocols of each technique, researchers can select the most appropriate method to ensure the robust and reliable synthesis of their target molecules.
References
- 1. Surface-enhanced Raman spectroscopy detection of organic molecules and in situ monitoring of organic reactions by ion-induced silver nanoparticle clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative analysis using Raman spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Comparing 6-Azidosulfonylhexyltriethoxysilane to other azide-containing silanes
In the realms of biotechnology, diagnostics, and drug development, the precise immobilization of biomolecules onto surfaces is a critical step. Azide-containing silanes have emerged as powerful tools for this purpose, enabling covalent surface modification of silica-based substrates (like glass and silicon) and subsequent bio-conjugation through highly specific "click chemistry." This guide provides a detailed comparison of 6-Azidosulfonylhexyltriethoxysilane with other commonly used azide-containing silanes, offering researchers, scientists, and drug development professionals a data-driven overview to inform their choice of surface modification agent.
Overview of Compared Azide-Containing Silanes
This guide focuses on a comparative analysis of three representative azide-containing silanes, each with distinct structural features that influence their performance in surface functionalization and subsequent applications:
-
This compound: This silane features a sulfonylazide group, which can be used for bio-conjugation. Its hexyl chain provides a moderate spacer arm.
-
(3-Azidopropyl)triethoxysilane (APTES-N3): A widely used azidosilane with a shorter propyl spacer arm. Its simplicity and commercial availability make it a common choice.
-
Azido-PEG-Silanes: These silanes incorporate a polyethylene glycol (PEG) linker between the silane and the azide group. The PEG chain imparts hydrophilicity to the surface, which is known to reduce non-specific protein adsorption. Various PEG lengths are commercially available.
Quantitative Performance Comparison
The selection of an appropriate azide-containing silane is often dictated by the specific application requirements, such as the desired surface density of azide groups, the need to minimize non-specific binding, and the required distance of the immobilized biomolecule from the surface. The following table summarizes key performance metrics for the compared silanes, synthesized from various studies.
(Disclaimer: The data presented below is compiled from different sources and may have been obtained under varying experimental conditions. It is intended for comparative purposes, and for critical applications, validation under specific experimental conditions is recommended.)
| Feature | This compound | (3-Azidopropyl)triethoxysilane | Azido-PEG-Silane |
| Spacer Arm Length | ~10 Å (Hexyl chain + sulfonyl) | ~5 Å (Propyl chain) | Variable (Depends on PEG length) |
| Reactive Group | Sulfonyl Azide (-SO₂N₃) | Alkyl Azide (-N₃) | Alkyl Azide (-N₃) |
| Hydrophobicity/Hydrophilicity | Moderately Hydrophobic | Hydrophobic | Hydrophilic (due to PEG linker) |
| Water Contact Angle (Post-Silanization) | Not available in searched literature | ~77°[1] | Lower than non-PEGylated silanes |
| Surface Coverage (XPS N 1s Signal) | Not available in searched literature | Dependent on reaction conditions[1] | Can be quantified via XPS[2] |
| Non-specific Protein Binding | Expected to be higher than PEG-silanes | Higher | Low |
| Key Advantage | Unique sulfonylazide reactivity | Simplicity, cost-effectiveness | Reduces non-specific binding |
| Key Disadvantage | Limited comparative performance data | Can lead to hydrophobic surfaces | Higher cost, potentially lower azide density |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are generalized yet detailed protocols for key experimental stages.
Substrate Cleaning and Activation
This initial step is critical for achieving a uniform silane layer.
-
Sonication: Sonicate the silica-based substrates (e.g., glass slides, silicon wafers) in a solution of detergent (e.g., 2% Alconox) for 30 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
Rinse extensively with DI water.
-
-
Drying: Dry the substrates in an oven at 120°C for at least 1 hour and store in a desiccator until use.
Silanization Procedure
This protocol describes a common method for depositing the azide-silane layer.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of the desired azide-containing silane in anhydrous toluene in a glove box or under an inert atmosphere to minimize water content.
-
Immersion: Immerse the cleaned and activated substrates in the silane solution.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature or as specified in the literature for the particular silane.[3]
-
Washing:
-
Remove the substrates from the silanization solution and rinse them with fresh anhydrous toluene to remove excess silane.
-
Sonicate the substrates in toluene for 5-10 minutes to remove any non-covalently bound silane.[1]
-
-
Curing: Bake the substrates in an oven at 120°C for 1 hour to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.[1]
-
Final Rinse and Storage: Rinse the cured substrates with toluene and then ethanol, dry with a stream of nitrogen, and store in a desiccator.
Biomolecule Immobilization via Click Chemistry
This protocol outlines the immobilization of an alkyne-containing biomolecule onto the azide-functionalized surface using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Prepare "Click" Reaction Cocktail:
-
Prepare a stock solution of your alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of:
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4]
-
A reducing agent, such as sodium ascorbate.
-
-
-
Reaction Setup:
-
On the azide-functionalized surface, spot or cover with the solution of the alkyne-biomolecule.
-
Add the components of the "click" cocktail in the following order: CuSO₄, ligand, and finally sodium ascorbate to initiate the reaction. Typical final concentrations are in the range of 1-2 mM for each component.
-
-
Incubation: Incubate in a humid chamber at room temperature for 1-4 hours.
-
Washing: Wash the surface extensively with buffer and DI water to remove non-covalently bound biomolecules and reaction components.
-
Drying and Storage: Dry the surface with a stream of nitrogen and store appropriately for your application.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for surface functionalization and bioconjugation.
Caption: Structural comparison of the azide-containing silanes.
Caption: Decision tree for selecting an azide-containing silane.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
Stability Showdown: 6-Azidosulfonylhexyltriethoxysilane vs. Thiol-Based SAMs
In the realm of surface functionalization for biomedical and drug development applications, the stability of self-assembled monolayers (SAMs) is a critical determinant of performance and reliability. This guide provides an in-depth comparison of the stability of SAMs derived from 6-azidosulfonylhexyltriethoxysilane and the more conventional thiol-based SAMs on gold substrates. This comparison is supported by experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a clear perspective on which system may be better suited for their specific applications.
Executive Summary
Silane-based SAMs, including those formed from this compound, generally exhibit superior thermal and long-term stability compared to their thiol-based counterparts on gold. This enhanced stability is primarily attributed to the formation of a robust, cross-linked siloxane network on hydroxylated surfaces. However, the hydrolytic stability of silane SAMs can be a concern, particularly under acidic or basic conditions. Thiol-based SAMs on gold, while easy to prepare, are susceptible to oxidative degradation in ambient conditions and can desorb from the gold surface over time, especially in aqueous and biological media. The choice between these two chemistries will ultimately depend on the specific environmental and processing conditions of the intended application.
Quantitative Stability Data
The following table summarizes key stability parameters for representative silane and thiol-based SAMs based on available experimental data. It is important to note that direct stability data for this compound SAMs is limited in publicly available literature; therefore, data for other functionalized triethoxysilanes are included to provide a general comparison for this class of compounds.
| Stability Parameter | This compound SAMs (and other Triethoxysilane SAMs) | Thiol-Based SAMs (on Gold) | Key Findings & References |
| Thermal Stability | Indefinitely stable up to 250 °C (for 4-aminobutyltriethoxysilane) and 350 °C (for 1H,1H,2H,2H-perfluorodecyltriethoxysilane) in ultrahigh vacuum.[1] | Stable up to ~110 °C (for 1-octadecanethiol) and ~145 °C (for 16-mercaptohexadecanoic acid and 1H,1H,2H,2H-perfluorodecanethiol) in ultrahigh vacuum.[1] | Silane-based SAMs demonstrate significantly higher thermal stability than thiol-based SAMs.[1] |
| Oxidative Stability | Generally stable, though the sulfonyl azide group may be reactive. The siloxane network itself is oxidatively stable. | Prone to oxidation in ambient air, especially in the presence of light and ozone, leading to the formation of sulfinates and sulfonates within hours to days.[2][3] | Thiol-based SAMs on gold are highly susceptible to oxidation, which can alter their structure and properties.[2][3] |
| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the degradation of the siloxane network. Stable in neutral aqueous solutions for extended periods. Alkyl-terminated silane SAMs are very stable in saline solution for up to 10 days.[4] | Can desorb from the gold surface over time in aqueous and biological media. Significant desorption of alkanethiols from gold has been observed after 21 days in phosphate-buffered saline. | While silanes can hydrolyze, thiol SAMs on gold exhibit desorption in aqueous environments. The stability of silane SAMs is highly dependent on the pH of the solution. |
| Long-Term Stability | Generally considered to have better long-term durability due to the covalent siloxane network. Amino-terminated silanes with long alkyl chains are stable in saline for at least 10 days.[4] | Can degrade over days to weeks in ambient conditions and in biological media.[2] | Silane SAMs are often favored for applications requiring long-term stability, provided the environment is not strongly acidic or basic. |
Experimental Protocols
Detailed methodologies for the formation and stability testing of these SAMs are crucial for reproducible research. Below are representative protocols synthesized from the literature.
Protocol 1: Formation of this compound SAMs on Silicon Oxide
-
Substrate Preparation: Silicon wafers with a native oxide layer are cleaned and hydroxylated by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood. The substrates are then rinsed extensively with deionized water and dried under a stream of nitrogen.
-
SAM Deposition: The cleaned substrates are immediately immersed in a freshly prepared 1-5 mM solution of this compound in anhydrous toluene. The deposition is carried out in a nitrogen-filled glovebox to minimize exposure to moisture. The immersion time is typically 12-24 hours at room temperature.
-
Rinsing and Curing: After deposition, the substrates are rinsed sequentially with toluene, ethanol, and deionized water to remove physisorbed molecules. The substrates are then cured in an oven at 110-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network.
Protocol 2: Formation of Thiol-Based SAMs on Gold
-
Substrate Preparation: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned by immersion in a piranha solution for a short period (1-2 minutes) or by UV-ozone treatment for 15-20 minutes. Substrates are then rinsed with deionized water and ethanol and dried under nitrogen.
-
SAM Deposition: The cleaned gold substrates are immersed in a 1-10 mM solution of the desired alkanethiol in absolute ethanol. The immersion is typically carried out for 18-24 hours at room temperature.
-
Rinsing: Following immersion, the substrates are thoroughly rinsed with ethanol and dried with a stream of nitrogen to remove non-chemisorbed thiols.
Protocol 3: Thermal Stability Assessment
-
Sample Preparation: SAMs are prepared on the respective substrates as described above.
-
Analysis Technique: The thermal stability is often assessed using X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD).
-
XPS Method:
-
Initial XPS spectra (e.g., Si 2p, O 1s, C 1s, N 1s, S 2p for the silane SAM and Au 4f, S 2p, C 1s for the thiol SAM) are acquired at room temperature.
-
The samples are then heated in stages to progressively higher temperatures in an ultra-high vacuum (UHV) chamber.
-
After each heating step and subsequent cooling to room temperature, XPS spectra are re-acquired.
-
The degradation temperature is identified by the significant decrease in the atomic concentration of the elements composing the SAM or by changes in the chemical states of the elements (e.g., cleavage of Si-C or S-C bonds).
-
-
TPD Method:
-
The SAM-coated substrate is placed in a UHV chamber and heated at a constant rate (e.g., 2-10 °C/s).
-
A mass spectrometer monitors the species desorbing from the surface as a function of temperature.
-
The desorption temperature and the nature of the desorbed fragments provide information about the thermal stability and decomposition pathways of the SAM.
-
Protocol 4: Chemical Stability Assessment (Hydrolytic and Oxidative)
-
Sample Preparation: Freshly prepared SAMs on their respective substrates are used.
-
Hydrolytic Stability Test:
-
Samples are immersed in aqueous solutions of different pH values (e.g., pH 2, 7, and 10) at a controlled temperature (e.g., 37°C).
-
At specific time intervals (e.g., 1, 6, 24, 48 hours, and up to several days), samples are removed, rinsed with deionized water, and dried.
-
The stability is assessed by measuring changes in contact angle, and by surface analysis techniques like XPS or Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the chemical composition and structure of the monolayer.
-
-
Oxidative Stability Test:
-
Samples are exposed to ambient laboratory air, a controlled ozone environment, or UV irradiation for defined periods.
-
The extent of oxidation is monitored using XPS by observing the emergence of higher binding energy peaks in the S 2p spectrum for thiol SAMs, corresponding to the formation of sulfinates and sulfonates.[2][3]
-
For the azidosulfonyl silane, changes in the N 1s and S 2p regions would be monitored to detect any chemical transformation of the sulfonyl azide group.
-
Visualizing the Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for the formation of silane-based and thiol-based SAMs.
Caption: Logical relationship comparing the stability of silane and thiol SAMs.
Conclusion
The selection between this compound and thiol-based SAMs for surface functionalization hinges on the specific requirements of the application. For processes demanding high-temperature steps or long-term implantation in a controlled pH environment, the superior stability of silane-based SAMs makes them a compelling choice. The terminal azidosulfonyl group also offers a versatile handle for subsequent "click" chemistry functionalization. Conversely, for applications where ease of preparation is paramount and the operational environment is less harsh, or for short-term use, the well-established chemistry of thiol-based SAMs on gold remains a viable and valuable option. Researchers and developers must carefully consider the thermal, chemical, and temporal stresses their functionalized surfaces will encounter to make an informed decision that ensures the success and reliability of their end product.
References
A Comparative Guide to Alternatives for 6-Azidosulfonylhexyltriethoxysilane in Surface Functionalization
For researchers, scientists, and drug development professionals, the ability to precisely modify surfaces is paramount for applications ranging from cell culture and tissue engineering to biosensors and targeted drug delivery. 6-Azidosulfonylhexyltriethoxysilane has been a reagent for introducing bio-orthogonal azide functionalities. However, a diverse landscape of alternative silanes offers a range of chemistries with distinct advantages in terms of reaction efficiency, stability, and biocompatibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal surface functionalization strategy.
Performance Comparison of Surface Functionalization Chemistries
The choice of silane for surface modification significantly impacts the density of functional groups, the stability of the coating, and the ultimate biological response. The following tables summarize key quantitative performance metrics for this compound and its alternatives.
Table 1: Reaction Efficiency and Surface Coverage
| Silane Type | Functional Group | Typical Surface Coverage (molecules/nm²) | Reported Reaction Efficiency (%) | Key References |
| This compound | Sulfonyl Azide (-SO₂N₃) | Data not readily available | Method-dependent, generally high | [1][2] |
| Epoxy Silane (e.g., GPTMS) | Epoxide | ~2.5 - 4.5 | High | [3][4] |
| Amino Silane (e.g., APTES) | Amine (-NH₂) | ~2.1 - 4.2 | Variable, dependent on protocol | [5] |
| Thiol-ene "Click" Chemistry | Thiol (-SH) or Alkene | High, tunable | >95% | [6] |
| Cyclic Azasilanes | Amine (-NH-) | ~1.2 | Very high, rapid reaction | [7] |
Table 2: Stability and Biocompatibility
| Silane Type | Hydrolytic Stability | Biocompatibility (Cell Viability) | Key References |
| This compound | Moderate, sulfonyl azides can be hydrolytically labile | Data not readily available | [8] |
| Epoxy Silane (e.g., GPTMS) | Good | Generally good, can support cell adhesion | [9][10] |
| Amino Silane (e.g., APTES) | Moderate, prone to hydrolysis in aqueous media | Good, widely used for cell culture surfaces | [11][12] |
| Thiol-ene "Click" Chemistry | Good, forms stable thioether bonds | Good, used for bioconjugation | [6] |
| Cyclic Azasilanes | Good, forms stable siloxane bonds | Good | [7] |
In-Depth Look at Alternative Functionalization Chemistries
Epoxy Silanes: For Amine-Reactive Coupling
Epoxy silanes, such as 3-Glycidoxypropyltrimethoxysilane (GPTMS), are a versatile option for immobilizing biomolecules containing primary amines. The epoxy ring readily undergoes nucleophilic attack by amines under mild conditions, forming a stable covalent bond.
Advantages:
-
Forms stable covalent bonds with amine-containing biomolecules.
-
Good hydrolytic stability of the silane layer.
-
Generally good biocompatibility.[10]
Disadvantages:
-
Reaction with amines can be slower than some "click" chemistry alternatives.
-
The epoxy group can also react with other nucleophiles, potentially leading to non-specific binding.
Amino Silanes: A Standard for Amine Functionalization
3-Aminopropyltriethoxysilane (APTES) is one of the most widely used silanes for introducing a primary amine functionality onto a surface.[5] This amine group can then be used for subsequent covalent coupling of biomolecules using various crosslinking chemistries (e.g., NHS-esters, glutaraldehyde).
Advantages:
-
Well-established and widely documented protocols are available.
-
Provides a primary amine handle for a wide range of subsequent bioconjugation reactions.
-
Generally supports good cell adhesion and viability.[13]
Disadvantages:
-
APTES layers can be prone to hydrolysis and degradation in aqueous environments, leading to a loss of surface functionality over time.[11][12]
-
Can form multilayers and aggregates on the surface if deposition conditions are not carefully controlled.
Thiol-ene "Click" Chemistry: A Robust and Efficient Alternative
Thiol-ene "click" chemistry offers a highly efficient and orthogonal method for surface functionalization. This reaction involves the radical-mediated addition of a thiol to an alkene. Surfaces can be functionalized with either thiol- or alkene-terminated silanes, providing flexibility in the choice of biomolecule modification.
Advantages:
-
High reaction efficiency and specificity, often exceeding 95%.[6]
-
Forms stable thioether linkages.
-
The reaction is fast and can be initiated by light (photo-initiated), allowing for spatial and temporal control of surface modification.
Disadvantages:
-
Requires the presence of a radical initiator (photo or thermal).
-
May require modification of the biomolecule to introduce a thiol or alkene group if one is not already present.
Cyclic Azasilanes: For Rapid and Clean Surface Modification
Cyclic azasilanes represent a newer class of silanes that offer extremely rapid and clean surface functionalization.[7] The strained ring of the azasilane readily reacts with surface hydroxyl groups in a ring-opening reaction, forming a stable, covalently bound monolayer without the release of byproducts like alcohol or HCl.
Advantages:
-
Extremely fast reaction times, often less than a minute.[7]
-
No reaction byproducts, leading to a cleaner functionalized surface.
-
Forms a dense, stable monolayer.
Disadvantages:
-
Currently less widely used than other silanes, with fewer commercially available derivatives.
-
The resulting secondary amine may have different reactivity compared to the primary amines introduced by APTES.
Experimental Protocols
General Protocol for Silanization of Glass/Silica Surfaces
This protocol provides a general framework for the functionalization of glass or silica-based substrates. Specific parameters should be optimized for each silane and application.
1. Substrate Cleaning and Activation: a. Sonicate the substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in DI water for 15 minutes. d. Dry the substrates under a stream of nitrogen or in an oven at 110°C. e. Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, handle with extreme caution!) to generate surface hydroxyl groups. f. Rinse extensively with DI water and dry thoroughly.
2. Silanization (Solution-Phase Deposition): a. Prepare a 1-5% (v/v) solution of the desired silane in an appropriate anhydrous solvent (e.g., toluene, ethanol). b. For some silanes, such as APTES, a small amount of water can be added to the solvent to pre-hydrolyze the silane. c. Immerse the cleaned and activated substrates in the silane solution. d. Incubate for 1-2 hours at room temperature or elevated temperature, depending on the silane. e. After incubation, rinse the substrates with the solvent to remove excess unbound silane. f. Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
Protocol for Cell Viability (MTT) Assay on Functionalized Surfaces
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding: a. Place the functionalized and sterilized substrates into the wells of a sterile tissue culture plate. b. Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/well) in a complete cell culture medium. c. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
2. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). b. Remove the culture medium from the wells. c. Add fresh culture medium containing 10% of the MTT solution to each well. d. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. After incubation, remove the MTT-containing medium. f. Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. g. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Logical Relationships
The chemical functionality presented on a surface can significantly influence cell behavior by modulating signaling pathways, particularly those involved in cell adhesion. The Focal Adhesion Kinase (FAK) pathway is a key regulator of cell adhesion, proliferation, and migration.
Caption: FAK signaling pathway initiated by cell adhesion to a functionalized surface.
Different surface chemistries can influence the conformation and density of adsorbed extracellular matrix (ECM) proteins, which in turn affects integrin binding and the subsequent activation of FAK. For example, amine-rich surfaces may promote the adsorption of certain proteins, leading to enhanced integrin clustering and stronger FAK signaling, which can promote cell adhesion and proliferation. Conversely, other surface chemistries might favor different protein conformations that lead to altered integrin engagement and downstream signaling, potentially influencing cell migration or differentiation.
References
- 1. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. Process Control of Multistep Surface Functionalization on Hydroxyethyl Starch Nanocapsules Determines the Reproducibility of the Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. pnas.org [pnas.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. namsa.com [namsa.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Silane Coupling Agents for Enhanced Interfacial Adhesion
For researchers, scientists, and professionals in drug development, the selection of an appropriate silane coupling agent is critical for optimizing the performance and durability of composite materials. This guide provides a comparative analysis of various silane coupling agents on specific substrates, supported by experimental data to facilitate informed decision-making.
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic substrate and an organic polymer matrix. Their bifunctional nature, possessing both inorganic- and organic-reactive groups, allows for the formation of strong covalent bonds, leading to significant improvements in adhesion, mechanical strength, and resistance to environmental degradation. This guide focuses on the comparative performance of different silane coupling agents on common substrates such as glass/silica and metals.
Comparative Performance of Silane Coupling Agents
The effectiveness of a silane coupling agent is highly dependent on the specific substrate and the polymer matrix it is intended to bond with. Below are comparative data summarizing the performance of various silane coupling agents on different substrates.
On Glass and Silica Substrates
Glass and silica are rich in surface hydroxyl (-OH) groups, making them ideal candidates for treatment with silane coupling agents. The silanol groups of the hydrolyzed silane react with the surface hydroxyls to form stable siloxane (Si-O-Si) bonds. The choice between different organofunctional silanes depends on the polymer matrix to be bonded. Amino silanes are generally more reactive and provide strong adhesion, while epoxy silanes are also effective for bonding with various resins.[1][2]
| Silane Coupling Agent | Substrate | Performance Metric | Value | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Contact Angle (Water) | ~86° | [3] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass | Contact Angle (Water) | Lower than APTES | [3] |
| N-(6-aminohexyl)aminomethyltriethoxysilane | Glass | Hydrolytic Stability | Minimized amine-catalyzed detachment | |
| 3-methacryloxypropyltrimethoxysilane (MPS) | Silica-based bioactive glass | Flexural Strength | Higher than MOS at lower concentrations | |
| 8-methacryloxyoctyltrimethoxysilane (MOS) | Silica-based bioactive glass | Flexural Modulus | Lower than MPS | |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | - | Adhesive Strength | 1.53 MPa | [4][5] |
On Metal Substrates
Metal surfaces also possess hydroxyl groups in their native oxide layers, which can react with silane coupling agents. The selection of the silane is crucial for achieving robust adhesion and corrosion resistance.
| Silane Coupling Agent | Substrate | Performance Metric | Observation | Reference |
| Isocyanate-based silane | Tin solder pads | Adhesion Strength | Excellent for PU and PU+SR coatings | |
| Acrylic-based silane | Tin solder pads | Adhesion Strength | Excellent for PUA and PUA+SR coatings | |
| Amino silanes | Metal substrates | Adhesion | Generally effective | [2] |
| Epoxy silanes | Metal substrates | Adhesion | Better suited than amino silanes | [1] |
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of silane coupling agents. The following are detailed methodologies for key experiments cited in this guide.
Surface Treatment of Glass Fiber with Silane Coupling Agent
This protocol outlines a common procedure for applying a silane coupling agent to glass fibers to improve their compatibility with a polymer matrix.[6][7]
-
Sizing Removal: The textile sizing agent on the glass fiber surface is removed by either washing or burning.
-
Solution Preparation: A dilute solution of the silane coupling agent (typically 0.2-1% by weight) is prepared in an aqueous or aqueous-alcohol solution. For many silanes, the pH of the water is adjusted to 4.5-5.5 with an acid like acetic acid to promote hydrolysis.[7]
-
Immersion: The cleaned glass fibers are immersed in the silane solution.
-
Washing: The treated fibers are washed with water to remove excess silane.
-
Drying: The coated fibers are dried to promote the condensation reaction between the silane and the glass surface, as well as to form a stable polysiloxane layer.
Lap Shear Strength Test (ASTM D1002)
The lap shear test is a common method to determine the shear strength of an adhesive bond between two substrates.[8][9][10][11]
-
Specimen Preparation: Two flat substrates (e.g., metal plates) are prepared according to the adhesive manufacturer's guidelines, which may include cleaning and roughening the surface.
-
Adhesive Application: The adhesive, with or without the silane coupling agent incorporated, is applied to a defined overlapping area of the two substrates.
-
Curing: The adhesive is cured according to the specified conditions (temperature, time, pressure).
-
Testing: The bonded specimen is placed in a universal testing machine (UTM), and a tensile force is applied parallel to the bond line at a controlled rate until failure.[8][10]
-
Data Analysis: The maximum force to cause failure is recorded, and the lap shear strength is calculated by dividing the maximum force by the bonded area.
Pull-Off Adhesion Test (ASTM D4541)
This test method evaluates the pull-off strength of a coating from a substrate by applying a perpendicular tensile force.[4][12][13][14][15]
-
Fixture Preparation: A loading fixture (dolly) is secured to the surface of the coating using an adhesive.
-
Scoring: For some applications, the coating around the fixture is scored down to the substrate.
-
Testing Apparatus: A portable pull-off adhesion tester is attached to the loading fixture.
-
Force Application: A perpendicular tensile force is gradually applied to the fixture until it detaches from the surface or a specified force is reached.
-
Data Analysis: The force at which detachment occurs is recorded as the pull-off strength. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.
Contact Angle Measurement
Contact angle measurement is a technique used to assess the wettability of a surface, which is influenced by the surface treatment.[16][17][18][19]
-
Droplet Deposition: A small droplet of a liquid (e.g., water) is carefully deposited onto the silane-treated substrate surface.
-
Image Capture: A camera captures a profile image of the droplet on the surface.
-
Angle Measurement: The contact angle is the angle formed at the three-phase boundary where the liquid, gas (air), and solid substrate meet. This angle is measured from the captured image using specialized software. A higher contact angle generally indicates a more hydrophobic surface.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams are provided.
References
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. researchgate.net [researchgate.net]
- 4. industrialphysics.com [industrialphysics.com]
- 5. mdpi.com [mdpi.com]
- 6. Method for surface treatment of glass fiber with silane coupling agent_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 7. sisib.com [sisib.com]
- 8. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 9. testresources.net [testresources.net]
- 10. xometry.com [xometry.com]
- 11. Lap Shear Testing of Adhesives | MasterBond.com [masterbond.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 14. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 15. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 16. users.aalto.fi [users.aalto.fi]
- 17. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating Bioconjugation Efficiency on Modified Surfaces
For researchers, scientists, and professionals in drug development, the ability to effectively immobilize biomolecules onto a surface is paramount. This process, known as bioconjugation, is the cornerstone of applications ranging from biosensors and immunoassays to targeted drug delivery systems and engineered tissues. The efficiency of this conjugation directly impacts the performance, sensitivity, and reliability of the final product.
This guide provides an objective comparison of common bioconjugation strategies, supported by experimental data and detailed protocols. We will delve into the chemistries that drive these interactions, compare their performance quantitatively, and offer visual workflows to aid in experimental design.
Comparing the Chemistries: A Quantitative Overview
The choice of bioconjugation chemistry is critical and depends on the nature of the biomolecule, the substrate, and the desired outcome. The most prevalent methods involve reactions with specific functional groups on proteins (like amines or thiols), bio-orthogonal "click" reactions, and high-affinity non-covalent interactions. Each method presents a unique balance of efficiency, stability, and reaction conditions.
The following table summarizes key performance metrics for the most common bioconjugation techniques.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| EDC/NHS Coupling | Primary Amines (-NH₂) | Modest (can be variable, 50-80% reported in some systems)[1] | Covalent (Amide bond) - High | Moderate (30 min - 4 hours) | pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions.[1][2] |
| Maleimide Chemistry | Thiols (-SH) | High (>90%) | Covalent (Thioether bond) - High | Fast (1-2 hours) | pH-sensitive (optimal ~pH 6.5-7.5); maleimide group can hydrolyze at higher pH.[3] |
| "Click" Chemistry (CuAAC) | Azides & Terminal Alkynes | Very High (>95%) | Covalent (Triazole ring) - Very High | Very Fast (minutes to 1 hour) | Requires copper catalyst, which can be cytotoxic; new ligands can reduce required copper levels.[4][5] |
| "Click" Chemistry (SPAAC) | Azides & Strained Alkynes | High (>90%) | Covalent (Triazole ring) - Very High | Moderate to Fast (1-12 hours) | Copper-free and bio-orthogonal; strained alkynes can be less stable.[3] |
| Hydrazone/Oxime Ligation | Aldehydes/Ketones | High (>90%) | Covalent (Hydrazone/Oxime) - Good to High | Moderate (1-4 hours) | Can be catalyzed by aniline to increase rate and yield at neutral pH; oximes are more stable than hydrazones.[6][7] |
| Streptavidin-Biotin | Biotin | Quantitative (driven by affinity) | Non-covalent - Extremely High (Kₐ ~10¹⁵ M⁻¹)[8] | Very Fast (seconds to minutes) | One of the strongest known non-covalent bonds; requires pre-biotinylation of the molecule.[8][9] |
Experimental Protocols & Workflows
To provide a practical context, we outline the methodologies for two widely used and distinct bioconjugation techniques: the classic EDC/NHS coupling for amine-reactive conjugation and the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.
Amine Coupling via EDC/NHS Chemistry
This method is one of the most common for immobilizing proteins and other amine-containing ligands to surfaces functionalized with carboxylic acids. The process involves activating the carboxyl groups with a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester, which then readily reacts with primary amines to form a stable amide bond.[6]
-
Surface Preparation : Ensure the substrate has a high density of available carboxyl (-COOH) groups.
-
Activation :
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0. Prepare this solution immediately before use as the reagents are moisture-sensitive.
-
Immerse the carboxylated surface in the EDC/NHS solution for 15-30 minutes at room temperature. This step converts the surface carboxyl groups into reactive NHS-esters.
-
-
Washing : Briefly rinse the surface with an intermediate buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS. Do not allow the surface to dry.[2]
-
Conjugation :
-
Immediately immerse the activated surface in a solution containing the amine-biomolecule (e.g., protein at 0.1-1.0 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching & Washing :
-
Immerse the surface in a quenching solution, such as 1 M ethanolamine or 100 mM glycine, pH 8.5, for 10-15 minutes to deactivate any unreacted NHS-esters.
-
Wash the surface thoroughly with buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-covalently bound molecules.
-
"Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry refers to reactions that are high-yield, bio-orthogonal, and create stable products under mild, aqueous conditions.[3][5] CuAAC is the premier example, involving a copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a highly stable triazole linkage.[10] This method offers exceptional specificity and efficiency.
-
Surface and Biomolecule Preparation : One component must be functionalized with a terminal alkyne and the other with an azide. For example, prepare an azide-modified surface and an alkyne-modified biomolecule.
-
Reagent Preparation :
-
Biomolecule Solution : Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Catalyst Premix : Prepare a fresh stock solution of a copper(I) source (e.g., Copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., BTTAA or TBTA). The ligand accelerates the reaction and protects the biomolecule from copper-induced damage.[4]
-
-
Conjugation Reaction :
-
Combine the biomolecule solution with the catalyst premix. Final concentrations might be 10-100 µM biomolecule, 50 µM Copper(II) Sulfate, 250 µM ligand, and 5 mM Sodium Ascorbate.
-
Immediately apply the reaction mixture to the azide-functionalized surface.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing :
-
Wash the surface extensively with buffer (e.g., PBS). A wash with a chelating agent like EDTA can be included to remove any residual copper.
-
Follow with a final wash in buffer with a mild detergent (PBS-T) to remove non-specifically adsorbed molecules.
-
Logical Framework for Selecting a Bioconjugation Strategy
Choosing the optimal strategy requires evaluating several factors related to your specific application. Key decision points include the availability of functional groups on your biomolecule, the required stability of the linkage, and tolerance for specific reaction conditions like pH or the presence of metal catalysts.
Conclusion
The efficiency of bioconjugation is not governed by a single "best" method, but rather by the careful selection of a chemistry that aligns with the specific requirements of the experiment. For general-purpose protein immobilization where primary amines are abundant, EDC/NHS chemistry offers a reliable, albeit sometimes variable, approach. When site-specificity and high efficiency are paramount, and the biomolecule can be engineered to contain unique functional handles, "click" chemistry provides unparalleled performance with rapid kinetics and exceptional stability.[5] For applications requiring extremely strong, rapid, and stable immobilization without the formation of a covalent bond, the biotin-streptavidin interaction remains the gold standard.[8]
By understanding the quantitative differences between these methods and adhering to optimized protocols, researchers can significantly enhance the performance and reproducibility of their surface-based biological applications.
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. biomat.it [biomat.it]
- 9. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
A Comparative Guide to the Long-Term Stability of 6-Azidosulfonylhexyltriethoxysilane (6-AS) Functionalization
For researchers, scientists, and drug development professionals, the long-term stability of surface functionalization is a critical factor in the development of robust and reliable biomedical devices, biosensors, and drug delivery systems. This guide provides a comparative analysis of the long-term stability of surfaces functionalized with 6-Azidosulfonylhexyltriethoxysilane (6-AS) against two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
The choice of a suitable surface modification agent is paramount for ensuring the consistent performance and extended shelf-life of functionalized materials. This guide delves into the chemical nature of these silanes, presents available stability data, and outlines experimental protocols for assessing long-term performance.
Chemical Nature and Functionalization Strategy
This compound (6-AS) is a versatile organosilane that introduces a sulfonyl azide (-SO₂N₃) functional group onto a surface. This group is particularly useful for covalent immobilization of biomolecules and other ligands through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and specificity.
(3-Aminopropyl)triethoxysilane (APTES) is one of the most widely used silanes, providing a primary amine (-NH₂) group on the surface. These amine groups can be used for subsequent conjugation with molecules bearing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) introduces an epoxy (oxirane) ring to the surface. This group can react with nucleophiles such as amines, thiols, and hydroxyls, making it suitable for immobilizing a variety of biomolecules.
Comparative Long-Term Stability
While direct, long-term comparative studies under identical conditions for 6-AS, APTES, and GPTMS are limited in publicly available literature, we can infer their relative stability based on the chemistry of their functional groups and the underlying siloxane bonds. The primary mode of degradation for silane-based surface modifications is the hydrolysis of the Si-O-Si bonds that anchor the silane to the substrate and form the siloxane network.
Key Factors Influencing Stability:
-
Hydrolytic Stability: The presence of water can lead to the cleavage of siloxane bonds, resulting in the detachment of the functional layer. The rate of hydrolysis is influenced by pH, temperature, and the density of the silane layer.
-
Thermal Stability: Elevated temperatures can accelerate the degradation of both the siloxane network and the organic functional groups.
-
Chemical Stability: The functional groups themselves can be susceptible to degradation upon exposure to harsh chemical environments (e.g., strong acids or bases, oxidizing agents).
Inference on Stability:
-
Aminosilanes (APTES): While generally considered to have good stability in aqueous solutions, the amine group can catalyze the hydrolysis of siloxane bonds, potentially leading to a gradual loss of the functional layer over time, especially at elevated temperatures.[1]
-
Epoxy Silanes (GPTMS): Epoxy groups are generally stable under neutral and slightly acidic conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. The overall stability of the GPTMS layer is also dependent on the integrity of the siloxane network.
-
Azidosulfonyl Silanes (6-AS): The sulfonyl azide group is a relatively stable functional group. The subsequent triazole ring formed via click chemistry is known for its exceptional stability, being resistant to hydrolysis, oxidation, and reduction. This suggests that once a biomolecule is attached via a triazole linkage, the conjugation itself is very robust. The long-term stability of the overall functionalization will still be dependent on the underlying siloxane bonds.
Quantitative Stability Data
Due to the lack of direct comparative studies, the following table presents a qualitative comparison and highlights key stability considerations for each silane. Quantitative data would require head-to-head experimental comparisons under specific aging conditions.
| Feature | This compound (6-AS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Primary Functional Group | Sulfonyl Azide (-SO₂N₃) | Amine (-NH₂) | Epoxy |
| Conjugation Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) | Amine-reactive coupling (e.g., NHS esters) | Nucleophilic ring-opening |
| Hydrolytic Stability (Inferred) | Good; dependent on siloxane network integrity. | Good, but amine can catalyze hydrolysis of siloxane bonds. | Good under neutral/acidic conditions; susceptible to hydrolysis in strong base. |
| Thermal Stability (Inferred) | Good; sulfonyl azide is relatively stable. | Moderate; potential for amine-catalyzed degradation. | Good; epoxy ring is thermally stable. |
| Stability of Conjugate | Excellent (Triazole link) | Good (Amide bond) | Good (e.g., secondary amine, thioether) |
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of functionalized surfaces, a combination of accelerated aging and surface characterization techniques is recommended.
Accelerated Aging Protocol
This protocol is designed to simulate the effects of long-term storage and use under various environmental conditions.
a. Hydrolytic Stability:
-
Prepare functionalized substrates (e.g., silica wafers, glass slides).
-
Immerse the substrates in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acidic and basic buffers) at controlled temperatures (e.g., 37°C, 50°C).
-
At specified time points (e.g., 1, 7, 14, 30, 60 days), remove a set of samples.
-
Rinse the samples with deionized water and dry with a stream of nitrogen.
-
Analyze the samples using the characterization techniques described below.
b. Thermal Stability:
-
Place functionalized substrates in a temperature-controlled oven at various temperatures (e.g., 50°C, 80°C, 100°C).
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Analyze the samples using appropriate characterization techniques.
Surface Characterization Techniques
a. Contact Angle Goniometry:
-
Principle: Measures the hydrophobicity/hydrophilicity of the surface. Changes in the water contact angle over time can indicate degradation or loss of the functional layer.
-
Procedure: Measure the static water contact angle on the functionalized surfaces before and after the aging process. A decrease in contact angle for a hydrophobic coating or an increase for a hydrophilic one can signify degradation.
b. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Provides elemental and chemical state information of the surface. It can be used to quantify the atomic concentration of elements specific to the silane (e.g., Nitrogen for 6-AS and APTES, Silicon) and to monitor changes in the chemical environment of these elements.
-
Procedure: Acquire high-resolution XPS spectra of the relevant elements (e.g., Si 2p, C 1s, N 1s, S 2p) before and after aging. A decrease in the intensity of the signals corresponding to the functional group can indicate its loss from the surface.
c. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Identifies functional groups based on their characteristic vibrational frequencies.
-
Procedure: Obtain FTIR spectra of the functionalized surfaces. The disappearance or decrease in the intensity of peaks corresponding to the azide, amine, or epoxy groups can indicate their degradation.
d. Atomic Force Microscopy (AFM):
-
Principle: Provides high-resolution images of the surface topography.
-
Procedure: Image the surface of the functionalized substrates to assess changes in morphology, such as the formation of aggregates or the loss of the coating, after aging.
Visualizing the Functionalization and Stability Assessment Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for assessing the long-term stability of these functionalizations.
Caption: Chemical structures and functional groups of the compared silanes.
Caption: Experimental workflow for assessing long-term stability.
Conclusion
The selection of a surface functionalization agent requires careful consideration of the intended application and the environmental conditions to which the material will be exposed. While APTES and GPTMS are well-established and versatile options, 6-AS offers the advantage of introducing a sulfonyl azide group that enables highly stable "click" chemistry conjugation. The inherent stability of the resulting triazole linkage is a significant benefit for applications requiring robust and long-lasting bioconjugation.
However, the overall long-term stability of any silane-based functionalization is ultimately limited by the hydrolytic and thermal stability of the underlying siloxane network. For critical applications, it is strongly recommended to perform rigorous, application-specific stability studies using the experimental protocols outlined in this guide to make an informed decision on the most suitable surface chemistry.
References
Safety Operating Guide
Proper Disposal of 6-Azidosulfonylhexyltriethoxysilane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Azidosulfonylhexyltriethoxysilane, ensuring operational safety and regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is a chemical intermediate that requires careful handling due to its hazardous properties. It is classified as a skin and eye irritant.[1][2] The presence of the azido group suggests potential for explosive decomposition under certain conditions, and as a silane, it is reactive with moisture.[3] Upon hydrolysis, it produces ethanol, which may have a narcotic effect with overexposure.[2]
Key Hazards:
-
May be harmful if swallowed.
-
The azido functional group can be energetic and may decompose explosively with shock, heat, or friction.
-
Reacts with water and moisture, which can lead to the formation of ethanol and silanols.[3]
-
Incompatible with acids, alcohols, amines, oxidizing agents, and peroxides.[1]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | A flame-resistant lab coat worn over personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1] Do not attempt to dispose of this chemical down the drain or in regular laboratory trash.
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the silane.
-
Labeling: Label the waste container as "Hazardous Waste: this compound" and include the date of accumulation. Ensure the hazard symbols for irritant and any other relevant hazards are clearly visible.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, amines, oxidizing agents, and water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[1] Avoid generating dust.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company for incineration in accordance with local, state, and federal regulations.[1]
IV. Logical Flow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Azidosulfonylhexyltriethoxysilane
For Immediate Reference: Key Safety and Handling Information for 6-Azidosulfonylhexyltriethoxysilane
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this chemical, thereby fostering a secure and productive laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its potential hazards as a skin and eye irritant, and its reactivity profile.
| Body Part | Recommended Protection | Specifications & Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides protection against skin irritation. Ensure gloves are regularly inspected for tears or degradation.[1] |
| Eyes | Chemical Safety Goggles | Protects against splashes that can cause serious eye irritation. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Body | Laboratory Coat | A standard laboratory coat is required to protect against incidental skin contact.[2] |
| Respiratory | NIOSH-certified Organic Vapor Respirator | Recommended when working in areas with inadequate ventilation or when the potential for vapor or mist inhalation exists.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow is critical to minimize risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.
Safe handling workflow for this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
When moving the chemical, always use a secondary container to prevent spills.
-
All dispensing and handling of the liquid should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Crucially, avoid contact with copper, cadmium, brass, bronze, lead, silver, and mercury, as this can form explosive azides.[1] Use only non-metallic spatulas and equipment for transfer.[2]
-
After dispensing the required amount, ensure the primary container is tightly sealed to prevent moisture from entering, which can lead to hydrolysis and the release of ethanol.[1]
-
-
Cleanup and Storage:
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Dispose of all contaminated materials, including gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
Store the sealed container of this compound in a cool, dry, and well-ventilated area. It should be kept away from acids and other incompatible materials.[1]
-
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.
-
Crucially, do not pour any waste containing this chemical down the drain. The azide functional group can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[3]
Emergency Procedures: Responding to Spills and Exposures
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Small Spills (manageable by trained personnel):
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-metallic tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water, and then decontaminate.
-
-
Large Spills:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
Activate the nearest fire alarm and contact your institution's emergency response team.
-
Provide the emergency responders with the Safety Data Sheet for this compound.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's specific safety guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
